2-(4-Bromo-2-nitrophenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115142. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromo-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPHZBNFDOCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297297 | |
| Record name | 2-(4-bromo-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6127-11-3 | |
| Record name | 6127-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-bromo-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-nitrophenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Bromo-2-nitrophenyl)acetic acid molecular weight
An In-Depth Technical Guide to 2-(4-Bromo-2-nitrophenyl)acetic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of organic synthesis. Characterized by a phenylacetic acid core substituted with both a bromine atom and a nitro group, this compound offers a unique combination of reactive sites. The strategic placement of these functional groups—the electron-withdrawing nitro group ortho to the acetic acid side chain and the bromo group para to it—imparts distinct chemical properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, prevalent synthetic methodologies, key applications, and essential safety protocols.
Physicochemical and Structural Characteristics
The utility of this compound in synthetic chemistry is fundamentally dictated by its molecular structure and resulting physical properties. The presence of the nitro and bromo substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety.
The molecular weight of this compound is consistently reported as 260.04 g/mol .[1][2] Its molecular formula is C₈H₆BrNO₄.[1][2][3]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 260.04 g/mol | [1][2] |
| Molecular Formula | C₈H₆BrNO₄ | [1][2][3] |
| CAS Number | 6127-11-3 | [1][2][3] |
| Appearance | Off-white solid | [1] |
| Melting Point | 156-160°C or 211-216°C | [1][3][4] |
| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg | [3][4] |
| Density | 1.794 g/cm³ | [3][4] |
| Flash Point | 190.9 ± 23.7 °C | [3] |
Note on Melting Point Discrepancy: The notable difference in reported melting points (156-160°C vs. 211-216°C) may be attributable to variations in crystalline polymorphism or the purity of the analyzed samples.[1][3][4] Researchers should consider verifying the melting point of their material against a reference standard.
Caption: Chemical Structure of this compound.
Synthesis Methodologies
The synthesis of this compound is a multi-step process that leverages classical aromatic chemistry. The choice of starting material and reaction sequence is critical for achieving high yield and purity, avoiding unwanted isomers. Several routes have been patented, reflecting its industrial importance.[5][6]
Method 1: Synthesis from 4-Substituted Halobenzene
This approach is a robust pathway that builds the molecule by sequentially adding the required functional groups to a simple starting material.[5] The logic involves first establishing the nitro and bromo substitution pattern on the ring, followed by the introduction of the acetic acid side chain.
Caption: General workflow for synthesis from a substituted halobenzene.
Experimental Protocol (Illustrative):
-
Nitration: 4-Bromotoluene is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., <5°C).[5] The electrophilic nitration occurs preferentially at the position ortho to the activating methyl group and meta to the deactivating bromo group, yielding 4-bromo-2-nitrotoluene.
-
Side-Chain Introduction: The resulting 4-bromo-2-nitrotoluene is then reacted with a nucleophile like diethyl malonate or ethyl cyanoacetate in the presence of a strong base. This step forms an intermediate by substituting a hydrogen on the methyl group.
-
Hydrolysis: The intermediate is subsequently heated with excess concentrated hydrochloric acid. This step hydrolyzes the ester or nitrile groups.
-
Decarboxylation & Isolation: Continued heating in the acidic medium leads to decarboxylation, yielding the final this compound product, which can be isolated via filtration after adjusting the pH to precipitate the solid.[5]
Causality: Using a nitrating mixture (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromine atom on the aromatic ring. The subsequent malonic ester synthesis is a classic method for forming a carbon-carbon bond to introduce the two-carbon acid side chain.
Method 2: Synthesis via Grignard-like Carboxylation
An alternative, more direct approach involves the formation of an organometallic intermediate from 4-bromo-2-nitro-chlorotoluene, followed by carboxylation.[6][7]
Experimental Protocol (Illustrative):
-
Organosodium Formation: 4-bromo-2-nitro-chlorotoluene is reacted with metallic sodium in an organic solvent (e.g., dibutyl ether). This reaction forms a 4-bromo-2-nitrotolyl sodium intermediate.
-
Rearrangement: The reaction mixture is heated (e.g., to 95-100°C), causing the organosodium compound to undergo a rearrangement to the more stable 4-bromo-2-nitrobenzyl sodium.[6]
-
Carboxylation: The reaction is cooled, and carbon dioxide gas is bubbled through the solution. The nucleophilic benzyl sodium attacks the CO₂, forming the sodium salt of this compound.
-
Acidification & Isolation: The reaction is quenched and then acidified with a dilute mineral acid (e.g., HCl). This protonates the carboxylate salt, precipitating the final product, which is then isolated.[6]
Causality: This method cleverly bypasses multiple steps by directly converting the substituted toluene into a nucleophilic species that can be carboxylated. The rearrangement step is crucial as it moves the anionic charge to the benzylic position, which is stabilized by resonance, facilitating the subsequent reaction with CO₂.
Applications in Research and Development
The value of this compound lies in its versatility as a scaffold for synthesizing more complex molecules. The three distinct functional handles—the carboxylic acid, the nitro group, and the bromine atom—can be manipulated selectively to build diverse chemical libraries.
Caption: Key application areas derived from the core compound.
Pharmaceutical Development
This compound is a crucial intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic drugs.[1]
-
Amine Formation: The nitro group can be selectively reduced to an amine (-NH₂). This amine is a powerful nucleophile and a common anchor point for building amides, sulfonamides, and other structures found in active pharmaceutical ingredients (APIs). The resulting aminophenylacetic acid derivatives are precursors to heterocyclic systems.
-
Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl structures or the attachment of diverse side chains essential for modulating pharmacological activity.
-
Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, facilitating linkage to other molecules, including peptides or targeting moieties.
Its methyl ester, Methyl 2-(4-bromo-2-nitrophenyl)acetate, is also a vital intermediate used in the synthesis of APIs.[8]
Agrochemical Synthesis
Similar to its role in pharmaceuticals, the compound is used to create new agrochemicals, including herbicides and pesticides.[1] The synthetic pathways leverage the same reactive handles to build molecules that can selectively interact with biological targets in pests or weeds, enhancing crop protection.
Biochemical and Materials Research
In biochemical research, derivatives of this acid are used in studies related to enzyme inhibition and receptor binding.[1] The rigid, substituted phenyl ring provides a scaffold that can be decorated with various functional groups to probe the active sites of proteins. In material science, its derivatives can be incorporated into specialty polymers and coatings to enhance properties like chemical resistance and durability.[1]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
Table 2: GHS Hazard Information
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritant |
| H319 | Causes serious eye irritation | Eye Irritant |
| H335 | May cause respiratory irritation | Respiratory Irritant |
Source:[3]
Recommended Handling Protocol:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid Dust Formation: Take care to avoid generating dust when transferring the solid. Use non-sparking tools.
-
Spill Management: In case of a spill, contain the material and clean it up using appropriate methods for solid chemical spills, avoiding dust generation.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[1]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry and life sciences. Its well-defined structure, featuring three distinct and selectively addressable functional groups, provides a reliable and versatile platform for synthetic chemists. From the development of novel therapeutics and agrochemicals to its use in fundamental biochemical and materials research, this compound continues to be a cornerstone intermediate, underscoring the critical role of functionalized building blocks in advancing science and technology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - CAS:6127-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. echemi.com [echemi.com]
- 4. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]
- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 6. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 7. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
2-(4-Bromo-2-nitrophenyl)acetic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-(4-Bromo-2-nitrophenyl)acetic acid
This compound (CAS No. 6127-11-3) is a pivotal molecular building block in the fields of pharmaceutical and agrochemical research and development. Its substituted phenylacetic acid structure, featuring both a bromine atom and a nitro group, imparts unique reactivity that makes it a valuable intermediate in the synthesis of complex organic molecules.[1][2] Specifically, it serves as a precursor for synthesizing therapeutic agents, including anti-inflammatory and analgesic drugs, and is a key starting material for certain agrochemicals and dyes.[1] Researchers also utilize this compound in biochemical studies exploring enzyme inhibition and receptor binding.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details authoritative experimental protocols for their determination, and offers insights into its safe handling and storage. The information presented herein is intended to equip researchers, chemists, and drug development professionals with the foundational data necessary for its effective application.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. It is critical to note the significant discrepancy in the reported melting point values from various commercial suppliers. This may be attributable to differences in material purity (e.g., ≥ 97% vs. ≥ 98% HPLC), the presence of different crystalline polymorphs, or residual solvent.[1][3] Researchers should consider the stated purity of their specific batch and are strongly advised to perform an independent verification of the melting point.
| Property | Value | Source(s) |
| CAS Number | 6127-11-3 | [1][3][4] |
| Molecular Formula | C₈H₆BrNO₄ | [1][3] |
| Molecular Weight | 260.04 g/mol | [1][2] |
| Appearance | Off-white to white solid | [1][4] |
| Melting Point | 156-160 °C or 211-216 °C | [2][3][4] |
| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.794 g/cm³ (Predicted) | [3][4] |
| pKa | 3.81 ± 0.10 (Predicted) | [5] |
| Polar Surface Area (PSA) | 83.12 Ų | [3] |
| LogP (XLogP3) | 1.9 | [3] |
Spectroscopic Profile: Structural Elucidation
While public databases do not provide readily accessible, verified spectra for this specific compound, its structure allows for the confident prediction of its key spectroscopic features.
¹H NMR Spectroscopy
In a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and carboxylic acid protons:
-
Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effects of the nitro and bromo groups, these protons will be deshielded. Their splitting pattern (multiplicity) will depend on their coupling relationships (ortho, meta).
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will appear as a singlet, typically in the range of δ 3.5-4.5 ppm.[6]
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad. It can appear over a wide range (typically δ 10-13 ppm) and may exchange with residual water in the solvent, sometimes leading to its disappearance.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework:
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 170-180 ppm.[7]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) and bromine atom (C-Br) will have their chemical shifts significantly affected.
-
Methylene Carbon (-CH₂-): The methylene carbon signal is anticipated in the δ 35-45 ppm range.[8]
Infrared (IR) Spectroscopy
Key vibrational modes expected in the FT-IR spectrum include:
-
O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically centered around 3000 cm⁻¹.[9]
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.[9]
-
N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-Br Stretch: This vibration occurs in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the following features are anticipated:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight. A critical diagnostic feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two molecular ion peaks of similar intensity: an M⁺ peak and an [M+2]⁺ peak.[10]
-
Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, loss of 45 Da) and the loss of water (-H₂O, loss of 18 Da).[11] The nitro group may also be lost as NO₂ (loss of 46 Da).[12]
Experimental Protocols for Physical Property Determination
The following sections detail standardized, field-proven methodologies for accurately determining the key physical properties of this compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold-standard for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] An endothermic event, such as melting, is observed as a distinct peak, providing a highly accurate and reproducible melting point (Tₘ).[14]
Methodology:
-
Sample Preparation: Accurately weigh 2-10 mg of the dried solid compound into a Tzero aluminum DSC pan.[15] Place the corresponding lid on top.
-
Encapsulation: Crimp the pan and lid together using a sample press to create a hermetic seal. This prevents any loss of material during heating.
-
Reference Preparation: Prepare an identical, empty, sealed aluminum pan to serve as the reference.[15]
-
Instrument Setup: Place the sample and reference pans into the DSC autosampler tray or manual cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C). Program a linear heating ramp, typically 10 °C/min, to a final temperature well above the melt (e.g., 250 °C).[14]
-
Data Analysis: The melting point (Tₘ) is determined from the resulting thermogram. For a pure organic compound, the Tₘ is typically reported as the extrapolated onset temperature of the endothermic melting peak.[16] The peak temperature and the integrated area of the peak (enthalpy of fusion, ΔH) should also be recorded.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]
- 5. 6127-11-3 CAS MSDS ((4-BROMO-2-NITRO-PHENYL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. web.pdx.edu [web.pdx.edu]
- 9. researchgate.net [researchgate.net]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. s4science.at [s4science.at]
Introduction: The Analytical Significance of 2-(4-Bromo-2-nitrophenyl)acetic acid
An In-depth Technical Guide to the Spectral Analysis of 2-(4-Bromo-2-nitrophenyl)acetic acid
This compound (Molecular Formula: C₈H₆BrNO₄, Molecular Weight: 260.04 g/mol ) is a substituted phenylacetic acid derivative.[1][2] Such compounds are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The molecule's functionality, featuring a carboxylic acid, a nitro group, and a bromine atom on an aromatic ring, provides multiple reaction sites. This structural complexity makes it an excellent candidate for demonstrating the power of a multi-technique spectroscopic approach for unambiguous characterization.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Correlation
Understanding the molecule's architecture is the first step in predicting and interpreting its spectral output. The key structural features are:
-
A 1,2,4-trisubstituted benzene ring .
-
An acetic acid moiety (-CH₂COOH) at position 1.
-
A nitro group (-NO₂) at position 2 (ortho to the acetic acid).
-
A bromine atom (-Br) at position 4 (para to the acetic acid).
The electron-withdrawing nature of the nitro group and the halogen will significantly influence the electronic environment of the aromatic protons and carbons, which is a key aspect of NMR analysis. The carboxylic acid and nitro groups will produce highly characteristic signals in IR spectroscopy. Finally, the overall structure and the presence of bromine will dictate the fragmentation patterns and isotopic distribution in mass spectrometry.
Caption: Structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR (¹H NMR) provides detailed information about the number of distinct proton environments and their neighboring protons. For this molecule, we anticipate signals from the aromatic ring, the aliphatic methylene (-CH₂-) bridge, and the acidic carboxylic proton (-COOH).
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The chemical shifts and splitting patterns are highly predictable based on the electronic effects of the substituents.[3][4]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often between 10-12 ppm. Its chemical shift is concentration-dependent, and it can be exchanged with D₂O, causing the signal to disappear, which is a key validation test.[5][6]
-
Aromatic Protons (Ar-H): There are three protons on the aromatic ring, and due to the substitution pattern, they are all chemically distinct.
-
The strong electron-withdrawing nitro group at C2 will significantly deshield the adjacent protons (H3 and H6).
-
H3: This proton is ortho to the nitro group and meta to the bromine. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet, split by H5 (a small meta coupling).
-
H5: This proton is ortho to the bromine and meta to the nitro group. It will appear as a doublet of doublets, split by H6 (ortho coupling, larger J-value) and H3 (meta coupling, smaller J-value).
-
H6: This proton is ortho to the acetic acid group and ortho to the nitro group. It will appear as a doublet, split by H5 (ortho coupling). The typical aromatic region is 7.0-8.5 ppm. The exact shifts are influenced by the combined electronic effects.[7]
-
-
Methylene Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the carbonyl group. They are chemically equivalent and will appear as a single peak, a singlet, as there are no adjacent protons to cause splitting. This signal is expected around 3.5-4.0 ppm.
Data Presentation: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | 10.0 - 12.0 | broad singlet (s) | - | 1H |
| Ar-H (H3) | 8.0 - 8.3 | doublet (d) | J(meta) ≈ 2-3 | 1H |
| Ar-H (H5) | 7.7 - 7.9 | doublet of doublets (dd) | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | 1H |
| Ar-H (H6) | 7.4 - 7.6 | doublet (d) | J(ortho) ≈ 8-9 | 1H |
| -CH₂- | 3.8 - 4.2 | singlet (s) | - | 2H |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed clearly.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Use a standard pulse sequence for ¹H acquisition. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Validation (Optional): To confirm the -COOH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the peak confirms its assignment.
Caption: Predicted ¹H NMR signal relationships and multiplicities.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information on the different carbon environments in the molecule.
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
Based on the molecule's lack of symmetry, we expect to see 8 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 8 carbon atoms.
-
Carbonyl Carbon (-C=O): This carbon is highly deshielded and will appear downfield, typically in the range of 170-180 ppm.[6]
-
Aromatic Carbons (Ar-C): The six aromatic carbons will appear between 110-150 ppm.
-
C-NO₂ and C-Br: Carbons directly attached to the electron-withdrawing nitro group and bromine will have their chemical shifts significantly affected. The C-NO₂ (C2) will be highly deshielded, while the C-Br (C4) signal will appear further upfield than other substituted carbons.
-
C-CH₂ (C1): The carbon bearing the acetic acid group.
-
C-H Carbons (C3, C5, C6): These carbons will appear in the typical aromatic region.
-
-
Methylene Carbon (-CH₂-): This aliphatic carbon will be the most upfield signal, expected around 35-45 ppm.
Data Presentation: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C =O | 170 - 175 |
| Ar-C -NO₂ (C2) | 145 - 150 |
| Ar-C -CH₂ (C1) | 135 - 140 |
| Ar-C H (C3, C5, C6) | 120 - 135 |
| Ar-C -Br (C4) | 115 - 125 |
| -C H₂- | 35 - 45 |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Use a standard proton-decoupled pulse sequence. A significantly larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. The spectral width must be set appropriately to observe all signals from ~0 to 200 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule.[8]
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.
-
O-H Stretch (Carboxylic Acid): This is one of the most characteristic signals in IR spectroscopy. It appears as a very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadening is due to hydrogen bonding between carboxylic acid molecules.[5][9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption will be present between 1690 and 1760 cm⁻¹. For aromatic carboxylic acids, this peak is typically found around 1700-1725 cm⁻¹.[8][9]
-
N-O Stretch (Nitro Group): Nitro compounds show two strong and distinct stretching vibrations. An asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band is expected in the 1210-1320 cm⁻¹ region, and an O-H bend may be visible around 1400-1440 cm⁻¹.[9]
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹, while C=C ring stretches appear as a series of absorptions in the 1450-1600 cm⁻¹ region.
Data Presentation: Key IR Absorptions
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (-COOH) | 2500 - 3300 | Strong, Very Broad |
| C=O Stretch (-COOH) | 1700 - 1725 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| N-O Asymmetric Stretch (-NO₂) | 1500 - 1570 | Strong |
| N-O Symmetric Stretch (-NO₂) | 1300 - 1370 | Strong |
| C-O Stretch (-COOH) | 1210 - 1320 | Medium |
Experimental Protocol: IR Spectrum Acquisition (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: First, run a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (Absorbance vs. Wavenumber).
Caption: Correlation of functional groups to IR absorption regions.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule.
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₈H₆BrNO₄. A crucial feature will be the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10] This results in two molecular ion peaks of nearly equal intensity:
-
Fragmentation Pattern: Upon ionization (e.g., by electron impact), the molecular ion will fragment in predictable ways. Common fragmentation pathways for this molecule include:
-
Loss of the carboxyl group (-COOH): A peak at [M - 45]⁺. This fragment would also exhibit the Br isotopic pattern.
-
Loss of the nitro group (-NO₂): A peak at [M - 46]⁺. This fragment would also show the Br isotopic pattern.
-
Loss of bromine (-Br): A peak at [M - 79]⁺ and/or [M - 81]⁺. This fragment would appear as a single peak, not a doublet.
-
Alpha-cleavage: Cleavage of the bond between the aromatic ring and the methylene group can lead to a tropylium-like ion or other resonance-stabilized fragments.
-
Data Presentation: Predicted Mass Spectrum Fragments
| m/z Value | Identity | Comments |
| 259, 261 | [C₈H₆BrNO₄]⁺ | Molecular ion (M⁺, M+2). ~1:1 intensity ratio confirms one Br atom. |
| 214, 216 | [M - COOH]⁺ | Loss of the carboxylic acid group. Br isotopic pattern present. |
| 213, 215 | [M - NO₂]⁺ | Loss of the nitro group. Br isotopic pattern present. |
| 181 | [M - Br]⁺ | Loss of a bromine atom. Appears as a single peak. |
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: Major fragmentation pathways for this compound.
Conclusion: A Self-Validating Spectroscopic Profile
The true power of spectroscopic analysis lies in the integration of multiple techniques. The data from ¹H NMR, ¹³C NMR, IR, and MS for this compound create a self-validating system.
-
IR confirms the presence of the -COOH and -NO₂ functional groups.
-
MS confirms the molecular weight and the presence of a single bromine atom through the distinct M⁺/M+2 isotopic pattern.
-
¹H and ¹³C NMR provide the final, detailed map of the carbon-hydrogen framework, confirming the precise 1,2,4-trisubstitution pattern on the aromatic ring and the presence of the -CH₂- linker.
Together, these techniques provide an unambiguous and comprehensive characterization of the molecule, leaving no doubt as to its identity and purity. This multi-faceted analytical approach is the cornerstone of modern chemical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 4-bromo-2-nitrophenylacetic acid (C8H6BrNO4) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. savemyexams.com [savemyexams.com]
- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2-nitrophenyl)acetic Acid
Introduction
2-(4-Bromo-2-nitrophenyl)acetic acid is a valuable chemical intermediate, finding significant application in the synthesis of various biologically active molecules and functional materials. Its structure, featuring a phenylacetic acid core substituted with both a bromine atom and a nitro group, offers multiple points for synthetic modification, making it a versatile building block for drug discovery and materials science. This guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the practical considerations for each approach.
Physicochemical Properties and Characterization Data
A thorough understanding of the physical and spectral properties of the target compound is essential for monitoring reaction progress and confirming the identity and purity of the final product.
| Property | Value | Reference |
| CAS Number | 6127-11-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆BrNO₄ | --INVALID-LINK-- |
| Molecular Weight | 260.04 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow solid | --INVALID-LINK-- |
| Melting Point | 156-160 °C | --INVALID-LINK-- |
| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.794 g/cm³ | --INVALID-LINK-- |
Spectral Data Summary:
-
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the three protons on the substituted phenyl ring and a singlet for the methylene (-CH₂-) protons of the acetic acid moiety.[1]
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbons of the phenyl ring and the acetic acid group.[1]
-
IR Spectroscopy: Key vibrational bands are expected for the carboxylic acid O-H and C=O stretches, the C-NO₂ asymmetric and symmetric stretches, and the C-Br stretch. A patent reports characteristic peaks at 1700 cm⁻¹ and 3150 cm⁻¹ (COOH).[2]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of the carboxylic acid group and bromine.
Synthetic Strategies
Two principal and robust synthetic routes for the preparation of this compound are discussed herein. Each method possesses distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Route 1: Carboxylation of 4-Bromo-2-nitrobenzyl Sodium
This route, adapted from patent literature, is a high-yield approach suitable for larger-scale synthesis.[3][4] It commences with a chlorinated derivative of 4-bromo-2-nitrotoluene and proceeds through a fascinating organosodium intermediate.
Caption: Workflow for the synthesis via the organosodium intermediate.
The cornerstone of this synthesis is the formation and subsequent rearrangement of an organosodium species.
-
Formation of the Aryl Sodium Intermediate: Metallic sodium, a potent reducing agent, reacts with 4-bromo-2-nitro-α-chlorotoluene at the benzylic carbon-chlorine bond. This is a reductive process where sodium donates an electron to form a benzylic radical, which then reacts further to yield the 4-bromo-2-nitrotolyl sodium. The reaction is exothermic and requires careful temperature control.[3]
-
Rearrangement to the Benzyl Sodium: Upon heating, the initially formed aryl sodium species undergoes a rearrangement to the more stable benzylic carbanion (4-bromo-2-nitrobenzyl sodium). This is the critical step. The stability of the benzylic carbanion is enhanced by the electron-withdrawing nitro group, which can delocalize the negative charge through resonance. This thermodynamic driving force facilitates the rearrangement.
-
Carboxylation: The highly nucleophilic benzylic carbanion readily attacks the electrophilic carbon of carbon dioxide. This step forms the sodium salt of the target carboxylic acid.
-
Acidification: A standard acid workup protonates the carboxylate salt to yield the final product, this compound.
This protocol is a composite based on procedures described in Chinese patents CN102718659A and CN102718659B.[3][4]
Materials and Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas inlet/outlet.
-
4-Bromo-2-nitro-α-chlorotoluene (mixture of isomers may be used)
-
Sodium metal, clean and cut into small pieces
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (gas cylinder or dry ice)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the four-necked flask with anhydrous THF (e.g., 50 mL) and sodium metal (e.g., 5.4 g).
-
Formation of Sodium Intermediate: Begin stirring and cool the flask in an ice bath. Slowly add a solution of 4-bromo-2-nitro-α-chlorotoluene (e.g., 25.1 g) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature at approximately 20°C.
-
Initial Reaction: After the addition is complete, continue stirring at 30°C for an additional 30 minutes.
-
Rearrangement: Gradually heat the reaction mixture to 100°C and maintain this temperature with stirring for 5 hours to facilitate the rearrangement to the benzyl sodium intermediate.
-
Carboxylation: Cool the reaction mixture to room temperature (around 25°C). Introduce a steady stream of dry carbon dioxide gas into the reaction mixture via a gas dispersion tube for 3 hours. Alternatively, crushed dry ice can be added portion-wise.
-
Quenching: After the carboxylation is complete, carefully add methanol (e.g., 50 mL) under stirring to quench any unreacted sodium metal.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract twice with distilled water (e.g., 2 x 50 mL). Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify with 1 M HCl until the pH is acidic, resulting in the precipitation of the product.
-
Isolation: Extract the acidified aqueous solution three times with diethyl ether (e.g., 3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined ether layers twice with distilled water, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or aqueous ethanol) to afford colorless crystals of this compound.[3]
Route 2: Cyanation of 4-Bromo-2-nitrobenzyl Bromide and Subsequent Hydrolysis
This is a more traditional, multi-step approach that relies on well-established named reactions. It offers good predictability and control over each transformation.
Caption: Multi-step synthesis starting from 4-bromotoluene.
-
Nitration: This is a classic electrophilic aromatic substitution. Nitric acid, activated by sulfuric acid, generates the nitronium ion (NO₂⁺), a powerful electrophile. The methyl group of 4-bromotoluene is an ortho, para-director. The bromine is also an ortho, para-director, but deactivating. The directing effects align to favor nitration at the position ortho to the methyl group and meta to the bromine.
-
Radical Bromination: The benzylic position of the methyl group is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light provides a low concentration of bromine, which selectively brominates the benzylic position over the aromatic ring.
-
Cyanation: This step is a nucleophilic substitution (Sₙ2) reaction. The cyanide ion (from NaCN or KCN) acts as a nucleophile, displacing the bromide from the benzylic carbon to form the corresponding acetonitrile derivative.
-
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under either strong acidic or basic conditions. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon. Both pathways lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[5]
This protocol is based on established procedures for the individual reaction types.
Step 2a: Synthesis of 4-Bromo-2-nitrotoluene
-
To a stirred solution of 4-bromotoluene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5°C).
-
After the addition, allow the reaction to proceed for a specified time before pouring it onto ice.
-
The product can be isolated by extraction and purified by distillation or recrystallization.
Step 2b: Synthesis of 4-Bromo-2-nitrobenzyl Bromide
-
Dissolve 4-bromo-2-nitrotoluene in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, filter off the succinimide, and remove the solvent to obtain the crude benzyl bromide, which can be used directly or purified.
Step 2c: Synthesis of 2-(4-Bromo-2-nitrophenyl)acetonitrile
-
In a suitable solvent (e.g., ethanol or DMSO), dissolve the crude 4-bromo-2-nitrobenzyl bromide.
-
Add a solution of sodium cyanide in water or the solvent.
-
Heat the reaction mixture, monitoring for the disappearance of the starting material.
-
After the reaction is complete, the product is isolated by extraction and purified.
Step 2d: Hydrolysis to this compound
-
Reflux the 2-(4-bromo-2-nitrophenyl)acetonitrile with an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., aqueous NaOH).[4]
-
Continue heating until the hydrolysis is complete (monitoring by TLC).
-
If using a base, the reaction mixture is acidified to precipitate the carboxylic acid. If using acid, the product is isolated by cooling and filtration or extraction.
-
The crude product is then recrystallized as described in Route 1.
Safety and Handling
The synthesis of this compound involves several hazardous materials. Adherence to strict safety protocols is paramount.
| Reagent | Key Hazards | Recommended Precautions |
| Sodium Metal | Reacts violently with water, releasing flammable hydrogen gas. Causes severe skin burns and eye damage. | Handle under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). Use in a well-ventilated fume hood. Wear appropriate PPE, including flame-retardant lab coat, safety goggles, and chemical-resistant gloves. Keep away from water and protic solvents. Have a Class D fire extinguisher readily available. |
| Sodium/Potassium Cyanide | Highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[6][7] Reacts with acids to produce highly toxic hydrogen cyanide gas.[7] | Work in a certified chemical fume hood. Use a designated area for cyanide work. Wear double gloves, a lab coat, and chemical splash goggles. Avoid contact with acids. Have a cyanide antidote kit available and ensure personnel are trained in its use. Dispose of all cyanide waste in a designated, properly labeled container.[7][8] |
| Strong Acids (H₂SO₄, HCl) | Corrosive. Cause severe skin burns and eye damage. | Handle in a fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Add acid to water, never the other way around. |
| N-Bromosuccinimide (NBS) | Irritant. Lachrymator. Light-sensitive. | Handle in a fume hood. Wear gloves and eye protection. Store in a cool, dark place. |
Comparative Analysis of Synthetic Routes
| Feature | Route 1 (Sodium-mediated) | Route 2 (Cyanation) |
| Starting Material | 4-Bromo-2-nitro-α-chlorotoluene | 4-Bromotoluene |
| Number of Steps | 1 pot (effectively 2 steps) | 4 distinct steps |
| Overall Yield | High (reported 70-90%)[3] | Moderate to Good (depends on efficiency of each step) |
| Key Reagents | Sodium metal, CO₂ | HNO₃/H₂SO₄, NBS, NaCN |
| Major Hazards | Handling of metallic sodium | Use of highly toxic cyanide salts |
| Scalability | Well-suited for industrial scale-up[3] | Feasible, but requires careful management of cyanide |
| Complexity | Mechanistically complex (rearrangement) | Conceptually straightforward, classic reactions |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic pathways. Route 1 , utilizing a sodium-mediated carboxylation, offers an efficient and high-yield process, particularly advantageous for large-scale production, provided that the necessary equipment and expertise for handling metallic sodium are in place. Route 2 , a more classical multi-step synthesis involving a cyanide intermediate, provides a robust and predictable alternative that may be more suitable for smaller-scale laboratory synthesis where the handling of large quantities of sodium metal is less desirable. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety infrastructure. Both routes culminate in a valuable intermediate poised for further elaboration in the development of novel pharmaceuticals and advanced materials.
References
- 1. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID(6127-11-3) 1H NMR [m.chemicalbook.com]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 4. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. uthsc.edu [uthsc.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. taekwang.co.kr [taekwang.co.kr]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-(4-Bromo-2-nitrophenyl)acetic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
2-(4-Bromo-2-nitrophenyl)acetic acid is a synthetic organic compound with potential therapeutic applications, yet its precise mechanism of action remains largely uncharacterized in publicly available literature. This technical guide synthesizes current knowledge on the bioactivity of its constituent chemical motifs—a nitroaromatic ring, a bromo-substituent, and a phenylacetic acid core—to propose a plausible, multi-faceted mechanism of action. We postulate that its biological effects are likely a synergistic combination of induced nitrosative/oxidative stress via bioreduction of the nitro group, enhanced target engagement facilitated by the bromine atom, and disruption of cellular homeostasis characteristic of phenylacetic acid derivatives. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and workflows designed to elucidate its molecular targets and cellular consequences.
Introduction: The Therapeutic Potential of a Multifunctional Scaffold
This compound is recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, however, suggests intrinsic biological activity. Phenylacetic acid derivatives are known to possess anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The presence of a nitroaromatic group and a halogen substituent further suggests the potential for complex interactions with biological systems.[5][6] This guide puts forth a hypothetical mechanism of action for this compound, providing a foundational roadmap for future research and development.
A Postulated Mechanism of Action: A Tripartite Hypothesis
We propose a three-pronged mechanism of action for this compound, where each key structural feature contributes to its overall biological effect.
2.1. Bioreduction of the Nitroaromatic Group: A Catalyst for Cellular Mayhem
A central tenet of our hypothesis is the intracellular reduction of the 2-nitro group. This is a common bioactivation pathway for nitroaromatic compounds, often mediated by nitroreductase enzymes present in both mammalian and microbial cells.[7][8] This process can occur under both normoxic and hypoxic conditions and leads to the formation of highly reactive intermediates, including nitroso and hydroxylamino derivatives.[9][10] These intermediates can then generate reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of oxidative and nitrosative stress.[5][11]
The downstream consequences of this induced stress are manifold and can include:
-
DNA Damage: Reactive species can directly interact with DNA, causing strand breaks and the formation of adducts, which can trigger apoptotic pathways.[12]
-
Protein Dysfunction: Oxidation and nitration of amino acid residues can lead to protein misfolding, aggregation, and loss of function.[11]
-
Lipid Peroxidation: Damage to cellular membranes can disrupt their integrity and function, leading to increased permeability and cell death.[2]
2.2. The Role of Bromo-Substitution: Enhancing Target Affinity and Selectivity
The presence of a bromine atom at the 4-position of the phenyl ring is not merely a synthetic handle. Halogen atoms, particularly bromine, can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in biological macromolecules.[6][13][14] This can significantly enhance the binding affinity and selectivity of a small molecule for its protein target.[15] We hypothesize that the bromine atom of this compound facilitates its interaction with a specific, yet-to-be-identified protein target, thereby potentiating its biological effects.
2.3. The Phenylacetic Acid Core: A Disruptor of Cellular Homeostasis
The phenylacetic acid moiety itself is known to exert biological effects. Studies on other phenylacetic acid derivatives have demonstrated their ability to:
-
Disrupt Cell Membranes: Leading to increased permeability and leakage of intracellular components.[2]
-
Inhibit Protein Synthesis: A fundamental process for cell survival and proliferation.[2]
-
Induce Apoptosis: Phenylacetamide derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.[16][17]
Therefore, the phenylacetic acid scaffold of the molecule likely contributes to its overall cytotoxicity and biological activity.
Visualizing the Proposed Mechanism
The following diagrams illustrate the key aspects of our hypothesized mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Validation: A Roadmap to Mechanistic Insight
Validating the proposed mechanism of action requires a systematic and multi-pronged experimental approach. The following protocols outline a logical workflow for researchers.
4.1. Workflow for Mechanism of Action Studies
References
- 1. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. svedbergopen.com [svedbergopen.com]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. ejmoams.com [ejmoams.com]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jms.ump.edu.pl [jms.ump.edu.pl]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Technical Guide to the Potential Biological Activities of 2-(4-Bromo-2-nitrophenyl)acetic acid
Foreword: Unveiling the Therapeutic Potential of a Substituted Phenylacetic Acid Derivative
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. This guide focuses on 2-(4-Bromo-2-nitrophenyl)acetic acid, a molecule situated at the intersection of several pharmacologically significant structural motifs. Phenylacetic acid derivatives have a rich history in medicine, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a bromine atom and a nitro group to this scaffold presents an intriguing opportunity to modulate and potentially enhance its biological activities. This document serves as an in-depth technical exploration of the potential biological activities of this compound, offering a scientifically-grounded framework for its investigation as a lead compound in drug discovery programs. We will delve into its physicochemical characteristics and then explore its putative anti-inflammatory, anticancer, and antimicrobial properties, providing detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Physicochemical Properties and Synthetic Overview
This compound is a crystalline solid that serves as a versatile intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a carboxylic acid moiety, a nitro group, and a bromine atom, imparts specific properties that are key to its potential biological functions.
| Property | Value | Source |
| CAS Number | 6127-11-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆BrNO₄ | --INVALID-LINK-- |
| Molecular Weight | 260.04 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow to white crystalline powder | [Various supplier data] |
| Melting Point | 156-160 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like DMSO and methanol | [General knowledge of similar compounds] |
The synthesis of this compound has been documented through various routes, often involving the nitration and bromination of a suitable phenylacetic acid precursor.[2][3][4] Its role as a chemical intermediate underscores its accessibility for further derivatization and biological screening.[3]
Potential Anti-Inflammatory Activity: A Mechanistic Hypothesis
The phenylacetic acid scaffold is the backbone of numerous NSAIDs, such as diclofenac, which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The presence of electronegative groups on the phenyl ring can influence the molecule's interaction with the active site of these enzymes.
Scientific Rationale
The anti-inflammatory potential of this compound is predicated on the established activity of phenylacetic acid derivatives.[5][7] The nitro and bromo substituents may enhance its binding affinity for COX enzymes, potentially leading to potent inhibition of prostaglandin synthesis. Furthermore, nitro-aromatic compounds have been shown to modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[8][9][10][11] Inhibition of NF-κB activation can suppress the expression of pro-inflammatory genes, offering a complementary mechanism of anti-inflammatory action.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound and celecoxib in DMSO to create stock solutions.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Compound Addition: To the wells of the 96-well plate, add 10 µL of varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (celecoxib).
-
Enzyme Addition: Add 80 µL of the reaction mixture to each well, followed by 10 µL of the diluted COX-2 enzyme solution.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Hypothetical Data Presentation
| Compound | COX-2 IC₅₀ (µM) |
| This compound | [Hypothetical Value, e.g., 5.2] |
| Celecoxib (Positive Control) | [Hypothetical Value, e.g., 0.1] |
Visualization of the COX-2 Inhibition Workflow
Caption: Workflow for in vitro COX-2 inhibition assay.
Potential Anticancer Activity: Targeting Cell Proliferation
The structural motifs present in this compound, particularly the nitrophenyl group, are found in various compounds with demonstrated anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.
Scientific Rationale
Phenylacetic acid derivatives have been investigated for their anticancer effects, with some showing the ability to induce apoptosis and inhibit tumor growth.[12][13][14] The nitro group, in particular, is a feature of several compounds with cytotoxic activity against cancer cells. The mechanism of action could involve the induction of oxidative stress, inhibition of key signaling pathways involved in cell survival and proliferation, or direct interaction with cellular macromolecules.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[2][3][15][16][17]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 200 µM) and doxorubicin. Include untreated and vehicle-treated (DMSO) control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Hypothetical Data Presentation
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | [Hypothetical Value, e.g., 25.8] | [Hypothetical Value, e.g., 1.2] |
| A549 | [Hypothetical Value, e.g., 42.1] | [Hypothetical Value, e.g., 2.5] |
Visualization of the Anticancer Signaling Hypothesis
Caption: Hypothesized anticancer mechanism of action.
Potential Antimicrobial Activity: A Broad-Spectrum Investigation
Aromatic carboxylic acids and nitroaromatic compounds have been reported to possess antimicrobial properties.[18][19][20] The combination of these functionalities in this compound suggests its potential as an antimicrobial agent.
Scientific Rationale
The antimicrobial activity of aromatic carboxylic acids is often attributed to their ability to disrupt the cell membrane integrity of microorganisms.[19] Nitroaromatic compounds can exert their antimicrobial effects through various mechanisms, including the generation of reactive nitrogen species that can damage cellular components.[18] The presence of a halogen, such as bromine, can further enhance the antimicrobial potency of a molecule. Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well clear, round-bottom microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial two-fold dilutions in the appropriate broth/medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth/medium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include growth control (no compound) and sterility control (no inoculum) wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Hypothetical Data Presentation
| Microorganism | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | [Hypothetical Value, e.g., 32] | [Ciprofloxacin, e.g., 1] |
| Escherichia coli | [Hypothetical Value, e.g., 64] | [Ciprofloxacin, e.g., 0.5] |
| Candida albicans | [Hypothetical Value, e.g., 16] | [Fluconazole, e.g., 2] |
Visualization of the Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial MIC determination.
Conclusion and Future Directions
This compound presents a compelling profile for further investigation as a potential therapeutic agent. The structural amalgamation of a phenylacetic acid core with bromo and nitro substituents provides a strong rationale for exploring its anti-inflammatory, anticancer, and antimicrobial activities. The experimental protocols detailed in this guide offer a clear and actionable framework for elucidating the biological potential of this compound. Future research should focus on confirming these hypothesized activities through the proposed in vitro assays. Positive results would warrant further studies, including investigation into the precise mechanisms of action, structure-activity relationship (SAR) studies with analogs, and eventual evaluation in in vivo models of disease. The journey from a chemical intermediate to a clinical candidate is long and arduous, but the scientific foundation for exploring this compound is undeniably solid.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. static.igem.wiki [static.igem.wiki]
- 3. ijcrt.org [ijcrt.org]
- 4. youtube.com [youtube.com]
- 5. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTIINFLAMMATORY PHENYLACETIC ACID DERIVATIVES. II. P-CYCLOHEXYLPHENYLACETIC ACID DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. US20050113276A1 - Antimicrobial compositions containing an aromatic carboxylic acid and a hydric solvent - Google Patents [patents.google.com]
- 20. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
Whitepaper: The 2-(4-Bromo-2-nitrophenyl)acetic Acid (BNPAA) Scaffold: Synthesis, Derivatization, and Applications in Modern Drug Discovery
An In-depth Technical Guide for Researchers
Executive Summary
The 2-(4-bromo-2-nitrophenyl)acetic acid (BNPAA) scaffold is a highly versatile and strategically important building block in medicinal chemistry and organic synthesis. Characterized by a phenylacetic acid core functionalized with both a bromine atom and a nitro group, this molecule offers multiple reactive sites for chemical modification. The unique electronic arrangement of these substituents—the electron-withdrawing nitro group ortho to the acetic acid moiety and para to the bromine—governs its reactivity and makes it an ideal precursor for a diverse range of complex molecules. This guide provides an in-depth exploration of the BNPAA scaffold, covering its fundamental physicochemical properties, detailed synthetic protocols, strategic derivatization pathways, and its established role as a key intermediate in the synthesis of pharmaceuticals, such as the atypical antipsychotic Ziprasidone.[1] For researchers and drug development professionals, understanding the chemistry of the BNPAA core is paramount for designing novel therapeutics and advancing chemical synthesis programs.
Chapter 1: The BNPAA Core Structure: Physicochemical Properties and Reactivity
Introduction to the Scaffold
This compound (CAS Number: 6127-11-3) is a cornerstone intermediate whose value lies in the strategic placement of its functional groups.[2] The carboxylic acid provides a handle for esterification and amidation; the nitro group can be reduced to a reactive amine, enabling the construction of heterocyclic systems; and the bromine atom can be replaced via nucleophilic substitution or used in cross-coupling reactions.[3][4] This multi-functional nature makes BNPAA a preferred starting material for creating libraries of compounds with potential applications in anti-inflammatory, antimicrobial, and analgesic drug development.[3]
Physicochemical Data
The reliable use of BNPAA in synthesis requires a clear understanding of its physical and chemical properties. The following table summarizes its key characteristics for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 6127-11-3 | [1][2][3][5][6] |
| Molecular Formula | C₈H₆BrNO₄ | [3][5][6] |
| Molecular Weight | 260.04 g/mol | [3][5] |
| Appearance | Off-white to pale brown solid/crystalline powder | [3][7] |
| Melting Point | 156-160 °C (may vary, another source states 211-216 °C) | [3][6] |
| Purity | ≥ 97-98% (HPLC) | [3] |
| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg | [6] |
| Density | ~1.794 g/cm³ | [6] |
Chemical Reactivity Profile
The synthetic utility of BNPAA stems from its distinct reactive zones. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, particularly the aromatic ring and the benzylic position.
Caption: Key reactive sites on the this compound molecule.
Chapter 2: Synthesis of the BNPAA Scaffold
Overview of Synthetic Strategies
The synthesis of BNPAA is well-documented in patent literature, with most routes beginning from commercially available substituted toluenes. An improved method involves the nitration of a 4-substituted halobenzene, followed by substitution and hydrolysis.[2] An alternative, high-yield approach utilizes 4-bromo-2-nitrochlorotoluene as the starting material, which undergoes reaction with sodium metal and subsequent carboxylation with carbon dioxide.[1] The choice of route often depends on the desired scale, available starting materials, and safety considerations.
Detailed Protocol: Synthesis from 4-Substituted Halobenzene
This method, adapted from patent literature, provides a reliable pathway to BNPAA and is suitable for laboratory-scale synthesis.[2]
Causality: This multi-step synthesis is designed to precisely install the required functional groups. The initial nitration is regioselective due to the directing effects of the substituents. The subsequent substitution and hydrolysis sequence is a classic method for forming the phenylacetic acid moiety.
Caption: Workflow for the synthesis of BNPAA from a 4-substituted halobenzene.
Step-by-Step Methodology:
-
Nitration: Charge a reaction vessel with 4-bromotoluene and concentrated sulfuric acid, cooling the mixture to below 5°C. Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid, maintaining the low temperature. The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺) for electrophilic aromatic substitution.
-
Substitution: The resulting 4-bromo-2-nitrotoluene is reacted with a malonic ester derivative, such as diethyl malonate or ethyl cyanoacetate, in the presence of a base (e.g., sodium ethoxide). This step introduces the two-carbon unit required for the acetic acid side chain.
-
Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed using a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH), followed by acidification. This step converts the ester groups to carboxylic acids and induces decarboxylation to yield the final BNPAA product.[2]
-
Purification: The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield an off-white solid.
Purification and Characterization
Validation of the final product is critical. The purity of synthesized BNPAA should be assessed using High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through spectroscopic methods:
-
¹H NMR: To confirm the aromatic and aliphatic proton signals and their coupling patterns.
-
Mass Spectrometry: To verify the molecular weight and fragmentation pattern.[8]
-
FTIR Spectroscopy: To identify characteristic vibrational frequencies, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the N-O stretches of the nitro group.[8]
Chapter 3: Strategic Derivatization and Analog Design
The true power of the BNPAA scaffold lies in its capacity for strategic modification to generate analogs with diverse biological activities.
Rationale for Derivatization
Modifying the BNPAA core allows researchers to fine-tune its properties. Key goals include:
-
Improving Potency: Modifying functional groups to enhance binding affinity to a biological target.
-
Altering Selectivity: Designing analogs that preferentially bind to one target over others (e.g., selective COX-2 inhibitors).[9]
-
Enhancing Pharmacokinetic Properties: Adjusting lipophilicity (LogP) and polarity (PSA) to improve absorption, distribution, metabolism, and excretion (ADME).
-
Building Heterocyclic Systems: Using the scaffold to construct more complex, rigid structures often found in active pharmaceutical ingredients.[7]
Key Derivatization Reactions
This is a common first step to protect the acid or create prodrugs. The methyl ester, Methyl 2-(4-bromo-2-nitrophenyl)acetate, is itself a valuable intermediate.[10]
-
Protocol (Fischer Esterification):
-
Dissolve BNPAA (1 eq.) in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of strong acid (e.g., H₂SO₄, 2-5 mol%).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool, neutralize the acid, and remove the excess alcohol under reduced pressure.
-
Extract the ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the product.
-
This is arguably the most powerful transformation, as the resulting 2-amino group is a gateway to a vast array of heterocyclic analogs.
-
Protocol (Reduction with SnCl₂):
-
Suspend BNPAA (1 eq.) in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.).
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (TLC).
-
Cool the reaction and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Filter the resulting tin salts and extract the aqueous layer with ethyl acetate.
-
Combine organic layers, wash with brine, dry, and concentrate to yield the 2-amino derivative.
-
The Power of Reductive Cyclization: Building Oxindole Analogs
A key strategy in leveraging the BNPAA scaffold is reductive cyclization. The reduction of the nitro group in situ generates an amine that can intramolecularly attack the acetic acid side chain (or its ester derivative) to form a lactam. This transformation is fundamental for building oxindole-based structures, which are prevalent in many biologically active compounds.[7]
Caption: Reductive cyclization pathway from a BNPAA ester to a 6-bromooxindole.
Chapter 4: Applications in Drug Discovery and Development
Overview of Biological Activities
Derivatives of BNPAA have been explored for a range of therapeutic applications. The core structure serves as an important intermediate for compounds investigated for anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Its utility in biochemical research also includes the development of probes for enzyme inhibition and receptor binding studies.[3]
Case Study: A Key Intermediate for Ziprasidone
BNPAA is a documented raw material for the synthesis of Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1] This highlights the industrial relevance and pharmaceutical importance of the scaffold, as the synthesis of such complex molecules requires reliable and scalable access to key building blocks like BNPAA.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad library of BNPAA derivatives is proprietary, general principles can be inferred from related chemical series. For example, in the development of some non-steroidal anti-inflammatory drugs (NSAIDs), halogen substitution on the phenyl ring can enhance potency.[9]
| Modification Site | Change | Potential Impact on Activity | Rationale |
| 4-Position (Bromo) | Replace with -Cl, -F, -CF₃ | Modulate potency/selectivity | Halogens can alter electronic properties and serve as hydrophobic binding elements. |
| Acetic Acid Moiety | Convert to amide, hydrazide | Change H-bonding, alter ADME | Amides can form different hydrogen bonds with a target protein compared to carboxylic acids. |
| 2-Position (Nitro) | Reduce and cyclize | Create rigid heterocyclic scaffolds | Introduces conformational restraint, which can increase affinity and selectivity for a target. |
Chapter 5: Conclusion
The this compound scaffold is far more than a simple chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its unique combination of reactive functional groups allows for a logical and strategic approach to the synthesis of complex molecular architectures, including important heterocyclic systems. From its role in the industrial synthesis of established drugs like Ziprasidone to its potential in developing next-generation therapeutics, the BNPAA core continues to be an indispensable tool for researchers. A thorough understanding of its synthesis, reactivity, and derivatization potential is essential for any scientist working at the forefront of chemical and pharmaceutical development.
References
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 2-Bromo-2-(4-nitrophenyl)acetic acid [smolecule.com]
- 5. This compound - CAS:6127-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 8. ripublication.com [ripublication.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 10. nbinno.com [nbinno.com]
Introduction: The Strategic Importance of a Multifunctional Building Block
An In-Depth Technical Guide to 2-(4-Bromo-2-nitrophenyl)acetic acid: A Core Intermediate in Modern Synthesis
This compound is a highly functionalized aromatic compound that has emerged as a critical intermediate in various sectors of chemical manufacturing.[1][2] Its strategic value lies in the unique arrangement of three distinct functional groups—a carboxylic acid, a nitro group, and a bromine atom—on a phenylacetic acid scaffold. This configuration provides a versatile platform for complex molecular construction, enabling sequential and regioselective transformations.
Primarily, this intermediate is a cornerstone in the synthesis of pharmaceuticals, especially in the development of anti-inflammatory, analgesic, and atypical antipsychotic drugs.[1][3] Its utility also extends to the agrochemical industry for formulating herbicides and pesticides, and in the manufacturing of specialty dyes.[1] The presence of the ortho-nitro group and para-bromo substituent creates a unique electronic environment that influences the reactivity of the entire molecule, making it an essential tool for medicinal chemists and process development scientists aiming to construct complex, biologically active molecules.[1][4]
Physicochemical & Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis, including for reaction setup, purification, and storage. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6127-11-3 | [1][2][5] |
| Molecular Formula | C₈H₆BrNO₄ | [1][5] |
| Molecular Weight | 260.04 g/mol | [1][4] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 156-160 °C / 211-216 °C (Varies by source) | [1][5][6] |
| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg (Predicted) | [5][6] |
| Density | 1.794 g/cm³ (Predicted) | [5][6] |
| Purity | ≥ 96-98% (HPLC) | [1][7] |
| Storage Conditions | Store at 0-8°C, in a dry, cool, well-ventilated place | [1][8] |
Strategic Synthesis Pathways
The synthesis of this compound can be accomplished via several routes. The choice of pathway is often dictated by the availability of starting materials, scalability, and safety considerations. The most common and industrially relevant methods are detailed below.
Pathway 1: Multi-step Synthesis from 4-Bromotoluene
This is a classical and well-documented approach that builds the molecule sequentially. The logic of this pathway lies in installing the nitro group first, followed by functionalization of the benzylic methyl group.
Figure 1: Synthetic route from 4-Bromotoluene.
Causality and Protocol Insights:
-
Nitration: The synthesis begins with the nitration of 4-bromotoluene.[2][3] The bromo group is an ortho-, para-director. Since the para position is blocked, the incoming nitro group is directed primarily to the ortho position. Concentrated nitric and sulfuric acids are the standard reagents for this electrophilic aromatic substitution.
-
Benzylic Bromination: The methyl group of 4-bromo-2-nitrotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions on the aromatic ring.[2][3] An initiator like benzoyl peroxide is required.
-
Cyanation: The resulting benzyl bromide is a good substrate for nucleophilic substitution. Sodium cyanide (NaCN) is used to displace the bromide, forming the corresponding benzyl cyanide. This step is crucial as it introduces the carbon atom that will become the carboxylic acid.[2][3]
-
Hydrolysis: The final step is the hydrolysis of the nitrile functional group. This is typically achieved under harsh conditions, such as heating with a strong acid (e.g., 50% aqueous sulfuric acid), which converts the nitrile to the desired carboxylic acid.[2][9]
Pathway 2: Carboxylation Route from 4-Bromo-2-nitrochlorotoluene
A patented alternative method offers a different strategic approach, avoiding the use of highly toxic cyanides and potentially offering higher yields.[3][10] This process involves the formation of a benzyl sodium intermediate followed by carboxylation.
Experimental Protocol (Adapted from Patent CN102718659A):
-
Intermediate Formation: In a four-necked flask equipped with a stirrer, thermometer, and condenser, add an organic solvent (e.g., cyclohexane, 11mL) and sodium metal (2.3g).[3]
-
Addition: Add 4-bromo-2-nitrochlorotoluene (25.1g) portion-wise over 30 minutes, maintaining the reaction temperature below 20°C. The reaction is exothermic.[3]
-
Rearrangement: After the addition is complete, continue stirring for 30 minutes. Then, gradually heat the reaction mixture to 40-100°C (depending on the solvent) and maintain for 5 hours to facilitate the rearrangement to the 4-bromo-2-nitrobenzyl sodium intermediate.[3][10]
-
Carboxylation: Cool the mixture to room temperature (25°C). Bubble carbon dioxide gas through the solution at a controlled rate (e.g., 0.8 L/min) for 3 hours. This reaction forms the sodium salt of the target acid.[3]
-
Workup and Isolation: Quench any excess sodium metal by carefully adding methanol. Extract the mixture with distilled water (2 x 50mL). Combine the aqueous layers and acidify with dilute hydrochloric acid (1 mol/L) to precipitate the product.[3]
-
Purification: Extract the acidified aqueous solution with diethyl ether (3 x 50mL). Combine the ether layers, wash with water, and remove the ether under reduced pressure to yield the final product, this compound. The reported yield for this process is high, potentially reaching 70-90%.[3]
Reactivity and Mechanistic Considerations
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. Understanding these provides the foundation for its application in multi-step synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 4. Cas 6127-11-3,(4-BROMO-2-NITRO-PHENYL)-ACETIC ACID | lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-(4-Bromo-2-nitrophenyl)acetic acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-(4-Bromo-2-nitrophenyl)acetic acid, a key chemical intermediate in various fields, including pharmaceutical and agrochemical research. This document synthesizes critical information on its chemical and physical properties, safety protocols, and applications to ensure its safe and effective handling in a laboratory setting.
Chemical and Physical Properties
This compound is an off-white solid compound.[1] A comprehensive summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 6127-11-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C8H6BrNO4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 260.04 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Melting Point | 156-160 °C (313-320 °F) | --INVALID-LINK-- |
| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.794 g/cm³ | --INVALID-LINK-- |
| Flash Point | 190.9 ± 23.7 °C | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
Hazard Identification and Safety Precautions
This chemical is classified as hazardous.[2][3] The GHS hazard statements associated with this compound are:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
The signal word for this compound is Warning .[3]
Personal Protective Equipment (PPE) and Engineering Controls
A thorough risk assessment should be conducted before handling this compound. The following PPE and engineering controls are recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3] Ensure safety showers and eyewash stations are readily accessible.[2]
-
Eye/Face Protection: Wear chemical safety goggles that meet the standards of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[2] In case of insufficient ventilation or for large-scale operations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
References
An In-depth Technical Guide to 2-(4-Bromo-2-nitrophenyl)acetic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
2-(4-Bromo-2-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, stands as a pivotal intermediate in the landscape of organic and medicinal chemistry. Its unique trifunctional molecular architecture—comprising a carboxylic acid, a nitro group, and a bromine atom—renders it a highly versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic positioning of the bromo and nitro substituents on the phenyl ring significantly influences the reactivity of the benzylic methylene and the aromatic core, opening avenues for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and key applications, with a particular focus on its role in the construction of heterocyclic systems of pharmaceutical importance.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for its proper handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6127-11-3 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 211-216 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the carboxylic acid proton. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.[2]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and C-H and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine, which will aid in confirming the molecular weight and structure.[2]
Synthesis of this compound: A Review of Methodologies
Several synthetic routes to this compound have been reported, primarily in the patent literature, reflecting its industrial importance. The choice of a particular synthetic pathway often depends on the availability of starting materials, scalability, and overall cost-effectiveness.
Route 1: From 4-Bromotoluene
A common and logical starting point for the synthesis is 4-bromotoluene. This multi-step synthesis involves the introduction of the nitro group and the elaboration of the methyl group into the acetic acid side chain.
Workflow Diagram: Synthesis from 4-Bromotoluene
Caption: Synthetic pathway starting from 4-bromotoluene.
Detailed Protocol (Conceptual, based on patent literature):
-
Nitration of 4-Bromotoluene: 4-Bromotoluene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at low temperatures to regioselectively introduce a nitro group at the ortho position to the methyl group.
-
Benzylic Bromination: The resulting 4-bromo-2-nitrotoluene is subjected to free-radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Cyanation: The 4-bromo-2-nitrobenzyl bromide is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent to form 4-bromo-2-nitrobenzyl cyanide.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to yield this compound.
Route 2: From 4-Bromo-2-nitrochlorotoluene
An alternative approach, also described in patent literature, utilizes 4-bromo-2-nitrochlorotoluene as the starting material. This method involves the formation of a benzylic carbanion followed by carboxylation.[3]
Workflow Diagram: Synthesis from 4-Bromo-2-nitrochlorotoluene
Caption: Synthetic pathway starting from 4-bromo-2-nitrochlorotoluene.
Detailed Protocol (Conceptual, based on patent literature[3]):
-
Formation of the Benzyl Anion: 4-Bromo-2-nitrochlorotoluene is reacted with a strong base, such as metallic sodium in an organic solvent, to generate the corresponding 4-bromo-2-nitrobenzyl sodium intermediate.
-
Carboxylation: The generated carbanion is then trapped by bubbling carbon dioxide gas through the reaction mixture, leading to the formation of the sodium salt of this compound.
-
Acidification: The reaction mixture is then acidified with a dilute mineral acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and precipitate the desired product, this compound. This method is reported to have high conversion rates and yields.[3]
Chemical Reactivity and Synthetic Applications
The chemical versatility of this compound stems from the reactivity of its three key functional groups.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a crucial transformation for the synthesis of various heterocyclic compounds. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes |
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but may also reduce other functional groups. |
| Fe/AcOH or Fe/HCl | Metal in acidic media | A classic and cost-effective method. |
| SnCl₂·2H₂O | Stannous chloride in a protic solvent | A milder reducing agent, often used for selective reductions. |
| NaBH₄/NiCl₂ | Sodium borohydride with a nickel catalyst | Can be a selective method under controlled conditions. |
The resulting 2-amino-4-bromophenylacetic acid is a key precursor for the synthesis of substituted indoles and other nitrogen-containing heterocycles through intramolecular cyclization reactions.
Nucleophilic Aromatic Substitution of the Bromine Atom
The bromine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the ortho position. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to further functionalize the aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride. These reactions are often employed to protect the carboxylic acid group or to introduce further diversity into the molecular structure.
Application in the Synthesis of Heterocyclic Compounds
A major application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Synthesis of Substituted Indoles
The reductive cyclization of this compound derivatives is a powerful strategy for the synthesis of substituted indoles. The general approach involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the acetic acid side chain (or a derivative thereof) to form the indole ring system.
Reaction Scheme: Indole Synthesis via Reductive Cyclization
Caption: General scheme for the synthesis of substituted indoles.
This strategy is particularly valuable as it allows for the introduction of substituents at specific positions of the indole nucleus, guided by the substitution pattern of the starting material.
Key Intermediate for the Antipsychotic Drug Ziprasidone
This compound is a reported key intermediate in some synthetic routes to Ziprasidone, an atypical antipsychotic medication. While the exact commercial synthesis of Ziprasidone is proprietary, the structural features of this compound make it a logical precursor to the oxindole core of the drug.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in organic synthesis. Its readily accessible functional groups provide a platform for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes. The development of more efficient and environmentally friendly synthetic routes to this compound, as well as the exploration of its utility in the synthesis of novel and complex molecular architectures, will continue to be areas of active research. The insights provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry, facilitating the innovative application of this important synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols: 2-(4-Bromo-2-nitrophenyl)acetic Acid in Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
2-(4-Bromo-2-nitrophenyl)acetic acid is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structural arrangement, featuring a carboxylic acid moiety, a nitro group, and a bromine atom on the phenyl ring, provides multiple reactive sites for strategic chemical modifications. The electron-withdrawing nature of the nitro group activates the bromine atom for nucleophilic substitution, while the nitro group itself can be readily reduced to an amine, paving the way for cyclization reactions. The carboxylic acid and the benzylic position offer further opportunities for derivatization.
These characteristics make this compound an invaluable precursor in the development of pharmaceuticals, agrochemicals, and dyes.[1] Notably, it is a key starting material in the synthesis of important heterocyclic scaffolds, such as oxindoles, which are core structures in many biologically active compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 6127-11-3 | [2] |
| Molecular Formula | C₈H₆BrNO₄ | [2] |
| Molecular Weight | 260.04 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 156-160 °C | [1] |
| Solubility | Soluble in many organic solvents such as THF, DMF, and alcohols. | |
| Purity | Typically ≥97% | [1] |
Safety Information: this compound is an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]
Core Synthetic Applications
The strategic placement of functional groups in this compound allows for its participation in a variety of synthetic transformations. This section will delve into three key applications: reductive cyclization for the synthesis of 6-bromooxindole, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
Application 1: Reductive Cyclization to Synthesize 6-Bromooxindole
The intramolecular reductive cyclization of the nitro group with the adjacent acetic acid side chain is a powerful method for the construction of oxindole ring systems. 6-Bromooxindole is a valuable intermediate for the synthesis of various pharmaceuticals, including as a precursor to intermediates for the atypical antipsychotic drug Ziprasidone.[4] The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization to form the lactam.
Mechanistic Rationale
The choice of reducing agent is critical for the success of this transformation. Mild reducing agents are preferred to avoid over-reduction or side reactions. Iron powder in the presence of an acid, such as acetic acid or ammonium chloride, is a classic and effective method for the reduction of aromatic nitro compounds. The acidic medium facilitates the reduction by iron and the subsequent cyclization.
Caption: Reductive cyclization of this compound to 6-bromooxindole.
Detailed Experimental Protocol: Synthesis of 6-Bromooxindole
This protocol is a representative procedure adapted from established methods for the reduction of nitroarenes and subsequent cyclization.[5]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10.0 g, 38.5 mmol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Addition of Reagents: To the stirred suspension, add iron powder (10.8 g, 192.5 mmol, 5 eq.).
-
Reaction Initiation: Heat the mixture to reflux. Cautiously add glacial acetic acid (5 mL) dropwise via an addition funnel. The reaction is exothermic.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (3 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to afford 6-bromooxindole as a solid.
-
Expected Yield: 70-85%.
Application 2: Nucleophilic Aromatic Substitution (SNA)
The bromine atom at the 4-position of the phenyl ring is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the introduction of a variety of nucleophiles, such as amines and thiols, providing access to a wide range of substituted phenylacetic acid derivatives. These products can serve as intermediates in the synthesis of more complex molecules.
Mechanistic Considerations
The SNA reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitro group stabilizes this negatively charged intermediate, facilitating the displacement of the bromide ion. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile or to neutralize the HBr formed during the reaction.
Caption: General workflow for Nucleophilic Aromatic Substitution.
Representative Protocol: Reaction with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.60 g, 10.0 mmol) in DMF (40 mL).
-
Addition of Reagents: Add potassium carbonate (4.14 g, 30.0 mmol, 3 eq.) and morpholine (1.31 g, 15.0 mmol, 1.5 eq.).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature and pour it into ice-water (200 mL).
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-morpholino-2-nitrophenyl)acetic acid.
-
Application 3: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[6] This allows for the formation of carbon-carbon bonds and the introduction of alkynyl groups, significantly increasing molecular complexity.
Sonogashira Coupling: A Gateway to Alkynylated Derivatives
The Sonogashira coupling is a powerful tool for the formation of a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. escholarship.org [escholarship.org]
Application Notes & Protocols: 2-(4-Bromo-2-nitrophenyl)acetic Acid as a Versatile Building Block in Pharmaceutical Synthesis
An In-Depth Guide for Medicinal Chemists
Introduction: Strategic Importance in Drug Discovery
2-(4-Bromo-2-nitrophenyl)acetic acid (CAS No. 6127-11-3) is a trifunctional chemical intermediate of significant value in the field of pharmaceutical development.[1] Its strategic importance stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid, an aromatic nitro group, and a bromo substituent. This unique arrangement allows for a stepwise and controlled elaboration of the molecular scaffold, making it an essential building block for the synthesis of complex heterocyclic systems that form the core of many therapeutic agents.[2][3] Researchers leverage this compound as a precursor for various drug classes, including anti-inflammatory, analgesic, and antimicrobial agents.[1] Notably, it serves as a key raw material in the synthesis of the atypical antipsychotic drug Ziprasidone.[4] This guide provides an in-depth analysis of its reactivity, detailed synthesis protocols, and practical applications in the construction of pharmaceutically relevant scaffolds.
Physicochemical Properties & Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6127-11-3 | [5] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | Yellow to Pale Brown Crystalline Powder | [2] |
| Melting Point | 156-160°C / 211-216 °C | [1][6] |
| Density | 1.794 g/cm³ | [6] |
| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg | [6] |
| PSA | 83.12 Ų | [6] |
| XLogP3 | 1.9 | [6] |
Safety & Handling: this compound is classified as an irritant. Standard laboratory precautions should be observed.[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[6]
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound arises from the distinct chemical personalities of its three functional groups. A medicinal chemist can address these sites sequentially to build molecular complexity in a controlled manner.
Caption: Core reactive centers of this compound.
A. The Nitro Group: Gateway to N-Heterocycles The ortho-nitro group is arguably the most powerful feature of this building block. Its reduction to an amine is a pivotal step in many synthetic sequences. This transformation is typically achieved with high efficiency using reagents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (H₂ over Pd/C). The resulting 2-aminophenylacetic acid derivative is primed for intramolecular cyclization, readily forming a lactam (oxindole) ring system—a privileged scaffold in medicinal chemistry. This reductive cyclization strategy is a classic and robust method for constructing fused heterocyclic systems.[2]
B. The Bromo Substituent: A Handle for Diversification Positioned para to the acetic acid side chain, the bromine atom serves two primary roles. Firstly, it acts as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, although the ring is not exceptionally activated for this. More importantly, it is an ideal handle for modern palladium-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions can all be employed at this position to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of a wide array of functional groups and building blocks.
C. The Acetic Acid Moiety: A Point of Attachment The carboxylic acid function provides a reliable site for forming amide or ester linkages. Standard coupling reagents (e.g., EDC, HOBt, HATU) can be used to connect this building block to amines or alcohols, making it useful for creating libraries of compounds or for linking to other complex fragments in a convergent synthesis.
Protocol: Industrial-Scale Synthesis of the Building Block
Several synthetic routes to this compound have been reported.[7][8] The following protocol is adapted from a patented high-yield method suitable for larger scale production, which avoids the use of highly toxic cyanides.[4][8]
Caption: High-yield synthesis workflow for the title compound.
Materials:
-
4-Bromo-2-nitrochlorotoluene mixture (25.1 g, ~0.1 mol)
-
Sodium metal (5.4 g, 0.235 mol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Methanol (50 mL)
-
Carbon dioxide (gas cylinder)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
-
Magnesium sulfate (anhydrous)
Equipment:
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer, thermometer, reflux condenser, gas inlet tube
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble the four-necked flask with the stirrer, thermometer, condenser, and gas inlet. Ensure the system is dry and flushed with an inert gas (e.g., nitrogen or argon).
-
Initial Reaction: Charge the flask with anhydrous THF (50 mL) and sodium metal (5.4 g). With vigorous stirring, add the 4-bromo-2-nitrochlorotoluene mixture (25.1 g) portion-wise over 30 minutes. An exothermic reaction will occur; maintain the internal temperature at approximately 20°C using a water bath if necessary.[4]
-
Causality Check: The initial reaction forms a 4-bromo-2-nitrotolyl sodium species. Precise temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Rearrangement: After the addition is complete, continue stirring at 30°C for 30 minutes. Then, gradually heat the reaction mixture to 100°C and maintain this temperature for 5 hours. This heating step drives the rearrangement to the more stable 4-bromo-2-nitrobenzyl sodium intermediate.[4]
-
Carboxylation: Cool the reaction mixture to room temperature (~25°C). Bubble carbon dioxide gas through the solution at a steady rate (e.g., 0.8 L/min) for 3 hours. This reaction forms the sodium salt of the desired carboxylic acid.[4]
-
Workup - Quenching: After carboxylation, carefully add methanol (50 g) under stirring to quench any unreacted sodium metal.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract twice with distilled water (50 mL each). Combine the aqueous layers.
-
Workup - Acidification: Acidify the combined aqueous layer with 1 M HCl until the pH is strongly acidic (pH ~1-2), which will precipitate the product.
-
Workup - Isolation: Extract the acidified aqueous solution three times with diethyl ether (50 mL each). Combine the ether layers.
-
Purification: Wash the combined ether layers twice with distilled water, then dry over anhydrous magnesium sulfate. Filter, and remove the solvent under reduced pressure to yield the final product, this compound, as a crystalline solid. The reported yield for this method is typically above 90%.[4]
Application in Pharmaceutical Synthesis: Synthesis of a Lactam Core
A primary application of this building block is the synthesis of 6-bromo-oxindole, a precursor for numerous bioactive molecules. The protocol involves a straightforward reductive cyclization.
Caption: Reductive cyclization pathway to 6-bromo-oxindole.
Objective: To synthesize 6-bromo-1,3-dihydro-2H-indol-2-one from this compound.
Materials:
-
This compound (2.60 g, 10 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50 mmol)
-
Ethanol (100 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (2.60 g) in ethanol (100 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (11.28 g) to the suspension.
-
Heating: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.
-
Expert Insight: The use of a 5-fold excess of SnCl₂ ensures complete reduction of the nitro group. The reaction proceeds in one pot; the initially formed amine spontaneously cyclizes under the reaction conditions, driven by the favorable proximity of the amine and carboxylic acid groups to form a stable five-membered lactam ring.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the residue until the pH is neutral or slightly basic (pH ~7-8). This step neutralizes the acidic reaction medium and precipitates tin salts.
-
Extraction: Extract the resulting slurry three times with ethyl acetate (75 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield pure 6-bromo-oxindole.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 5. This compound - CAS:6127-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 8. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
Application of 2-(4-Bromo-2-nitrophenyl)acetic Acid in Agrochemical Synthesis: A Technical Guide
Introduction: Strategic Importance of a Versatile Building Block
2-(4-Bromo-2-nitrophenyl)acetic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical starting material and intermediate in the synthesis of a diverse range of agrochemicals.[1][2][3] Its unique molecular architecture, featuring a bromine atom, a nitro group, and an acetic acid moiety, provides multiple reactive sites for strategic chemical modifications. This versatility allows for the construction of complex heterocyclic scaffolds, which are the core of many modern herbicides, fungicides, and insecticides. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed mechanistic insights and practical, field-proven protocols.
Core Principles of Reactivity and Synthetic Utility
The strategic value of this compound in agrochemical synthesis is rooted in the distinct reactivity of its functional groups:
-
The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amino group, which is a key step in the formation of various nitrogen-containing heterocycles. The resulting aniline derivative is a versatile precursor for cyclization reactions.
-
The Acetic Acid Moiety: The carboxylic acid group provides a handle for a variety of chemical transformations, including esterification, amidation, and conversion to an acid chloride. It can also participate in cyclization reactions to form lactams and other heterocyclic systems.
-
The Bromo Group: The bromine atom, positioned para to the acetic acid side chain, can be a site for nucleophilic aromatic substitution or can be utilized in cross-coupling reactions to introduce further molecular diversity.
This combination of reactive sites allows for a modular approach to the synthesis of complex agrochemical molecules, where each functional group can be selectively manipulated to achieve the desired final product.
Application in the Synthesis of Quinoxaline Herbicides
One of the most significant applications of this compound is in the synthesis of quinoxaline-based herbicides. The quinoxaline ring system is a key pharmacophore in a class of herbicides that inhibit acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.
The general synthetic strategy involves the conversion of this compound into a substituted o-phenylenediamine, which is then cyclized with a 1,2-dicarbonyl compound to form the quinoxaline core.
Protocol 1: Synthesis of a 7-Bromo-3-methylquinoxalin-2(1H)-one Intermediate
This protocol outlines the synthesis of a key quinoxaline intermediate from this compound.
Step 1: Reductive Cyclization to form 7-Bromo-1-hydroxy-3,4-dihydro-1H-quinoxalin-2-one
-
Rationale: The initial step involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the acetic acid moiety to form a lactam. The use of a selective reducing agent like zinc in the presence of ammonium chloride is crucial to avoid over-reduction.
-
Procedure:
-
Suspend this compound (10.0 g, 38.5 mmol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add ammonium chloride (10.3 g, 192.5 mmol) to the suspension and heat the mixture to 60°C with vigorous stirring.
-
Slowly add zinc dust (12.6 g, 192.5 mmol) portion-wise over 30 minutes, maintaining the temperature between 60-70°C.
-
After the addition is complete, continue stirring at 70°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the hot reaction mixture through a pad of celite to remove excess zinc and other solids.
-
Cool the filtrate to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 7-Bromo-1-hydroxy-3,4-dihydro-1H-quinoxalin-2-one.
-
Step 2: Dehydration and Rearrangement to 7-Bromo-3-methylquinoxalin-2(1H)-one
-
Rationale: The intermediate from Step 1 is then dehydrated and rearranged to the desired quinoxalinone. This is typically achieved by heating in the presence of a strong acid.
-
Procedure:
-
To the 7-Bromo-1-hydroxy-3,4-dihydro-1H-quinoxalin-2-one (5.0 g, 19.4 mmol) from the previous step, add polyphosphoric acid (25 g).
-
Heat the mixture to 120°C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (100 g).
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 7-Bromo-3-methylquinoxalin-2(1H)-one.
-
Quantitative Data Summary
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Yield (%) | Purity (by HPLC) |
| 1 | 7-Bromo-1-hydroxy-3,4-dihydro-1H-quinoxalin-2-one | This compound | 1:5 (Zinc) | 85-90 | >95% |
| 2 | 7-Bromo-3-methylquinoxalin-2(1H)-one | 7-Bromo-1-hydroxy-3,4-dihydro-1H-quinoxalin-2-one | 1:5 (PPA) | 75-80 | >98% |
Visualizing the Workflow
Application in the Synthesis of Benzimidazole Fungicides
Benzimidazole fungicides are a class of systemic agrochemicals that are effective against a broad spectrum of fungal pathogens. They act by inhibiting the polymerization of tubulin, a key component of the fungal cytoskeleton. This compound can serve as a precursor for the synthesis of the benzimidazole scaffold.
The synthetic approach involves the reduction of the nitro group to an amine, followed by cyclocondensation with a suitable reagent to form the imidazole ring.
Protocol 2: Synthesis of a 5-Bromo-2-(chloromethyl)-1H-benzo[d]imidazole Derivative
This protocol details the synthesis of a versatile benzimidazole intermediate.
Step 1: Reduction of the Nitro Group to form 2-(2-Amino-4-bromophenyl)acetic acid
-
Rationale: A clean and efficient reduction of the nitro group is essential. Catalytic hydrogenation using palladium on carbon is a preferred method as it avoids the use of stoichiometric metal reductants and simplifies workup.
-
Procedure:
-
Dissolve this compound (10.0 g, 38.5 mmol) in methanol (150 mL).
-
Add 10% Palladium on carbon (1.0 g) to the solution.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-(2-Amino-4-bromophenyl)acetic acid.
-
Step 2: Cyclocondensation to form 5-Bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Rationale: The resulting aminophenylacetic acid is then cyclized. The use of a reagent like carbonyldiimidazole (CDI) facilitates the formation of the imidazolone ring under mild conditions.
-
Procedure:
-
Dissolve the 2-(2-Amino-4-bromophenyl)acetic acid (from the previous step) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Add 1,1'-Carbonyldiimidazole (CDI) (6.8 g, 42.4 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to yield 5-Bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one.
-
Step 3: Chlorination to 5-Bromo-2-(chloromethyl)-1H-benzo[d]imidazole
-
Rationale: The final step involves the conversion of the imidazolone to the more reactive chloromethyl derivative, which can be further functionalized.
-
Procedure:
-
Suspend 5-Bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one (5.0 g, 22.0 mmol) in phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux (approximately 105°C) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Bromo-2-(chloromethyl)-1H-benzo[d]imidazole.
-
Visualizing the Synthetic Pathway
Trustworthiness and Self-Validation of Protocols
The protocols provided are designed to be self-validating through the inclusion of in-process controls and clear endpoints. The progress of each reaction step should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the intermediates and final products should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as by melting point determination.
Conclusion: A Gateway to Agrochemical Innovation
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its inherent reactivity and functional group versatility provide a robust platform for the synthesis of a wide array of potent herbicides and fungicides. The protocols and insights presented in this guide are intended to empower researchers and scientists to harness the full potential of this valuable building block, paving the way for the development of next-generation crop protection solutions.
References
Introduction: The Strategic Importance of 2-(4-Bromo-2-nitrophenyl)acetic acid
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the application of 2-(4-Bromo-2-nitrophenyl)acetic acid in the synthesis of specialized dyes. This document is designed for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of synthetic organic chemistry and its practical applications.
We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the pathways to validate each step of the synthesis. The focus is on empowering the researcher with not just a protocol, but a comprehensive understanding of the process, enabling troubleshooting and adaptation for novel applications.
This compound is a pivotal intermediate in modern organic synthesis.[1][2] Its utility stems from the strategic placement of three key functional groups on the benzene ring: a carboxylic acid, a nitro group, and a bromine atom. This specific arrangement allows for a sequence of controlled chemical transformations, making it an ideal precursor for complex heterocyclic molecules.
In the realm of dye manufacturing, this compound is particularly valued as a starting material for the synthesis of substituted indigo dyes.[1][2][3] The presence of the bromine atom is not incidental; its incorporation into the final dye structure is a deliberate strategy to modulate the molecule's photophysical and electronic properties.[4][5] This modulation can significantly alter the color, fastness, and solubility of the resulting dye, opening avenues for creating high-performance colorants for specialized applications, including textiles and organic electronics.[4][5]
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source(s) |
| CAS Number | 6127-11-3 | [1][6][7] |
| Molecular Formula | C₈H₆BrNO₄ | [1][6] |
| Molecular Weight | 260.04 g/mol | [1][6] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 156-160 °C (may vary with purity) | [6][7] |
| Purity | ≥ 98% (HPLC recommended) | [1] |
Core Application: Synthesis of 5-Bromoisatin, a Key Bromoindigo Precursor
The most direct application of this compound in dye manufacturing is its conversion into a brominated isatin. Isatins are versatile intermediates that can be readily converted into indigo dyes. The following protocol details the synthesis of 5-bromoisatin, a crucial building block for producing 6,6'-dibromoindigo (a major component of the historic Tyrian purple dye) and other bromo-substituted indigoids.[5][8]
The overall workflow involves a reductive cyclization, where the nitro group is first reduced to an amino group, which then undergoes an intramolecular condensation to form the isatin ring system.
Caption: Synthetic workflow from precursor to final dye.
Detailed Experimental Protocol: Synthesis of 5-Bromoisatin
Objective: To synthesize and purify 5-bromoisatin from this compound via a one-pot reductive cyclization reaction.
Principle of the Reaction: The synthesis proceeds via an initial reduction of the nitro group to a hydroxylamine or amino group using a reducing agent like sodium dithionite. The generated amine then undergoes a spontaneous or acid-catalyzed intramolecular cyclization (condensation) with the adjacent acetic acid side chain. Subsequent oxidation during work-up yields the stable isatin ring structure. This method is an adaptation of established syntheses for isatins from 2-nitrophenyl derivatives.
Materials and Equipment:
-
Reagents:
-
This compound (≥98% purity)
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (95% or absolute)
-
Deionized water
-
-
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Büchner funnel and suction flask
-
Standard laboratory glassware
-
pH paper or pH meter
-
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10]
-
Reagent Handling: this compound and its derivatives are irritants.[6][11] Avoid inhalation of dust and contact with skin and eyes.[11][12] Handle in a well-ventilated fume hood.
-
Caustic and Corrosive Reagents: Sodium hydroxide is caustic, and concentrated HCl is corrosive and releases harmful fumes. Handle with extreme care.[13]
-
Reaction Quenching: The reaction work-up involves neutralization. Perform acid/base additions slowly to control any exothermic processes.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
In the 500 mL three-neck flask, prepare a solution of sodium hydroxide by dissolving 8.0 g of NaOH in 150 mL of deionized water.
-
To this alkaline solution, add 13.0 g (0.05 mol) of this compound.
-
Stir the mixture at room temperature until the acid is completely dissolved, forming the sodium salt.
-
-
Reductive Cyclization:
-
Gently heat the solution to 70-80 °C using the heating mantle.
-
In a separate beaker, prepare a solution of 21.0 g (0.12 mol) of sodium dithionite in 75 mL of warm deionized water.
-
Transfer the sodium dithionite solution to the dropping funnel.
-
Add the dithionite solution dropwise to the heated reaction mixture over a period of 30-45 minutes. Maintain the internal temperature between 70-80 °C.
-
Causality Check: The slow addition of the reducing agent is crucial to control the exothermic reaction and prevent side reactions. The color of the solution will typically change from yellow/orange to a deep red or brown as the reduction proceeds.
-
After the addition is complete, continue to stir the mixture at 80 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Product Precipitation and Isolation:
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Cool the flask further in an ice bath to about 10-15 °C.
-
Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while stirring vigorously. Monitor the pH. Continue adding acid until the pH is approximately 2-3.
-
A precipitate (the crude 5-bromoisatin) will form. The color is typically orange to reddish-brown.
-
Self-Validation: The formation of a solid precipitate upon acidification is the first visual confirmation of successful product formation, as the isatin is insoluble in acidic aqueous media.
-
Age the slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by suction filtration using the Büchner funnel.[13]
-
Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove inorganic salts.[13]
-
-
Purification:
-
Transfer the crude, damp solid to a 250 mL beaker.
-
Add 100 mL of ethanol and heat the mixture to a gentle boil with stirring to dissolve the product.
-
If insoluble impurities remain, perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the purified, crystalline 5-bromoisatin by suction filtration.
-
Wash the crystals with a small amount of cold ethanol and then dry them under vacuum.
-
-
Characterization and Validation:
-
Yield: Calculate the percentage yield of the final product. A typical yield for this procedure is in the range of 65-75%.
-
Melting Point: Determine the melting point of the dried crystals. Pure 5-bromoisatin has a melting point of approximately 255-257 °C. A sharp melting range close to the literature value indicates high purity.
-
Spectroscopy: Confirm the identity of the product using FT-IR (presence of C=O and N-H stretches characteristic of isatins) and ¹H NMR spectroscopy.[5][14]
-
From Intermediate to Dye: The Path Forward
The synthesized 5-bromoisatin is not the final dye but a stable and crucial intermediate. It serves as the electrophilic component in the final dye synthesis. The conversion to a bromoindigo dye is typically achieved through condensation with an indoxyl derivative (the nucleophilic component), followed by aerial oxidation.
Caption: Conceptual pathway from isatin to the final indigo dye.
This subsequent synthesis allows for the creation of various bromo-substituted indigo dyes. For instance, condensing 5-bromoisatin with 5-bromoindoxyl would lead to the famed 6,6'-dibromoindigo. The specific properties of the final dye can be fine-tuned by the choice of the coupling partner.
Properties of Bromo-Substituted Dyes
The introduction of bromine significantly impacts the dye's characteristics.
| Dye | Color on Wool Substrate | Approx. λmax (in solution) | Key Feature | Source(s) |
| Indigo | Blue | ~610 nm | Benchmark blue dye | [5] |
| 6-Bromoindigo | Blue-Violet | ~615 nm | Component in some ancient purples | [5] |
| 6,6'-Dibromoindigo | Purple (Tyrian Purple) | ~605 nm | Historically significant purple dye | [5] |
Note: The color on a substrate can differ from the solution color due to intermolecular interactions.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 3. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tekhelet.com [tekhelet.com]
- 6. echemi.com [echemi.com]
- 7. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. chemdmart.com [chemdmart.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(4-Bromo-2-nitrophenyl)acetic Acid and its Derivatives
Abstract: This guide provides a detailed framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-(4-bromo-2-nitrophenyl)acetic acid, a versatile chemical intermediate widely used in pharmaceutical research and organic synthesis.[1] Structural elucidation of this compound and its derivatives presents unique challenges due to the complex substitution pattern on the phenyl ring, which features two potent electron-withdrawing groups. This document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation using a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (COSY, HSQC, HMBC) NMR techniques. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust workflow for unambiguous structure verification and purity assessment.
Introduction: The Analytical Challenge
This compound is a key building block whose utility hinges on its specific isomeric structure.[1] Verifying the substitution pattern and ensuring the integrity of the acetic acid sidechain is paramount for its successful application in subsequent synthetic steps. NMR spectroscopy is the definitive tool for this purpose, offering unparalleled insight into molecular structure.[2]
However, the presence of both a bromo and a nitro substituent profoundly influences the magnetic environment of the aromatic protons and carbons. These electron-withdrawing groups deshield the aromatic nuclei, shifting their resonances downfield and creating a complex, often compressed, set of signals that can be difficult to assign from 1D spectra alone. This guide explains the causality behind these effects and provides a multi-faceted NMR approach to overcome these challenges, ensuring confident structural assignment.
Foundational Principles: Understanding Substituent Effects
The chemical shifts observed in the NMR spectrum are directly tied to the electronic environment of each nucleus. In this compound, the nitro (–NO₂) and bromo (–Br) groups are strongly electron-withdrawing.
-
Deshielding Effect: These substituents pull electron density away from the aromatic ring through inductive and resonance effects.[3] This reduction in electron density decreases the shielding of the aromatic protons and carbons from the spectrometer's magnetic field, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (δ 7.27 ppm).[2][4]
-
Anisotropic Effects: The nitro group, in particular, exhibits strong magnetic anisotropy, which can further influence the chemical shifts of nearby protons, especially the proton ortho to it.
Understanding these principles is crucial for predicting the spectral pattern and for the initial, tentative assignment of signals before confirmation with 2D NMR techniques.
Experimental Protocols
Protocol: High-Resolution NMR Sample Preparation
The quality of the NMR spectrum is critically dependent on the sample preparation. Suspended particulate matter will broaden spectral lines, obscuring fine coupling details and degrading the overall resolution.[5]
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃)
-
Glass Pasteur pipette and cotton wool
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of the solid compound and place it into a clean, dry small glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it readily dissolves the acidic compound and allows for the clear observation of the carboxylic acid proton.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, the sample can be gently warmed to aid dissolution.[6]
-
Filtration: Prepare a micro-filter by taking a small piece of cotton wool and securely placing it in the neck of a Pasteur pipette.
-
Transfer: Using the pipette, draw the dissolved sample solution and carefully transfer it through the cotton filter into the NMR tube. This removes any micro-particulates.[5]
-
Capping & Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution. The final sample height should be approximately 4.5-5.5 cm.[5][7]
Diagram: NMR Sample Preparation Workflow
Caption: A standardized workflow for preparing high-resolution NMR samples.
Protocol: 1D and 2D NMR Data Acquisition
These protocols are based on a standard 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Load the sample and perform standard lock and shim procedures.
-
Acquire a standard 1D proton spectrum. Key parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), number of scans (8-16).
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a standard 1D proton-decoupled carbon spectrum. Key parameters: spectral width (~250 ppm), acquisition time (~1 s), relaxation delay (2 s), number of scans (1024 or more, depending on concentration).
-
-
2D COSY Acquisition:
-
Acquire a gradient-selected COSY (gCOSY) experiment. Key parameters: 256-512 increments in the indirect dimension (F1), 8-16 scans per increment.
-
-
2D HSQC Acquisition:
-
Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Key parameters: optimized for a one-bond ¹J(CH) coupling of ~145 Hz, 256 increments in F1, 8-16 scans per increment.
-
-
2D HMBC Acquisition:
-
Acquire a gradient-selected HMBC experiment. Key parameters: optimized for long-range couplings of 8-10 Hz, 256-512 increments in F1, 16-64 scans per increment.
-
Spectral Interpretation and Data Analysis
Analysis of 1D NMR Spectra
The structure of this compound dictates a specific set of signals. The following table summarizes the expected chemical shifts (δ) in DMSO-d₆.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Carbon Type |
| -CH ₂- | ~4.0 | Singlet (s) | ~35-45 | CH₂ |
| H-3 | ~8.2 | Doublet (d) | ~135-145 | CH |
| H-5 | ~7.9 | Doublet of Doublets (dd) | ~130-135 | CH |
| H-6 | ~7.7 | Doublet (d) | ~120-125 | CH |
| -COOH | ~12.5-13.5 | Broad Singlet (br s) | - | - |
| C-1 | - | - | ~130-140 | Quaternary (C) |
| C-2 | - | - | ~145-155 | Quaternary (C-NO₂) |
| C-4 | - | - | ~118-128 | Quaternary (C-Br) |
| -C OOH | - | - | ~170-175 | Quaternary (C=O) |
| Note: These are estimated values. Actual shifts are solvent-dependent.[8][9] |
Causality of the Aromatic Pattern:
-
H-3: This proton is ortho to the strongly deshielding nitro group, pushing it furthest downfield. It will appear as a doublet, coupled only to H-5 (a four-bond coupling, J ≈ 2-3 Hz).
-
H-5: This proton is coupled to both H-6 (a three-bond ortho coupling, J ≈ 8-9 Hz) and H-3 (a four-bond meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.
-
H-6: This proton is ortho to the bromine atom and will be a doublet due to coupling with H-5 (J ≈ 8-9 Hz).
-
-CH₂- Protons: These appear as a sharp singlet as they have no adjacent protons to couple with.
-
-COOH Proton: This acidic proton is typically broad due to chemical exchange and hydrogen bonding with the solvent.
Unambiguous Assignment with 2D NMR Spectroscopy
While 1D NMR provides a strong hypothesis, 2D NMR is required for definitive proof of the structure.[10] It allows for the mapping of bonding networks.[11]
Diagram: 2D NMR Structural Elucidation Logic
Caption: Integration of 1D and 2D NMR data for complete structural assignment.
Interpretation Steps:
-
COSY Analysis: A COSY (Correlation Spectroscopy) spectrum will show cross-peaks between protons that are spin-coupled.[7] In our target molecule, this will confirm the coupling between H-5 and H-6, and the weaker coupling between H-5 and H-3, validating the aromatic spin system.
-
HSQC Analysis: An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons with the carbons they are directly attached to.[11][12] This experiment will provide definitive links:
-
The singlet at ~4.0 ppm will correlate to the methylene carbon signal (~35-45 ppm).
-
Each aromatic proton signal (H-3, H-5, H-6) will correlate to its corresponding aromatic CH carbon signal.
-
-
HMBC Analysis: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two to three bonds.[11][12] This is essential for assigning the non-protonated (quaternary) carbons:
-
From -CH₂- protons (~4.0 ppm): Expect correlations to the carboxylic carbon (C=O), the C-1 carbon, and the C-2 carbon (C-NO₂). This definitively places the acetic acid group at the C-1 position, adjacent to the nitro group.
-
From H-3 (~8.2 ppm): Expect correlations to C-1, C-2, and C-5. The correlation to C-1 confirms its proximity to the side chain.
-
From H-5 (~7.9 ppm): Expect correlations to C-1, C-3, and C-4 (C-Br). The correlation to the bromine-bearing carbon is key.
-
From H-6 (~7.7 ppm): Expect correlations to C-2 and C-4.
-
Analysis of Derivatives: The Methyl Ester Example
When this compound is converted to its methyl ester, several predictable changes occur in the NMR spectra:
-
¹H NMR:
-
The broad carboxylic acid proton signal (~12.5 ppm) will disappear.
-
A new, sharp singlet will appear around δ 3.7-3.9 ppm, integrating to 3 protons, corresponding to the methyl ester (–OCH₃) group.
-
The methylene (-CH₂-) protons may experience a slight downfield shift due to the change in the electronic nature of the carbonyl group.
-
-
¹³C NMR:
-
A new signal will appear around δ 50-55 ppm for the methoxy (–OCH₃) carbon.
-
The carboxylic carbon signal will shift slightly.
-
These predictable shifts make NMR an excellent tool for monitoring reaction progress and confirming the successful formation of derivatives.
Conclusion
The structural elucidation of this compound and its derivatives is readily achievable through a systematic and multi-technique NMR approach. While 1D ¹H NMR provides an initial fingerprint, its complexity necessitates the use of 2D experiments for complete and unambiguous assignment. The combined application of COSY, HSQC, and HMBC provides a self-validating system that maps the entire molecular framework, confirming substituent positions and side-chain connectivity with high confidence. The protocols and interpretive framework presented in this note offer a reliable guide for researchers in synthetic chemistry and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. reddit.com [reddit.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. fiveable.me [fiveable.me]
- 11. epfl.ch [epfl.ch]
- 12. princeton.edu [princeton.edu]
Application Note: Probing Enzyme Kinetics with 2-(4-Bromo-2-nitrophenyl)acetic acid
Introduction: A Versatile Scaffold for Enzyme Inhibition
2-(4-Bromo-2-nitrophenyl)acetic acid is a multifaceted organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its unique structure, featuring a phenylacetic acid core substituted with both a bromine atom and a nitro group, makes it a molecule of significant interest for researchers in drug discovery and chemical biology.[1] Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. Given this precedent, this compound presents a compelling scaffold for the development of novel enzyme inhibitors, particularly within the realm of inflammatory and pain pathways.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition studies. We will focus on the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, as a representative and therapeutically relevant target.[2][3][4] This document will furnish detailed protocols, explain the rationale behind experimental design, and offer insights into data interpretation, thereby providing a self-validating framework for your research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential inhibitor is fundamental to designing robust and reproducible enzyme assays. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 6127-11-3 | Chem-Impex |
| Molecular Formula | C₈H₆BrNO₄ | Chem-Impex |
| Molecular Weight | 260.04 g/mol | Chem-Impex |
| Appearance | Off-white solid | Chem-Impex |
| Melting Point | 156-160 °C | ECHEMI |
| Purity | ≥ 98% (HPLC) | Chem-Impex |
| Solubility | Soluble in DMSO and ethanol | Benchchem |
| Storage | Store at 0-8°C | Chem-Impex |
Conceptual Workflow for Enzyme Inhibition Studies
The process of characterizing a novel enzyme inhibitor can be systematically approached. The following diagram illustrates a typical workflow, from initial inhibitor preparation to the determination of its inhibitory mechanism.
References
Application Notes and Protocols for Receptor Binding Assays with 2-(4-Bromo-2-nitrophenyl)acetic acid
Introduction
2-(4-Bromo-2-nitrophenyl)acetic acid is a versatile chemical intermediate utilized in the synthesis of various biologically active molecules, including those with anti-inflammatory and analgesic properties.[1] Its structural features suggest potential interactions with biological macromolecules, making it a candidate for investigation in biochemical and pharmacological research, particularly in studies related to enzyme inhibition and receptor binding.[1] This document provides a comprehensive guide to characterizing the binding of this compound, hereafter referred to as "Test Compound," to a hypothetical G-protein coupled receptor (GPCR), a common target for anti-inflammatory and analgesic drugs.
These protocols are designed to be adaptable for researchers who have synthesized or acquired a novel compound and wish to determine its receptor binding characteristics. The methodologies described herein are foundational in drug discovery and pharmacology for quantifying the affinity of a ligand for its receptor.
Principle of Receptor Binding Assays
Receptor binding assays are fundamental tools used to measure the interaction between a ligand and its receptor.[2][3] These assays can determine the affinity of a ligand for a receptor (Kd or Ki) and the density of receptors in a given tissue or cell preparation (Bmax).[4][5] The two primary types of receptor binding assays discussed in this guide are saturation binding and competitive binding assays.
-
Saturation Binding Assays: These experiments are used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the maximum number of binding sites (Bmax) in a sample.[4] In this type of assay, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.
-
Competitive Binding Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for a receptor.[4][6] This is achieved by measuring the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.
Experimental Workflows
Diagram of the Competitive Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocols
Protocol 1: Saturation Radioligand Binding Assay
This protocol is designed to determine the Kd and Bmax of a suitable radioligand for the hypothetical GPCR target. This step is crucial for characterizing the receptor preparation and for selecting the appropriate concentration of radioligand for subsequent competitive binding assays.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GPCR of interest.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target GPCR (e.g., [3H]-agonist or [3H]-antagonist).
-
Unlabeled Ligand: A high concentration of an unlabeled ligand for the same receptor to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Plates: For incubation.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
-
Protein Assay Kit (e.g., BCA assay).
Procedure:
-
Receptor Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.[7]
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.[7]
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.[7]
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.[7]
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding Wells: Add assay buffer, a specific amount of membrane preparation (e.g., 20-50 µg protein), and increasing concentrations of the radioligand.
-
Non-specific Binding (NSB) Wells: Add assay buffer, the same amount of membrane preparation, the same increasing concentrations of the radioligand, and a high concentration of the unlabeled ligand (at least 100-fold higher than its Kd).
-
The final assay volume should be consistent across all wells (e.g., 250 µL).[7]
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.[4]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding (NSB) from the total binding for each radioligand concentration.
-
Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis). The resulting curve should be hyperbolic and can be fitted using non-linear regression to determine the Kd and Bmax.
-
Alternatively, perform a Scatchard analysis by plotting Bound/Free ligand (Y-axis) versus Bound ligand (X-axis).[9][10] The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.[9] However, modern non-linear regression is generally preferred.[9]
-
Table 1: Hypothetical Saturation Binding Data
| Radioligand Conc. (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.0 | 5800 | 1000 | 4800 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 10500 | 5000 | 5500 |
| 20.0 | 11500 | 7500 | 4000 |
Protocol 2: Competitive Binding Assay with this compound
This protocol will determine the IC50 and Ki of the Test Compound for the hypothetical GPCR.
Materials:
-
Same as in Protocol 1, with the addition of the Test Compound (this compound).
Procedure:
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (ideally at or below its Kd value determined in Protocol 1), and the membrane preparation.[8]
-
Non-specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a saturating concentration of an unlabeled reference compound.
-
Competition Wells: Add assay buffer, the radioligand, the membrane preparation, and increasing concentrations of the Test Compound. A wide concentration range (e.g., 10-10 M to 10-4 M) is recommended to generate a complete inhibition curve.[4]
-
-
Incubation, Separation, and Quantification:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the Test Compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the Test Compound (X-axis). This will generate a sigmoidal dose-response curve.
-
Use non-linear regression to fit the curve and determine the IC50 value, which is the concentration of the Test Compound that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation :[11][12] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor (determined in Protocol 1).
-
-
Table 2: Hypothetical Competitive Binding Data
| Test Compound Conc. (log M) | % Specific Binding |
| -10 | 100 |
| -9 | 98 |
| -8 | 85 |
| -7 | 52 |
| -6 | 15 |
| -5 | 2 |
| -4 | 0 |
Diagram of Cheng-Prusoff Relationship
Caption: Relationship of variables in the Cheng-Prusoff equation.
Trustworthiness: A Self-Validating System
To ensure the reliability of the results, several quality control measures should be implemented:
-
Assay Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >10) to provide a robust signal.
-
Reproducibility: Assays should be repeated on different days to ensure the reproducibility of the Ki and Kd values.
-
Ligand Depletion: Less than 10% of the added radioligand should be bound to the receptor to avoid ligand depletion, which can affect the accuracy of the determined affinity constants.[8] If ligand depletion is an issue, the receptor concentration should be reduced.[8]
-
Troubleshooting: High non-specific binding is a common issue.[13] This can be addressed by optimizing the filter washing steps, using blocking agents (e.g., BSA) in the assay buffer, or choosing a different radioligand.
Alternative and Advanced Techniques
While radioligand binding assays are considered a gold standard, non-radioactive methods are also available and offer advantages in terms of safety and disposal.[2][4] These include:
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to study ligand-receptor interactions.[2][14]
-
Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics (association and dissociation rates).[2][15]
The choice of assay format depends on the specific research question, available equipment, and the properties of the ligand and receptor.
Conclusion
These application notes provide a detailed framework for characterizing the receptor binding properties of a novel compound, using this compound as an example. By following these protocols, researchers can obtain reliable data on ligand affinity, which is a critical step in the process of drug discovery and development. The principles and methodologies described are broadly applicable to a wide range of ligands and receptor systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Scatchard equation - Wikipedia [en.wikipedia.org]
- 10. oxfordreference.com [oxfordreference.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
Application Notes and Protocols: Strategic Derivatization of 2-(4-Bromo-2-nitrophenyl)acetic Acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutic agents. 2-(4-Bromo-2-nitrophenyl)acetic acid emerges as a compelling "privileged scaffold" due to the strategic placement of its functional groups, which offer multiple avenues for chemical modification. The presence of a carboxylic acid, a nitro group, and a bromine atom on a phenylacetic acid core provides a rich platform for generating a diverse library of compounds for biological screening.
The nitro group, in particular, is a well-established pharmacophore and can also serve as a precursor for a variety of nitrogen-containing heterocycles, many of which are found in biologically active molecules.[1] The carboxylic acid moiety, while often crucial for target binding, can present challenges in terms of pharmacokinetics and metabolic stability.[2][3] Therefore, its derivatization into esters, amides, and bioisosteric replacements is a key strategy to optimize drug-like properties.[4][5] The bromo-substituent offers a site for further modification through cross-coupling reactions, although this is beyond the scope of the current note.
This application note provides a comprehensive guide for the strategic derivatization of this compound. We will delve into the rationale behind various synthetic modifications and provide detailed, field-proven protocols for the synthesis of esters, amides, and heterocyclic derivatives. Furthermore, we will outline a strategic workflow for the biological screening of the resulting compound library, with a focus on identifying potential anti-inflammatory and anticancer agents.
Rationale for Derivatization: A Multi-pronged Approach to Bioactivity
The derivatization strategy for this compound is centered on three key objectives:
-
Modulation of Physicochemical Properties: Esterification and amidation of the carboxylic acid can significantly alter the lipophilicity, solubility, and membrane permeability of the parent compound, which are critical factors for oral bioavailability and cellular uptake.[4]
-
Exploration of Bioisosteric Replacements: Replacing the carboxylic acid with bioisosteres can maintain or enhance biological activity while mitigating potential liabilities associated with the carboxyl group, such as rapid metabolism or off-target effects.[2][6]
-
Generation of Novel Heterocyclic Scaffolds: The ortho-nitro group is a versatile handle for the synthesis of various fused heterocyclic systems through reductive cyclization.[1] This approach dramatically expands the chemical space and introduces novel pharmacophores with the potential for unique biological activities.
Part 1: Synthetic Derivatization Strategies and Protocols
This section details the synthetic protocols for the derivatization of this compound. All protocols are designed to be robust and scalable for the generation of a chemical library.
Esterification: The Fischer-Speier Approach
Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[7][8] This method is particularly suitable for generating a series of simple alkyl and aryl esters.
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[9]
-
Excess Alcohol as Solvent: Using the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[10]
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate and helps to remove the water byproduct, further driving the equilibrium towards the product.
Experimental Protocol: Synthesis of Methyl 2-(4-Bromo-2-nitrophenyl)acetate
-
To a solution of this compound (1.0 g, 3.85 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, add concentrated sulfuric acid (0.2 mL) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 2-(4-bromo-2-nitrophenyl)acetate.
| Derivative | Alcohol | Typical Yield | Reference |
| Methyl Ester | Methanol | 85-95% | [11] |
| Ethyl Ester | Ethanol | 80-90% | [10] |
| Isopropyl Ester | Isopropanol | 75-85% | [10] |
Amidation: Utilizing Peptide Coupling Reagents
The formation of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry. The use of coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for this transformation, avoiding the harsh conditions of forming an acid chloride.[12][13]
Causality Behind Experimental Choices:
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and readily reacts with the amine.[12]
-
Base (DIPEA or Et₃N): A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the reaction to completion.
-
Anhydrous Solvent (DMF or DCM): The reaction must be carried out in an anhydrous solvent to prevent the hydrolysis of the activated intermediates.
Experimental Protocol: Synthesis of 2-(4-Bromo-2-nitrophenyl)-N-benzylacetamide
-
To a solution of this compound (1.0 g, 3.85 mmol) and HOBt (0.57 g, 4.23 mmol) in anhydrous DMF (15 mL) at 0 °C, add EDC hydrochloride (0.81 g, 4.23 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzylamine (0.45 mL, 4.23 mmol) followed by diisopropylethylamine (DIPEA) (1.0 mL, 5.78 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure amide.
| Amine | Coupling Reagent | Typical Yield | Reference |
| Benzylamine | EDC/HOBt | 70-85% | [12] |
| Morpholine | HATU/DIPEA | 75-90% | [14] |
| Aniline | EDC/DMAP/HOBt (cat.) | 60-75% | [12] |
Reductive Cyclization: Forging Heterocyclic Cores
The ortho-nitro group of the this compound derivatives serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles through reductive cyclization.[1] The choice of reducing agent can influence the outcome of the reaction.
The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a common strategy for indole synthesis.[15] Iron in acetic acid is a classic and effective reagent for this transformation.[16]
Causality Behind Experimental Choices:
-
Iron Powder: A cheap, effective, and environmentally benign reducing agent for nitro groups.
-
Acetic Acid: Acts as a proton source and solvent, facilitating the reduction and subsequent cyclization.
Experimental Protocol: Synthesis of 5-Bromo-2-oxo-2,3-dihydro-1H-indole-3-acetic acid methyl ester
-
To a solution of methyl 2-(4-bromo-2-nitrophenyl)acetate (1.0 g, 3.45 mmol) in glacial acetic acid (20 mL), add iron powder (0.77 g, 13.8 mmol).
-
Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to afford the pure indole derivative.
Reductive cyclization of the corresponding amides can lead to the formation of quinolone scaffolds.[11] Sodium dithionite is a mild and effective reducing agent for this purpose.[17][18]
Causality Behind Experimental Choices:
-
Sodium Dithionite (Na₂S₂O₄): A mild reducing agent that is chemoselective for the nitro group in the presence of other reducible functional groups.[18]
-
Aqueous/Organic Solvent System: Facilitates the dissolution of both the organic substrate and the inorganic reducing agent.
Experimental Protocol: Synthesis of 7-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one (from the corresponding N-ethyl amide)
-
Dissolve the N-ethyl-2-(4-bromo-2-nitrophenyl)acetamide (1.0 g, 3.15 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Add sodium dithionite (2.2 g, 12.6 mmol) in portions to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired quinolone.
Caption: Derivatization workflow for this compound.
Part 2: Biological Screening Cascade
The synthesized library of derivatives should be subjected to a systematic biological screening cascade to identify compounds with potential therapeutic activity. A tiered approach is recommended, starting with broad primary screens followed by more specific secondary and mechanistic assays for the most promising "hits".
Primary High-Throughput Screening (HTS)
The initial screening should be performed at a single high concentration (e.g., 10-20 µM) to identify compounds that exhibit significant activity.
2.1.1 Anti-inflammatory Screening: COX-2 Inhibition Assay
Given that many phenylacetic acid derivatives exhibit anti-inflammatory properties, a primary screen for cyclooxygenase-2 (COX-2) inhibition is a logical starting point.[19] COX-2 is a key enzyme in the inflammatory cascade.[2]
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This assay is based on the detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme, using a fluorescent probe.
-
Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, human recombinant COX-2 enzyme, and a positive control (e.g., Celecoxib) as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK399).
-
Assay Plate Preparation: In a 96-well plate, add 10 µL of the test compounds (dissolved in DMSO) to the sample wells. Include wells for a vehicle control (DMSO) and a positive inhibitor control.
-
Reaction Initiation: Add the reaction mix containing the COX-2 enzyme and probe to all wells.
-
Incubation: Incubate the plate at 25 °C for 5-10 minutes.
-
Signal Detection: Measure the fluorescence intensity kinetically using a microplate reader (Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the vehicle control. Compounds showing >50% inhibition are considered hits.
2.1.2 Anticancer Screening: MTT Cell Viability Assay
A primary screen against a panel of cancer cell lines can identify compounds with cytotoxic or cytostatic activity. The MTT assay is a robust and widely used colorimetric assay for this purpose.[3]
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the test compounds at a final concentration of 10 µM for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Compounds that reduce cell viability by >50% are considered hits.
Secondary Assays and Hit Validation
Compounds identified as "hits" in the primary screens should be further evaluated to confirm their activity and determine their potency.
-
Dose-Response Curves: Generate IC₅₀ values for the active compounds in both the COX-2 and MTT assays by testing them over a range of concentrations.
-
Selectivity Profiling: For anti-inflammatory hits, assess their selectivity for COX-2 over COX-1 to predict potential gastrointestinal side effects.[19]
-
Orthogonal Assays: Confirm the anticancer activity using a different cell viability assay (e.g., CellTiter-Glo) to rule out assay-specific artifacts.
-
Mechanism of Action Studies: For promising anticancer compounds, further studies can be conducted to determine the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).
Caption: A tiered biological screening cascade for derived compounds.
Conclusion
The strategic derivatization of this compound offers a powerful approach to the discovery of novel bioactive compounds. By systematically modifying the carboxylic acid and utilizing the nitro group as a handle for heterocyclic synthesis, a diverse chemical library with a wide range of physicochemical and pharmacological properties can be generated. The outlined synthetic protocols and biological screening cascade provide a robust framework for researchers to explore the therapeutic potential of this versatile scaffold. The integration of rational design, efficient synthesis, and systematic screening will undoubtedly accelerate the identification of promising lead compounds for further development.
References
- 1. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atcc.org [atcc.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. cerritos.edu [cerritos.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. rjlbpcs.com [rjlbpcs.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. growingscience.com [growingscience.com]
- 15. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Protocol for nucleophilic substitution reactions of 2-(4-Bromo-2-nitrophenyl)acetic acid
An In-Depth Guide to Nucleophilic Substitution Reactions of 2-(4-Bromo-2-nitrophenyl)acetic acid
Authored by a Senior Application Scientist
This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the protocol for nucleophilic substitution reactions involving this compound. This valuable intermediate is a cornerstone in the synthesis of various high-value molecules, including pharmaceuticals, agrochemicals, and dyes. One of its notable applications is as a precursor in the synthesis of the atypical antipsychotic drug Ziprasidone[1]. This guide delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and emphasizes critical safety considerations.
The Scientific Foundation: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reactions of this compound are classic examples of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr reactions on aromatic rings have specific requirements. Aryl halides are generally unreactive towards nucleophiles because the backside attack required for an SN2 mechanism is sterically blocked by the aromatic ring, and the formation of an unstable aryl cation makes an SN1 pathway unfavorable[2].
However, the SNAr reaction becomes highly favorable when two key conditions are met:
-
Presence of a Good Leaving Group: The aromatic ring must be substituted with a good leaving group, such as a halide. In our substrate, this is the bromine atom.
-
Ring Activation: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group[3][4].
In this compound, the nitro group (–NO₂) at the ortho position to the bromine atom serves as a powerful activating group[2]. It significantly reduces the electron density of the aromatic ring, making the carbon atom attached to the bromine electrophilic and susceptible to attack by a nucleophile.
The SNAr mechanism is a two-step addition-elimination process[5]:
-
Step 1 (Addition): The nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso-carbon). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2][5]. The stability of this complex is the cornerstone of the entire reaction. The electron-withdrawing nitro group at the ortho position delocalizes the negative charge through resonance, significantly stabilizing this intermediate.
-
Step 2 (Elimination): The aromaticity of the ring is restored as the leaving group (bromide ion) is eliminated, taking its bonding electrons with it.
Caption: General mechanism for the SNAr reaction.
Critical Safety Protocols & Handling
This compound and related nitroaromatic compounds require careful handling. Adherence to safety protocols is mandatory.
Hazard Identification:
-
Causes skin irritation (H315)[6].
-
Causes serious eye irritation (H319)[6].
-
May cause respiratory irritation (H335)[6].
Recommended Safety Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or fumes[7][8]. Ensure an eyewash station and safety shower are readily accessible[9].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with EN 166 (EU) or NIOSH (US) standards[7][9].
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber)[6].
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit[6].
-
-
Handling: Avoid generating dust. Do not breathe dust[7][9]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[7][8][9].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[7][9]. Keep away from strong oxidizing agents and strong bases[9].
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations at an approved waste disposal plant[6][7].
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Caption: General workflow for SNAr experiments.
Protocol 1: SNAr with an Amine Nucleophile (Piperidine)
This protocol details the reaction of this compound with a secondary amine, a common transformation in medicinal chemistry.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq). The base serves to deprotonate both the carboxylic acid and the amine hydrochloride that may form, driving the reaction forward.
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Nucleophile Addition: Add piperidine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Acidify the aqueous mixture to pH ~2-3 with 1 M HCl. This protonates the product's carboxylic acid group, making it soluble in the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield 2-(2-Nitro-4-(piperidin-1-yl)phenyl)acetic acid.
Protocol 2: Intramolecular SNAr for Benzofuranone Synthesis
This protocol demonstrates an intramolecular reaction where the carboxylate group acts as the nucleophile, leading to the formation of a heterocyclic benzofuranone structure, a common scaffold in biologically active molecules[10][11].
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO (to ~0.1 M).
-
Base Addition: Add a strong base, such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq). The base deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile for the intramolecular cyclization.
-
Reaction: Heat the mixture to 100-120 °C. The higher temperature is often required to facilitate the intramolecular ring-closing reaction. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-12 hours).
-
Workup:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the solution to pH ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the resulting crude solid, 6-Nitrobenzofuran-2(3H)-one, by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Data Summary & Expected Outcomes
The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1: Intermolecular Amination | Protocol 2: Intramolecular Cyclization |
| Substrate | This compound | This compound |
| Nucleophile | Piperidine | In-situ generated carboxylate |
| Base | K₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF | DMF or DMSO |
| Temperature | 80-90 °C | 100-120 °C |
| Expected Product | 2-(2-Nitro-4-(piperidin-1-yl)phenyl)acetic acid | 6-Nitrobenzofuran-2(3H)-one |
Characterization of Products
Confirmation of the product structure is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the product.
References
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 6. accelachem.com [accelachem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. Benzofuranone synthesis [organic-chemistry.org]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-bromo-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip you with the expertise to navigate common challenges, optimize your reaction conditions, and ensure the highest purity of your final product.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is a critical process for the development of various pharmaceutical agents. While the synthetic route, primarily commencing from 4-bromo-2-nitrotoluene, appears straightforward, each step presents unique challenges that can impact yield and purity. This guide will dissect the common pitfalls at each stage—benzylic bromination, cyanation, and hydrolysis—providing you with the causal explanations and actionable protocols to overcome them.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the primary synthetic route and highlights the key stages where side reactions commonly occur.
Caption: Synthetic pathway and common side reactions.
Part 1: Troubleshooting Guide by Synthetic Step
Step 1: Benzylic Bromination of 4-Bromo-2-nitrotoluene
The initial step involves a free-radical bromination at the benzylic position. The primary challenge here is controlling the selectivity of the bromination to favor the desired mono-brominated product.
Q1: My reaction is producing a significant amount of the dibrominated byproduct, 4-bromo-2-nitrobenzylidene bromide. How can I improve the selectivity for the mono-brominated product?
A1: The formation of the dibrominated species is a classic example of over-bromination in radical reactions.[1] Here’s a breakdown of the cause and how to mitigate it:
-
Causality: The mono-brominated product, 4-bromo-2-nitrobenzyl bromide, is also susceptible to radical bromination, albeit at a slower rate than the starting material. High local concentrations of bromine and prolonged reaction times can lead to the formation of the dibrominated byproduct. The use of N-bromosuccinimide (NBS) is intended to maintain a low, steady concentration of bromine, thus favoring mono-bromination.[2] However, improper reaction conditions can disrupt this control.
-
Troubleshooting Protocol:
-
Control NBS Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents) to ensure complete conversion of the starting material without providing a large excess that could drive the reaction towards di-bromination.
-
Initiator Concentration: Use a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO). Too much initiator can lead to an uncontrolled reaction rate.
-
Slow Addition of Reagents: If possible, add the NBS portion-wise over the course of the reaction to maintain a low bromine concentration.
-
Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Q2: How can I effectively remove the dibrominated byproduct from my desired 4-bromo-2-nitrobenzyl bromide?
A2: Separation can be achieved through recrystallization, exploiting the solubility differences between the mono- and di-brominated compounds.
-
Purification Protocol: Recrystallization
-
Solvent Selection: A common solvent for recrystallizing benzyl bromides is ethanol or a mixture of hexanes and ethyl acetate.[3] Perform small-scale solubility tests to find the optimal solvent or solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the dibrominated impurity has different solubility characteristics.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals of 4-bromo-2-nitrobenzyl bromide by vacuum filtration. The more soluble dibrominated impurity will remain in the mother liquor.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
-
| Compound | Typical Recrystallization Solvent | Expected Purity |
| 4-Bromo-2-nitrobenzyl bromide | Ethanol | >95% |
| 4-Bromo-2-nitrobenzylidene bromide | Remains in mother liquor | - |
Step 2: Cyanation of 4-Bromo-2-nitrobenzyl bromide
This step involves a nucleophilic substitution reaction to introduce the nitrile group. The primary side reaction is the formation of the isocyanide due to the ambident nature of the cyanide nucleophile.
Q3: I am observing a significant amount of the isocyanide byproduct in my reaction mixture. How can I favor the formation of the desired nitrile?
A3: The formation of isocyanide versus nitrile is dependent on the nature of the cyanide salt and the solvent system used.
-
Causality: The cyanide ion is an ambident nucleophile, meaning it can attack through either the carbon or the nitrogen atom. Using cyanide salts with a high degree of covalent character (e.g., silver cyanide) or in protic solvents can favor attack through the nitrogen, leading to the isocyanide.
-
Troubleshooting Protocol:
-
Choice of Cyanide Salt: Use alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN). These salts are more ionic in character, making the carbon atom of the cyanide ion a harder and more available nucleophile.
-
Solvent System: Employ a polar aprofic solvent such as DMSO (dimethyl sulfoxide) or DMF (dimethylformamide). These solvents effectively solvate the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion that preferentially attacks through the carbon atom.
-
Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., an organic solvent and water), a phase-transfer catalyst like a quaternary ammonium salt can be used. The catalyst transports the cyanide anion into the organic phase, where it is less solvated and more reactive, often leading to higher yields of the nitrile and suppression of side reactions.[4][5]
-
Q4: How can I remove the isocyanide impurity from my 2-(4-bromo-2-nitrophenyl)acetonitrile product?
A4: Isocyanides can be removed by washing the crude product with warm dilute acid, which hydrolyzes the isocyanide to the corresponding amine.
-
Purification Protocol: Acid Wash
-
After the reaction, perform a standard aqueous workup.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with warm (around 60°C) 50% sulfuric acid. This will hydrolyze the isocyanide to the corresponding amine, which will then be protonated and extracted into the aqueous layer.[6][7]
-
Separate the layers and wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified nitrile.
-
Step 3: Hydrolysis of 2-(4-Bromo-2-nitrophenyl)acetonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid. The most common side product is the corresponding amide, resulting from incomplete hydrolysis.
Q5: My final product is contaminated with a significant amount of 2-(4-bromo-2-nitrophenyl)acetamide. How can I ensure complete hydrolysis to the carboxylic acid?
A5: The formation of the amide is an intermediate step in the hydrolysis of a nitrile.[8] Incomplete hydrolysis is often a result of insufficiently harsh reaction conditions or insufficient reaction time.
-
Causality: Nitrile hydrolysis proceeds in two stages: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid. The second step, the hydrolysis of the amide, often requires more forcing conditions than the initial hydrolysis of the nitrile.
-
Troubleshooting Protocol:
-
Reaction Conditions for Acid Hydrolysis:
-
Use a strong acid such as concentrated sulfuric acid or hydrochloric acid.
-
Ensure a sufficiently high reaction temperature (reflux is common).
-
Increase the reaction time and monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed. A typical procedure for a similar compound, p-nitrophenylacetic acid, involves boiling with a solution of concentrated sulfuric acid in water for 15 minutes.[9]
-
-
Reaction Conditions for Base Hydrolysis:
-
Use a strong base such as sodium hydroxide or potassium hydroxide in a water/alcohol co-solvent system.
-
Heat the reaction to reflux for an extended period.
-
After the reaction is complete, the resulting carboxylate salt must be acidified with a strong acid to precipitate the desired carboxylic acid.
-
-
Q6: How can I purify the final this compound from the neutral amide byproduct?
A6: The acidic nature of the desired product allows for a straightforward separation from the neutral amide byproduct via acid-base extraction.
-
Purification Protocol: Acid-Base Extraction [2][10][11][12][13]
-
Dissolve the crude product mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with an aqueous solution of a base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the neutral amide will remain in the organic layer.
-
Separate the aqueous layer.
-
Wash the organic layer with the aqueous base solution one or two more times to ensure complete extraction of the acid.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the aqueous solution with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
-
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. prepchem.com [prepchem.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-BROMO-2-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. magritek.com [magritek.com]
- 11. azom.com [azom.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. studylib.net [studylib.net]
Technical Support Center: Purification of 2-(4-Bromo-2-nitrophenyl)acetic acid
Welcome to the technical support guide for 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS No: 6127-11-3). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. As a key building block in the synthesis of pharmaceuticals, such as atypical antipsychotics, and other fine chemicals, achieving high purity is critical for downstream success.[1][2]
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure you can design robust and effective purification protocols.
Troubleshooting Guide
This section addresses specific issues encountered during the purification workflow. Each problem is analyzed for its probable causes, followed by actionable solutions and detailed protocols.
Q1: My purified product has a persistent yellow or brownish tint. How can I decolorize it?
Probable Causes:
-
Residual Nitrated Impurities: The most common cause of color is the presence of highly conjugated, colored impurities. These can arise from over-nitration during synthesis or from side reactions, leading to various nitro-aromatic species.
-
Starting Material Contamination: If the precursor materials used in the synthesis were impure, their colored derivatives can carry through the process.
-
Degradation: Although generally stable, prolonged exposure to high heat or harsh basic/acidic conditions can cause minor degradation, leading to colored byproducts.
Recommended Solutions:
-
Activated Carbon Treatment: This is a classic and effective method for removing colored impurities. The porous structure of activated carbon provides a large surface area for adsorbing large, flat, conjugated molecules that are often responsible for color.
-
Optimized Recrystallization: A carefully chosen solvent system can effectively leave colored impurities behind in the mother liquor.
Protocol: Decolorization using Activated Carbon during Recrystallization
-
Solvent Selection: Choose an appropriate recrystallization solvent (see Table 1). A mixture like ethanol/water or acetic acid often works well.
-
Dissolution: In a fume hood, dissolve the crude, colored this compound in the minimum amount of the chosen hot solvent.
-
Carbon Addition: Once fully dissolved, remove the solution from the heat source to prevent flash boiling. Add a very small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution.
-
Expert Tip: Adding carbon to a boiling solution can cause it to boil over violently. Always cool it slightly first.
-
-
Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Immediately perform a hot gravity filtration using fluted filter paper to remove the activated carbon. The goal is to keep the solution hot so the desired product does not crystallize prematurely.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, off-white crystals by vacuum filtration and wash with a small amount of cold solvent.[1]
Q2: My HPLC analysis shows a purity of <95% with a significant impurity peak. How do I identify and remove it?
Probable Causes:
-
Isomeric Impurities: The synthesis of this compound often involves the nitration of 4-bromotoluene followed by further steps.[2] This can lead to the formation of regioisomers, such as 2-(2-Bromo-4-nitrophenyl)acetic acid or 2-(4-Bromo-3-nitrophenyl)acetic acid, which have identical molecular weights and similar polarities, making them difficult to separate.
-
Unreacted Starting Material: Incomplete reactions can leave precursors in the final product. For example, 4-bromo-2-nitrotoluene may persist if the subsequent functionalization steps are not driven to completion.
-
Hydrolysis Byproducts: If the synthesis involves a nitrile hydrolysis step (from 4-bromo-2-nitrophenylacetonitrile), incomplete hydrolysis can leave the nitrile as an impurity.[2]
Recommended Solutions:
-
Analytical Characterization: Use HPLC-MS to confirm if the impurity has the same mass as the product, suggesting an isomer.[3] ¹H NMR spectroscopy is also crucial for identifying isomers, as the aromatic proton splitting patterns will differ significantly.[4]
-
Flash Column Chromatography: This is the most effective method for separating compounds with small differences in polarity, such as isomers. The acidic nature of the target compound requires a specific approach to prevent peak tailing on silica gel.
Protocol: Purification by Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate).
-
Causality Explained: The carboxylic acid group on your compound can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and broadly (tailing). To counteract this, add 0.5-1% acetic acid to your eluent system. The added acid protonates the silica surface and ensures your compound remains in its less polar, non-ionized form, leading to sharper peaks and better separation.
-
-
Slurry Loading: Pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a minimal amount of a solvent it is highly soluble in (e.g., ethyl acetate or acetone), add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This technique generally yields better separation than loading the sample as a concentrated liquid plug.
-
Elution: Run the column, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC) with the same eluent system.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 70:30 to 50:50) + 0.5% Acetic Acid | Good polarity range for separation. Acetic acid is critical to prevent peak tailing. |
| Alternative Mobile Phase | Dichloromethane:Methanol (e.g., 98:2 to 95:5) + 0.5% Acetic Acid | Provides different selectivity which may resolve difficult impurities. |
| Detection | UV light at 254 nm | The aromatic rings and nitro group are strong UV chromophores. |
Q3: I am getting very low recovery after recrystallization. What am I doing wrong?
Probable Causes:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures. If the compound is too soluble in the cold solvent, it will remain in the mother liquor.
-
Using Too Much Solvent: Dissolving the compound in an excessive volume of hot solvent will prevent it from reaching its saturation point upon cooling, leading to poor crystal formation and low yield.
-
Cooling Too Rapidly: Crash-cooling a hot solution can trap impurities within the crystal lattice and lead to the formation of very small crystals that are difficult to filter, resulting in product loss during transfer.
Recommended Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and their boiling points (see Table 2). The best solvent is one where solubility is low when cold and high when hot.
-
Use Minimal Solvent: Add the hot solvent portion-wise to your crude solid until it just dissolves. This ensures the solution is saturated.
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. This promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtering.
| Solvent/System | Suitability Notes |
| Ethanol/Water | A versatile system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop of ethanol to clarify and then cool. |
| Toluene | Good for less polar impurities. The product has moderate solubility in hot toluene and lower solubility when cold. |
| Glacial Acetic Acid | Often used when other solvents fail.[5] Be aware of its high boiling point and corrosive nature. Work in a fume hood. |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. Good for moderately polar compounds. |
Visual Workflow Guides
Purification Troubleshooting Workflow
This diagram outlines the decision-making process when purifying crude this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 3. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 4. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID(6127-11-3) 1H NMR spectrum [chemicalbook.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromo-2-nitrophenyl)acetic Acid Derivatives
Welcome to the dedicated technical support center for the synthesis and optimization of 2-(4-bromo-2-nitrophenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals.[1] Its unique structure, featuring both bromine and nitro substituents, allows for a range of chemical transformations, making it a versatile reagent in organic synthesis.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for higher yields, purity, and efficiency.
I. Synthetic Overview & Key Transformations
The synthesis of this compound typically involves a multi-step process, often starting from more readily available precursors like 4-bromotoluene or 4-bromophenylacetic acid.[2][3] The core transformations usually include nitration of the aromatic ring and subsequent functionalization to introduce the acetic acid moiety. A common synthetic route involves the nitration of 4-bromotoluene, followed by bromination of the benzylic position, cyanation, and finally hydrolysis to the desired carboxylic acid.[4]
Derivatives of this compound are often synthesized through standard organic transformations such as esterification of the carboxylic acid or reduction of the nitro group. The reduction of the nitro group is a particularly important step, as it opens up pathways to a variety of heterocyclic compounds and other biologically active molecules.[5]
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound and its derivatives.
II. Troubleshooting Guide: Synthesis of this compound
This section addresses common problems encountered during the synthesis of the parent compound, presented in a question-and-answer format.
Q1: My nitration of 4-bromotoluene is giving a low yield and multiple isomers. How can I improve the regioselectivity and overall yield?
A1: This is a frequent challenge in electrophilic aromatic substitution on substituted benzenes. The directing effects of the bromo and methyl groups are key factors.
-
Causality: The methyl group is an ortho-, para-director and activating, while the bromine is also an ortho-, para-director but deactivating. The nitration of 4-bromotoluene will primarily yield 4-bromo-2-nitrotoluene and 4-bromo-3-nitrotoluene. Controlling the reaction conditions is crucial to favor the desired 2-nitro isomer.
-
Troubleshooting & Optimization:
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Mixed acid (conc. HNO₃ and conc. H₂SO₄) | The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed efficiently. |
| Temperature | Maintain below 5°C during the addition of the nitrating mixture. | Nitration is a highly exothermic reaction. Low temperatures help to control the reaction rate, minimizing the formation of undesired isomers and preventing over-nitration (dinitration).[6] |
| Solvent | Often neat (using excess sulfuric acid as the solvent) or a non-reactive solvent like dichloromethane. | Sulfuric acid serves as both a catalyst and a solvent. Dichloromethane can be used to improve solubility and aid in temperature control. |
| Addition Rate | Slow, dropwise addition of the nitrating mixture to the substrate solution. | This prevents localized overheating and ensures a controlled reaction, which is critical for selectivity. |
-
Experimental Protocol: Nitration of 4-Bromotoluene
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-bromotoluene and concentrated sulfuric acid.
-
Cool the mixture to below 5°C in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled.
-
Slowly add the nitrating mixture to the 4-bromotoluene solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry the product.
-
Q2: The hydrolysis of 2-(4-bromo-2-nitrophenyl)acetonitrile to the carboxylic acid is incomplete or results in significant side products. What are the best practices for this step?
A2: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions, but both have potential pitfalls.
-
Causality: Strong acidic or basic conditions are required to hydrolyze the nitrile. However, harsh conditions can lead to degradation of the product or other parts of the molecule. The nitro group, in particular, can be sensitive to certain reaction conditions.
-
Troubleshooting & Optimization:
| Condition | Potential Issues | Recommended Solution |
| Acidic Hydrolysis | Incomplete reaction, potential for charring with strong acids like concentrated H₂SO₄. | Use a mixture of a strong acid (e.g., sulfuric acid) and water. Control the temperature carefully. A stepwise addition of water to a solution of the nitrile in concentrated acid can be effective.[7] |
| Basic Hydrolysis | Formation of the corresponding amide as a stable intermediate, potential for side reactions involving the nitro group. | Use a sufficient excess of a strong base (e.g., NaOH or KOH) and ensure a sufficiently high temperature and reaction time to drive the reaction to completion. Monitor the reaction for the disappearance of the amide intermediate.[3] |
-
Self-Validating System: Monitor the reaction progress by TLC. The starting nitrile, the intermediate amide, and the final carboxylic acid should have distinct Rf values. The disappearance of the starting material and the intermediate, and the appearance of the product spot, will confirm the reaction's completion.
Q3: I am having difficulty purifying the final this compound. What purification methods are most effective?
A3: The purification of the final product is crucial to obtain a high-purity compound suitable for further use.
-
Causality: The product is a solid with a relatively high melting point (around 156-160°C or 211-216°C, depending on the source).[1][8] Impurities can include unreacted starting materials, intermediates, and side products from the synthesis.
-
Troubleshooting & Optimization:
| Purification Method | Procedure | Key Considerations |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to form crystals. | Suitable solvents include water, ethanol, or a mixture of solvents. For acidic products, recrystallization from a large volume of hot water can be effective.[7] |
| Acid-Base Extraction | Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid and move it to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid. | This is a very effective method for purifying carboxylic acids. Ensure the pH is adjusted correctly to fully protonate and precipitate the product.[6] |
III. Troubleshooting Guide: Synthesis of this compound Derivatives
This section focuses on common issues encountered when modifying the parent compound.
Q4: My attempts to reduce the nitro group to an amine are leading to a complex mixture of products or dehalogenation. How can I achieve a clean and selective reduction?
A4: The reduction of an aromatic nitro group in the presence of a bromine atom requires careful selection of the reducing agent and reaction conditions to avoid hydrodebromination.
-
Causality: Many common reduction methods, especially catalytic hydrogenation with palladium on carbon (Pd/C), can also reduce the aryl bromide.[9] The choice of reducing agent is critical for chemoselectivity.
-
Troubleshooting & Optimization:
| Reducing Agent | Advantages | Disadvantages/Considerations |
| SnCl₂·2H₂O / HCl | Mild and effective for reducing nitro groups in the presence of other reducible functional groups. | The reaction is typically carried out in a protic solvent like ethanol. The workup involves neutralization of the acidic solution. |
| Fe / Acetic Acid or NH₄Cl | Inexpensive and effective. The reaction is often carried out in a mixture of ethanol and water. | The reaction can be heterogeneous and may require heating. The iron salts produced need to be carefully removed during workup. |
| Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄) | Can be used for selective reduction of one nitro group in the presence of others. | These reagents are often used in aqueous or alcoholic solutions. The reaction conditions need to be carefully controlled. |
| Catalytic Hydrogenation (H₂ / Raney Nickel) | Raney Nickel is less prone to causing dehalogenation of aryl bromides compared to Pd/C.[9] | Requires a hydrogen source and specialized equipment for handling hydrogen gas. The activity of the catalyst is crucial. |
-
Expert Insight: For substrates where solubility is an issue, using a co-solvent system or performing the reaction at an elevated temperature can be beneficial. However, be cautious with exothermic reactions, which are common in nitro group reductions.[10]
Q5: I am having trouble with the esterification of this compound. The reaction is slow and does not go to completion. What can I do?
A5: The esterification of this carboxylic acid can be sluggish due to steric hindrance from the ortho-nitro group.
-
Causality: The bulky nitro group adjacent to the acetic acid side chain can sterically hinder the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.
-
Troubleshooting & Optimization:
| Esterification Method | Procedure | Rationale |
| Fischer Esterification | Reflux the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄). | The use of excess alcohol shifts the equilibrium towards the product side. A Dean-Stark trap can be used to remove the water formed during the reaction, further driving the reaction to completion. |
| Activation of the Carboxylic Acid | Convert the carboxylic acid to a more reactive species, such as an acid chloride (using SOCl₂ or (COCl)₂) or by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). | Acid chlorides are highly reactive and will readily react with alcohols, even hindered ones. Coupling agents facilitate the formation of an amide or ester bond under milder conditions. |
Workflow for Troubleshooting Nitro Group Reduction
Caption: A decision-making workflow for troubleshooting the reduction of the nitro group in this compound.
IV. Frequently Asked Questions (FAQs)
Q: What is the typical purity of commercially available this compound? A: Commercially available this compound typically has a purity of ≥98% as determined by HPLC.[1]
Q: What are the key safety precautions to take when working with the synthesis of this compound and its derivatives? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The nitration step involves the use of strong, corrosive acids and is highly exothermic. The use of cyanides in some synthetic routes requires extreme caution due to their high toxicity. Always have appropriate quench solutions and emergency procedures in place.
Q: Can the carboxylic acid group be used to direct the position of other electrophilic aromatic substitutions? A: The carboxylic acid group is a deactivating meta-director. However, under the strongly acidic conditions of many electrophilic aromatic substitutions, the existing substituents (bromo and nitro groups) will have a more dominant directing effect. Further substitution on the ring is generally challenging due to the presence of two deactivating groups.
Q: Are there any known incompatibilities of this compound with common reagents or solvents? A: As a strong acid, it will react with bases. The nitro group can be sensitive to strong reducing agents and certain nucleophiles. When performing reactions with this compound, it is important to consider the reactivity of both the carboxylic acid and the nitro group.
V. References
-
Chem-Impex International. (n.d.). (4-Bromo-2-nitrophenyl)acetic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (2013). CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved from --INVALID-LINK--
-
ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Retrieved from --INVALID-LINK--
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). What method can be used for reduction of aryl nitro group?. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited. Retrieved from --INVALID-LINK--
-
CAS Common Chemistry. (n.d.). Acetic acid, 2-bromo-, 4-nitrophenyl ester. Retrieved from --INVALID-LINK--
-
Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). 2-bromo-2-(4-nitrophenyl)acetic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID | 6127-11-3. Retrieved from --INVALID-LINK--
-
GFS Chemicals. (n.d.). 4-Bromo-2-nitrophenylacetic acid, min 96%, 1 gram. Retrieved from --INVALID-LINK--
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Bromophenylacetic acid synthesis. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Acetic acid, 2-bromo-, 4-nitrophenyl ester. Retrieved from --INVALID-LINK--
-
YouTube. (2024, January 1). 4 – Bromophenyl acetic acid. | 28th June,2022 | JEE Mains || Evening shift. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). 4-Bromophenylacetic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (2013). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). Acetic acid, 2-(2-bromo-4-methylphenoxy)-, 3-nitrophenyl ester. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 4. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Identification of byproducts in 2-(4-Bromo-2-nitrophenyl)acetic acid reactions
Welcome to the technical support center for 2-(4-bromo-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights. Our goal is to empower you to identify and mitigate the formation of byproducts, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence side reactions?
A1: this compound possesses several reactive functional groups that can participate in desired transformations as well as unintended side reactions. Understanding these is key to controlling your reaction outcomes.
-
Nitro Group (-NO₂): This strong electron-withdrawing group is readily reduced under various conditions. Incomplete or overly aggressive reduction can lead to a cascade of partially reduced intermediates.
-
Carboxylic Acid (-COOH): This group can undergo decarboxylation, especially under thermal stress or basic conditions, leading to the loss of the acetic acid moiety.
-
Activated Methylene Bridge (-CH₂-): The protons on this carbon are acidic due to the adjacent electron-withdrawing nitro-substituted aromatic ring, making it susceptible to deprotonation and subsequent reactions.
-
Bromo Substituent (-Br): The bromine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution or removed via reductive dehalogenation, particularly when using certain metal catalysts.
Troubleshooting Guide: Identification and Mitigation of Common Byproducts
This section provides a detailed breakdown of potential byproducts, their mechanisms of formation, and strategies for their detection and prevention.
Issue 1: Unexpected Peaks Observed During HPLC Analysis, Corresponding to a Loss of CO₂.
Q: My reaction mixture shows a significant byproduct with a molecular weight that is 44 Da less than my starting material or expected product. What is this and how can I prevent it?
A: This mass difference strongly suggests a decarboxylation event, leading to the formation of 4-bromo-2-nitrotoluene.
Plausible Mechanism: Radical Decarboxylation
Nitrophenylacetic acids are known to undergo decarboxylation, which can be initiated by heat, light (photodecarboxylation), or even spontaneously in the presence of a base.[1][2][3] The reaction often proceeds through a radical mechanism. The carboxylate anion can act as a reducing agent, and the acidic proton of another carboxylic acid molecule can act as an oxidant.[3] This redox process generates an acyloxy radical, which then cleaves to release CO₂ and a 4-bromo-2-nitrobenzyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the final byproduct.
Diagram: Proposed Decarboxylation Pathway
Caption: Decarboxylation of the parent acid to form 4-bromo-2-nitrotoluene.
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating. If the desired reaction requires elevated temperatures, perform a time-course study to find the optimal balance between product formation and decarboxylation.
-
pH Management: In reactions where the carboxylic acid is deprotonated, maintain a pH that is not excessively basic, as this can promote decarboxylation.
-
Exclusion of Light: If photodecarboxylation is suspected, conduct the reaction in an amber flask or protect the reaction vessel from light.
Identification Protocol: HPLC-MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI in negative and positive ion modes).
-
Expected Results: Look for a peak corresponding to the mass of 4-bromo-2-nitrotoluene (C₇H₆BrNO₂).
| Compound | Expected [M-H]⁻ | Expected [M+H]⁺ |
| This compound | 258.9, 260.9 | 260.9, 262.9 |
| 4-Bromo-2-nitrotoluene | - | 215.9, 217.9 |
Issue 2: Formation of Multiple Products During Reduction of the Nitro Group.
Q: I am trying to reduce the nitro group to an amine, but I am seeing several byproducts, some with and some without the bromine atom. How can I achieve a cleaner reaction?
A: The reduction of an aromatic nitro group is a multistep process that can be halted at intermediate stages or accompanied by other transformations, such as dehalogenation.
Potential Byproducts and Their Formation:
-
2-(4-Bromo-2-aminophenyl)acetic acid (Desired Product): The result of complete and selective reduction.
-
2-(2-Amino-phenyl)acetic acid (Debrominated Byproduct): Reductive dehalogenation can occur, especially with catalysts like Palladium on carbon (Pd/C).[4] The C-Br bond is weaker than the C-Cl bond and thus more susceptible to cleavage.[5]
-
Intramolecular Cyclization Products (e.g., 7-Bromooxindole): Once the nitro group is reduced to an amine, it can undergo intramolecular cyclization with the acetic acid side chain, particularly under acidic or basic conditions, to form a lactam, such as 7-bromooxindole.[6]
-
Partially Reduced Intermediates: Depending on the reducing agent and conditions, stable intermediates such as nitroso and hydroxylamine derivatives can be formed.
Diagram: Reaction Pathways during Nitro Group Reduction
Caption: Potential byproducts from the reduction of this compound.
Troubleshooting and Mitigation:
-
Choice of Reducing Agent:
-
For selective reduction of the nitro group without dehalogenation, consider using milder reagents like iron powder in acetic acid or tin(II) chloride (SnCl₂).[4]
-
If using catalytic hydrogenation, Raney Nickel is often less prone to causing dehalogenation of aryl bromides compared to Pd/C.
-
-
Control of Reaction Conditions:
-
To avoid incomplete reduction, ensure a sufficient stoichiometry of the reducing agent and adequate reaction time. Monitor the reaction by TLC or HPLC.
-
To prevent cyclization, work up the reaction under neutral pH conditions and avoid excessive heating after the amine has formed.
-
Identification Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve the crude product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis:
-
2-(4-Bromo-2-aminophenyl)acetic acid: Look for the disappearance of the characteristic downfield aromatic protons adjacent to the nitro group and the appearance of upfield aromatic protons and a broad singlet for the -NH₂ group. The methylene singlet (-CH₂-) will also be present.
-
2-(2-Aminophenyl)acetic acid: A more complex aromatic splitting pattern will emerge due to the loss of the bromine atom, resulting in four aromatic protons instead of three.
-
7-Bromooxindole: The two methylene protons will show a singlet at a different chemical shift compared to the starting material, and a characteristic NH proton signal for the lactam will be observed.
-
Issue 3: Formation of Heterocyclic Byproducts Under Reductive Cyclization Conditions.
Q: I am attempting a one-pot reductive cyclization and observing multiple products, including some that appear to be dimers or have undergone further oxidation. What are these species?
A: Reductive cyclization of ortho-nitroaryl acetic acids is a powerful method for synthesizing heterocyclic compounds like oxindoles and isatins. However, the reaction pathway can be complex and lead to several byproducts.
Potential Byproducts and Their Formation:
-
7-Bromooxindole: The expected product from reductive cyclization of the corresponding amine intermediate.
-
7-Bromoisatin: Over-oxidation of the 7-bromooxindole can occur, especially if an oxidizing agent is present or if air is not excluded from the reaction. The methylene group of the oxindole is susceptible to oxidation to a carbonyl group.[7][8]
-
Indole-2-carboxylic acid derivatives: The Reissert indole synthesis provides a precedent for the formation of indole-2-carboxylic acids from the reductive cyclization of o-nitrophenylpyruvic acids (which are structurally related).[9][10] While not the direct starting material, similar reaction conditions could potentially lead to related indole structures.
-
Quinolone Derivatives: Under certain reductive conditions (e.g., using PtO₂), the Reissert indolization can be diverted to produce quinolones instead of indoles.[11]
Diagram: Reductive Cyclization and Oxidation Pathways
Caption: Formation of oxindole, isatin, and potential indole byproducts.
Mitigation and Control:
-
Exclusion of Oxygen: To prevent the formation of isatin byproducts, conduct the reductive cyclization under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Reaction Conditions: The choice of reducing agent, solvent, and temperature can significantly influence the reaction outcome. For example, iron in acetic acid is a common choice for favoring oxindole formation.
-
Stepwise Synthesis: For better control, consider a two-step process: first, reduce the nitro group and isolate the 2-(4-bromo-2-aminophenyl)acetic acid, then perform the cyclization in a separate step under optimized conditions.
Identification Protocol: LC-MS and NMR
A combination of LC-MS and NMR is ideal for distinguishing between these potential heterocyclic byproducts.
-
LC-MS: Will allow for the separation and mass identification of the oxindole, isatin, and any other potential products based on their unique molecular weights.
-
¹³C NMR: Is particularly useful for distinguishing between the oxindole and isatin. The isatin will show an additional carbonyl carbon signal (typically around 180 ppm), while the oxindole will have a methylene carbon signal (around 35-40 ppm).
| Compound | Key ¹³C NMR Signal |
| 7-Bromooxindole | ~36 ppm (-CH₂-) |
| 7-Bromoisatin | ~183 ppm (C=O at position 3) |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]
- 8. Isatin synthesis [organic-chemistry.org]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving Yield in 2-(4-Bromo-2-nitrophenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-bromo-2-nitrophenyl)acetic acid (BNPA). This molecule is a critical intermediate in the development of pharmaceuticals, such as the atypical antipsychotic Ziprasidone, and in the production of various agrochemicals and dyes.[1][2] Achieving a high yield of BNPA is crucial for the economic viability and efficiency of these processes. However, researchers often encounter challenges ranging from stubborn side reactions to purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthesis.
Section 1: Overview of Primary Synthetic Strategies
Understanding the common pathways to BNPA is the first step in diagnosing and solving yield-related issues. The three most prevalent routes start from different, readily available precursors.
-
Route A: Multi-step Synthesis from 4-Bromotoluene. This is a classic, versatile laboratory-scale approach involving four distinct transformations: nitration, side-chain bromination, cyanation, and hydrolysis.[3]
-
Route B: Carboxylation of a Benzyl Sodium Intermediate. This patented, high-yield method is often favored for industrial applications. It begins with a chlorinated precursor, 4-bromo-2-nitro-chlorotoluene, which reacts with metallic sodium and is then quenched with carbon dioxide.[1][3]
-
Route C: Nucleophilic Substitution Approach. This pathway starts with a suitable halobenzene, which is nitrated and then reacted with a nucleophile like ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield the final product.[4]
The choice of route often depends on starting material availability, scale, and tolerance for hazardous reagents like sodium cyanide.
Section 2: Troubleshooting Guide for Low-Yield Synthesis
This section addresses specific, common problems encountered during the synthesis of BNPA. The issues are organized by the synthetic route for clarity.
Route A: Synthesis from 4-Bromotoluene
This four-step process has multiple points where yield can be compromised.
Question: My nitration of 4-bromotoluene is giving a low yield of the desired 4-bromo-2-nitrotoluene. What's going wrong?
Answer: The primary challenges in this electrophilic aromatic substitution are controlling the reaction's selectivity (regio- and poly-substitution) and preventing oxidative side reactions.
-
Probable Cause 1: Over-Nitration. The initial product, 4-bromo-2-nitrotoluene, is deactivated towards further nitration, but aggressive conditions can still lead to the formation of dinitrated byproducts, which are often difficult to separate and result in a tar-like consistency.[5]
-
Solution: Maintain strict temperature control. The reaction is highly exothermic. Pre-cool your sulfuric acid before slowly adding the 4-bromotoluene, and ensure the subsequent dropwise addition of the nitrating mixture (concentrated nitric and sulfuric acids) occurs at a temperature below 5°C.[4] This minimizes the energy available for over-reaction.
-
Probable Cause 2: Incorrect Regioisomer Formation. While the ortho-nitro product is sterically and electronically favored, some of the meta- (4-bromo-3-nitrotoluene) isomer can form, complicating purification.
-
Solution: The ratio of sulfuric to nitric acid is critical. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[6] Using a well-established ratio, typically within a mixture of concentrated acids, ensures efficient generation of the electrophile without promoting unwanted side reactions.
Question: The second step, free-radical bromination of the methyl group with N-Bromosuccinimide (NBS), is inefficient. How can I improve it?
Answer: This reaction hinges on the successful initiation and propagation of a radical chain reaction.
-
Probable Cause 1: Ineffective Radical Initiation. Without a proper initiator, the reaction relies on thermal or UV energy, which can be inconsistent and slow.
-
Solution: Use a chemical radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide. These molecules decompose at a predictable rate to generate radicals that initiate the chain reaction efficiently. Also, ensure you are using a non-polar solvent like carbon tetrachloride or benzene that will not interfere with the radical intermediates.
-
Probable Cause 2: Degradation of NBS. NBS can degrade upon exposure to moisture.
-
Solution: Use freshly recrystallized NBS. Ensure your solvent and glassware are scrupulously dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) if possible.
Question: I'm experiencing low yields during the cyanation of 4-bromo-2-nitrobenzyl bromide. What are the key factors?
Answer: This is a nucleophilic substitution (Sₙ2) reaction that is highly sensitive to reaction conditions and competing side reactions.
-
Probable Cause: Competing E2 Elimination. The benzyl bromide is susceptible to elimination reactions, especially in the presence of a strong base, which would form an unwanted styrene derivative.
-
Solution: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation (e.g., Na⁺ from NaCN) but not the cyanide anion, making the cyanide a more potent and effective nucleophile. This promotes the desired Sₙ2 pathway over E2 elimination. Using rigorously anhydrous conditions is also essential, as water can hydrolyze the cyanide and the starting material.
Question: The final hydrolysis of the nitrile to the carboxylic acid is incomplete or produces byproducts. How can this be optimized?
Answer: Hydrolysis of the nitrile group can be stubborn and sometimes stops at the intermediate amide stage. Forcing the reaction can lead to decomposition.
-
Probable Cause: Insufficiently Strong Conditions. The nitrile group is stable, and its hydrolysis requires either strong acid or strong base catalysis.
-
Solution: A common and effective method is to use a mixture of concentrated sulfuric acid and water, followed by heating.[7] Refluxing for a set period (e.g., 15-30 minutes) is often sufficient to drive the reaction to completion.[7] It is crucial to monitor the reaction by TLC to determine the point of completion. Over-refluxing can lead to decomposition and darkening of the reaction mixture. The product is then isolated by pouring the cooled reaction mixture into ice water, which precipitates the carboxylic acid.[7]
Route B: Carboxylation of a Benzyl Sodium Intermediate
This route can provide excellent yields but requires careful handling of organometallic intermediates.[1]
Question: My reaction between 4-bromo-2-nitro-chlorotoluene and metallic sodium is sluggish or fails to start. Why?
Answer: This step involves the formation of a highly reactive organosodium compound. Initiation is key.
-
Probable Cause 1: Passivated Sodium Surface. Metallic sodium readily oxidizes in air, forming an inert layer of oxides and hydroxides on its surface that prevents it from reacting.
-
Solution: Use freshly cut sodium metal to expose a clean, reactive surface. The sodium should be cut into small pieces under an inert liquid like mineral oil and then washed with a dry, inert solvent (e.g., hexane or dry ether) before being added to the reaction flask.
-
Probable Cause 2: Presence of Moisture. Organosodium compounds are extremely reactive towards water. Any moisture in the solvent or on the glassware will quench the intermediate as it forms, halting the reaction.
-
Solution: Use rigorously dried solvents. Ethers like THF or 1,4-dioxane should be distilled from a drying agent (e.g., sodium/benzophenone) immediately before use.[1] All glassware must be oven or flame-dried and the reaction assembled and run under a positive pressure of an inert gas like argon or nitrogen.
Question: The yield is low after adding carbon dioxide. How can I improve the carboxylation step?
Answer: This step involves the nucleophilic attack of the benzyl sodium anion on a molecule of CO₂. The efficiency of this "trapping" reaction is paramount.
-
Probable Cause: Inefficient CO₂ Delivery. If CO₂ is not delivered quickly and efficiently, the benzyl sodium intermediate can react with other species or degrade.
-
Solution: The most effective method is to pour the reaction mixture containing the benzyl sodium intermediate onto a large excess of freshly crushed dry ice (solid CO₂). This ensures a rapid, low-temperature quench. Alternatively, bubbling dry CO₂ gas through the solution can work, but it must be done vigorously with efficient stirring to maximize the gas-liquid surface area.[1] The entire process must be performed before any potential workup with water to avoid protonating the intermediate.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my needs? A1: For academic or small-scale lab synthesis where versatility is key, Route A (from 4-bromotoluene) is often preferred despite its multiple steps. For industrial or large-scale synthesis where yield and atom economy are paramount, Route B (carboxylation) is superior, often achieving overall yields between 70-90%.[3]
Q2: How can I effectively purify the final this compound? A2: The most common and effective method is recrystallization. After isolating the crude solid product by filtration, it can be dissolved in a minimum amount of a hot solvent, such as boiling water or an ethanol/water mixture, and then allowed to cool slowly.[7] The pure acid will crystallize out, leaving impurities in the solution. Purity should be confirmed by HPLC analysis and by measuring the melting point, which should be sharp and consistent with literature values (approx. 156-160°C or 211-216°C, depending on the crystalline form).[2][8]
Q3: Are there safer alternatives to using sodium cyanide in Route A? A3: While sodium cyanide is highly effective, its extreme toxicity is a major concern. Researchers have explored alternatives, though they may require more optimization. One option is to use potassium ferricyanide in a basic solution. Another strategy is to avoid the cyanation step altogether by choosing a different synthetic pathway, such as Route B.
Q4: What are the critical safety precautions for these syntheses? A4: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. These are corrosive and the reaction is highly exothermic.
-
Sodium Metal: Reacts violently with water. Handle only under inert, anhydrous conditions.
-
Sodium Cyanide: Extremely toxic. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and be trained in its use. All waste must be quenched and disposed of according to institutional safety protocols.
Section 4: Data Summary & Visualizations
Table 1: Comparison of Synthetic Routes
| Feature | Route A: From 4-Bromotoluene | Route B: Carboxylation |
| Starting Material | 4-Bromotoluene | 4-Bromo-2-nitro-chlorotoluene |
| Key Reagents | HNO₃/H₂SO₄, NBS, NaCN, H₂SO₄(aq) | Metallic Sodium, CO₂ |
| Number of Steps | 4 | 1 (from chloro-precursor) |
| Typical Overall Yield | 30-50% | 70-90%[3] |
| Pros | Versatile, common starting material | High yield, fewer steps, avoids cyanide |
| Cons | Multiple steps, lower yield, uses NaCN | Requires organometallic handling, anhydrous conditions |
Visual Diagrams
Caption: Step-by-step workflow for the synthesis of BNPA via Route A.
Diagram 3: Troubleshooting Decision Tree
Caption: A logical guide for diagnosing the source of low yield in Route A.
Section 5: Optimized Laboratory Protocol (Route A)
This protocol details the synthesis of this compound from 4-bromotoluene. Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a proper laboratory setting.
Step 1: Nitration of 4-Bromotoluene
-
In a flask equipped with a magnetic stirrer and thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 17.1 g (100 mmol) of 4-bromotoluene while maintaining the temperature below 10°C.
-
Separately, prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 4-bromotoluene solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. 5[4]. After the addition is complete, stir the mixture at 0-5°C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry to yield crude 4-bromo-2-nitrotoluene. Recrystallize from ethanol if necessary.
Step 2: Bromination of 4-Bromo-2-nitrotoluene
-
Dissolve 21.6 g (100 mmol) of 4-bromo-2-nitrotoluene in 150 mL of carbon tetrachloride.
-
Add 18.7 g (105 mmol) of N-bromosuccinimide (NBS) and 0.2 g of AIBN.
-
Heat the mixture to reflux using a 250W lamp to initiate the reaction. Continue refluxing until all the denser NBS is consumed and replaced by floating succinimide.
-
Cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 4-bromo-2-nitrobenzyl bromide.
Step 3: Cyanation of 4-Bromo-2-nitrobenzyl bromide
-
Dissolve 29.4 g (100 mmol) of the crude benzyl bromide in 100 mL of anhydrous DMSO.
-
In a separate flask, carefully dissolve 5.4 g (110 mmol) of sodium cyanide in 50 mL of anhydrous DMSO. (EXTREME CAUTION: HIGHLY TOXIC) .
-
Add the cyanide solution dropwise to the benzyl bromide solution at room temperature. An exotherm may be observed. Maintain the temperature below 40°C with a water bath.
-
Stir for 2-3 hours at room temperature. Monitor by TLC.
-
Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent to yield crude 2-(4-bromo-2-nitrophenyl)acetonitrile.
Step 4: Hydrolysis of 2-(4-Bromo-2-nitrophenyl)acetonitrile
-
Prepare a hydrolysis mixture of 75 mL concentrated sulfuric acid and 70 mL of water.
-
Carefully add the crude nitrile from the previous step to the acid mixture.
-
Heat the mixture to reflux and maintain for 20-30 minutes. The solution will darken. 4[7]. Cool the reaction mixture to room temperature and pour it onto 300 g of crushed ice.
-
A precipitate will form. Stir for 30 minutes to complete precipitation.
-
Filter the solid, wash extensively with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
References
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
Technical Support Center: Stability of 2-(4-Bromo-2-nitrophenyl)acetic acid
Introduction: Welcome to the technical support center for 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3). This versatile synthetic intermediate is crucial for professionals in pharmaceutical research, agrochemical development, and materials science.[1] Its unique structure, featuring a carboxylic acid, a sterically hindering ortho-nitro group, and a bromine atom, provides significant synthetic utility. However, this same combination of functional groups can also lead to stability challenges under various experimental conditions.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols. Moving beyond simple procedural steps, we will explore the chemical principles governing the stability of this compound, enabling you to anticipate potential issues, diagnose experimental problems, and ensure the integrity of your results.
Section 1: Compound Profile & Intrinsic Stability
Before troubleshooting, it is essential to understand the inherent chemical characteristics of this compound. The molecule's stability is primarily influenced by the interplay between its three key functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6127-11-3 | [1][2] |
| Molecular Formula | C₈H₆BrNO₄ | [1][3] |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | Off-white to white solid | [1][4] |
| Melting Point | 156-160°C to 211-216°C | [1][2] |
| Storage | 0-8°C, dry, well-ventilated, away from light | [1][5] |
| Incompatibilities | Strong oxidizing agents, strong bases | [5] |
Note on Melting Point: The significant variation in reported melting points likely stems from differences in crystalline purity or the presence of residual solvents. Users are advised to verify the purity of their material via HPLC or NMR if the melting point is a critical parameter.
Key Reactivity Hotspots:
-
The Carboxylic Acid Moiety: The acetic acid group is prone to decarboxylation (loss of CO₂), a process significantly facilitated by the ortho-nitro group. The electron-withdrawing nature of the nitro group can stabilize the transition state of this reaction, particularly under thermal stress or in the presence of acid or metal catalysts.[6][7]
-
The Nitroaromatic System: Nitroaromatic compounds are well-documented to be sensitive to light (photosensitive).[8] Exposure to ambient or UV light can initiate photodegradation pathways, leading to the formation of various byproducts and a reduction in the purity of the parent compound.[9][10]
-
Overall Polarity: The presence of a carboxylic acid and a nitro group makes the molecule polar, dictating its solubility primarily in polar solvents.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound in solution.
Q1: My compound is degrading in a DMSO or DMF stock solution, even when stored in the dark. I see a new, less polar peak in my LC-MS analysis. What is happening?
A1: This is a classic presentation of thermal or catalytically induced decarboxylation .
-
Causality: The ortho-nitro group on the phenylacetic acid structure makes it susceptible to losing carbon dioxide to form 4-bromo-2-nitrotoluene.[6] This reaction can be accelerated by heat. Solvents like DMSO can also promote copper-catalyzed oxidative decarboxylation if trace metal impurities are present.[7]
-
Troubleshooting Steps:
-
Lower the Temperature: Prepare stock solutions at room temperature and store them at 4°C or -20°C for long-term use. Avoid heating solutions to aid dissolution.
-
Solvent Choice: If your experimental conditions permit, consider switching to a less reactive polar aprotic solvent like acetonitrile.
-
Assess Metal Contamination: If using metal catalysts in your reaction, be aware that the starting material may degrade upon addition. Consider adding the acid at a later, cooler stage of the reaction if possible.
-
Q2: I left my solution of the compound on the lab bench, and now I see multiple new peaks in my HPLC trace that weren't there before. Why?
A2: You are likely observing photodegradation .
-
Causality: Nitroaromatic compounds can absorb UV and even visible light, leading to electronic excitation and subsequent chemical reactions.[10] In aqueous or protic solvents, this can lead to complex reaction cascades, forming byproducts such as nitrophenols or other modified aromatics.[9][11]
-
Troubleshooting Steps:
-
Protect from Light: Always prepare and store solutions in amber vials or vials wrapped in aluminum foil.
-
Minimize Exposure: During experimental setup, minimize the time solutions are exposed to direct laboratory light.
-
Wavelength Consideration: If working in a photosensitive system, ensure that the wavelengths used for analysis or irradiation do not overlap with the absorbance spectrum of your compound.
-
Q3: The compound is not dissolving well in my chosen solvent system.
A3: This is an issue of solvent polarity mismatch.
-
Causality: As a polar molecule, this compound follows the "like dissolves like" principle. It will have poor solubility in nonpolar solvents like hexanes, toluene, or dichloromethane.[12] While it is soluble in polar solvents, the choice between protic and aprotic can be critical for stability.
-
Troubleshooting Steps:
-
Consult the Solubility Table: Refer to Table 2 for a general guide on solvent selection.
-
Use Polar Aprotic Solvents: For general use and stock solutions, polar aprotic solvents like DMSO, DMF, and acetonitrile are often the best starting points.
-
Use Polar Protic Solvents with Caution: Solvents like methanol, ethanol, and water will dissolve the compound but may facilitate degradation pathways like acid-catalyzed decarboxylation.[6] These are best used for immediate experimental use rather than long-term storage.
-
Consider Salt Formation: In aqueous buffers, solubility is pH-dependent. At pH values above the pKa of the carboxylic acid (estimated around 3.8), the compound will deprotonate to form the more soluble carboxylate salt.
-
Q4: My reaction with a strong base (e.g., NaH, LDA) is giving low yields and multiple byproducts.
A4: You are encountering incompatibility due to the compound's acidic proton and activated aromatic system.
-
Causality: Strong bases will readily deprotonate the carboxylic acid. This is a simple acid-base reaction and consumes one equivalent of your base. Furthermore, the resulting carboxylate may not be stable under harsh conditions. The electron-withdrawing nitro group also activates the aromatic ring, which could lead to unexpected side reactions with highly reactive bases. The material is listed as incompatible with strong bases.[5]
-
Troubleshooting Steps:
-
Protect the Carboxylic Acid: If the carboxylic acid is not the desired reactive site, protect it as an ester (e.g., methyl or ethyl ester) before performing reactions with strong bases.
-
Use Weaker Bases: If deprotonation is desired, use a milder base like sodium carbonate or triethylamine in an appropriate solvent.
-
Control Temperature: Perform reactions at low temperatures (e.g., 0°C or -78°C) to minimize side reactions.
-
Section 3: Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for the solid compound?
-
What is the best practice for preparing a stock solution for biological assays?
-
Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. Aliquot this stock into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For the final assay, dilute the DMSO stock into your aqueous buffer immediately before use.
-
-
Which solvents are best for short-term vs. long-term storage?
-
Short-Term (hours to days): Acetonitrile, DMSO, DMF at 4°C, protected from light.
-
Long-Term (weeks to months): High-concentration aliquots in anhydrous DMSO or DMF stored at -20°C or colder. Avoid long-term storage in protic solvents like methanol or water.
-
-
What are the primary degradation products I should monitor?
-
The most likely degradation product is 4-bromo-2-nitrotoluene (from decarboxylation). Its molecular weight is 216.03 g/mol . Monitor for this mass in your LC-MS analysis. Photodegradation can result in a more complex mixture of products.
-
Section 4: Experimental Protocols
Protocol 1: Time-Course Stability Assessment by HPLC
This protocol provides a self-validating method to assess the stability of the compound in a specific solvent under defined conditions.
-
Preparation of Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a known volume of the test solvent (e.g., 10 mL of acetonitrile) to create a ~1 mg/mL stock solution.
-
Aliquotting: Dispense 0.5 mL of the stock solution into three separate sets of amber HPLC vials.
-
Set A: Experimental Condition (e.g., Room Temperature, Ambient Light)
-
Set B: Control Condition 1 (e.g., Room Temperature, Dark)
-
Set C: Control Condition 2 (e.g., 4°C, Dark)
-
-
Time-Zero (T=0) Analysis: Immediately inject a sample from one vial from each set onto a calibrated HPLC system to establish the initial purity and peak area.
-
Time-Course Analysis: At subsequent time points (e.g., 2, 8, 24, 48 hours), inject a sample from a new vial from each set.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area. Compare the degradation rate between the different conditions to determine the influence of light and temperature.
Protocol 2: Standard Procedure for Solubility Assessment
-
Initial Solvent Screening: In separate small, sealed vials, add ~1 mg of the compound.
-
Solvent Addition: Add 100 µL of the first test solvent. Vortex for 30 seconds. Observe for dissolution.
-
Incremental Addition: If the solid remains, continue adding the solvent in 100 µL increments, vortexing after each addition, until the solid is fully dissolved or a total volume of 2 mL is reached.
-
Calculation: The approximate solubility is calculated based on the total volume of solvent required to dissolve the initial mass. For example, if 1 mg dissolves in 0.5 mL, the solubility is ~2 mg/mL.
-
Test a Range of Solvents: Repeat this process for a range of solvents from different classes (polar aprotic, polar protic, nonpolar) to build a comprehensive solubility profile.
Section 5: Visualizations and Data Summary
Diagrams of Key Processes
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a time-course stability assessment using HPLC.
Table 2: Solvent Selection and Stability Profile
| Solvent Class | Example Solvents | Solubility | Stability Recommendation & Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | Recommended for stock solutions. These solvents solubilize the compound well without having reactive protons, minimizing the risk of acid-catalyzed degradation.[12] Store cold and protected from light. |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Good | Use with caution; for immediate use only. These solvents can act as proton donors and participate in hydrogen bonding, potentially accelerating decarboxylation.[12] Solubility in water is highly pH-dependent. |
| Nonpolar | Hexanes, Toluene | Very Poor | Not Recommended. The polarity mismatch leads to extremely low solubility, making these solvents impractical for most applications. |
| "Borderline" Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Poor to Moderate | Use for specific reactions. Solubility may be limited. THF can contain peroxides, which are strong oxidizing agents and should be used with caution. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound - CAS:6127-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6127-11-3 CAS MSDS ((4-BROMO-2-NITRO-PHENYL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting HPLC Methods for 2-(4-Bromo-2-nitrophenyl)acetic acid
Introduction: Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Bromo-2-nitrophenyl)acetic acid. This document is designed for researchers, analytical scientists, and drug development professionals who utilize HPLC for the quantification, purity assessment, or characterization of this compound. As a substituted phenylacetic acid, this molecule presents specific challenges in reversed-phase chromatography, primarily related to its acidic nature. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues, ensuring the development of robust and reproducible methods.
Section 1: Analyte Characteristics & Recommended Starting Method
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound, as they directly influence its chromatographic behavior.
| Property | Value / Characteristic | Implication for HPLC Analysis |
| Molecular Formula | C₈H₆BrNO₄[1][2] | Moderately sized molecule. |
| Molecular Weight | ~260.04 g/mol [1][2] | Standard molecular weight for small molecule analysis. |
| Chemical Structure | Phenylacetic acid with bromo and nitro groups. | Contains a carboxylic acid group, making it an acidic analyte. The aromatic ring and nitro group act as strong chromophores for UV detection. |
| Appearance | Off-white to light yellow solid.[1] | Must be fully dissolved in a suitable solvent for injection. |
| Key Functional Group | Carboxylic Acid (-COOH) | The ionization of this group is pH-dependent and is the single most critical factor for controlling retention and peak shape in reversed-phase HPLC.[3][4][5] |
Recommended Starting HPLC Parameters
This table provides a robust starting point for method development. Parameters should be optimized to meet specific analytical targets (e.g., resolution from a specific impurity).
| Parameter | Recommended Condition | Rationale & Key Considerations |
| HPLC System | Standard Analytical HPLC/UHPLC | N/A |
| Column | L1: C18, 150 mm x 4.6 mm, 5 µm | A C18 column provides sufficient hydrophobicity for good retention. High-purity silica is recommended to minimize secondary interactions.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Creates an acidic environment (pH ~2.1-2.5). |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and elution strength.[7] |
| Gradient | 70% A / 30% B, hold for 2 min; linear to 20% A / 80% B over 10 min | A gradient is recommended to elute the main peak and any more hydrophobic impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures stable retention times by preventing fluctuations due to ambient temperature changes.[8][9] |
| Injection Volume | 10 µL | A smaller volume minimizes the potential for peak distortion from the sample solvent and prevents column overload. |
| Sample Diluent | 50:50 Acetonitrile/Water | The sample solvent should be as close as possible to, or weaker than, the initial mobile phase to prevent peak distortion. |
| Detection | UV at 254 nm | The nitrophenyl group provides strong UV absorbance. 254 nm is a good starting point. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of this compound.
Q1: Why is my peak for this compound tailing severely?
Immediate Checklist:
-
Confirm the mobile phase pH is acidic (pH < 3).
-
Check the age and condition of your column.
-
Ensure the buffer concentration is adequate (10-25 mM).[6]
Detailed Explanation: Peak tailing for this analyte is almost always a chemical issue, not an instrumental one. As an acidic compound, its carboxylic acid group (-COOH) can deprotonate to its carboxylate form (-COO⁻) if the mobile phase pH is too high. The pKa of a typical carboxylic acid is around 4-5. If the mobile phase pH is near or above this pKa, a significant portion of the analyte will be in its negatively charged form.[10][11]
These negatively charged analyte molecules can then undergo secondary ionic interactions with residual silanol groups (-Si-OH) on the surface of the silica-based column packing, which can also be ionized (-Si-O⁻).[6] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the molecules to lag behind as they travel through the column, resulting in a tailed peak.
Systematic Troubleshooting Protocol:
-
Verify and Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of both the analyte and the column silanols.
-
Action: Prepare a fresh mobile phase containing an acidifier like 0.1% phosphoric acid, formic acid, or trifluoroacetic acid (TFA). The goal is a mobile phase pH of ~2.5, which is at least two pH units below the analyte's pKa.[5][11] This ensures the analyte remains in its neutral, protonated (-COOH) form, which behaves predictably in reversed-phase chromatography.[4]
-
Verification: Use a calibrated pH meter to confirm the pH of the aqueous portion of your mobile phase before mixing with the organic solvent.
-
-
Assess Column Health: An older column may have degraded, exposing more active silanol sites.
-
Action: If the pH adjustment does not resolve the tailing, try the method on a new C18 column from a reputable manufacturer known for high-purity silica.
-
Tip: Using a guard column can help protect the analytical column from contaminants that might cause active sites to develop.
-
-
Increase Buffer Strength: An inadequately buffered mobile phase can allow the local pH to change as the sample passes through the column, leading to peak shape issues.[6]
-
Action: If using a buffer (e.g., phosphate or formate), ensure its concentration is sufficient, typically in the 10-50 mM range.[12]
-
-
Consider Mobile Phase Additives (Advanced): In older methods, a small amount of an amine modifier like triethylamine (TEA) was sometimes added to the mobile phase. The positively charged TEA would bind to the ionized silanol sites, "shielding" them from the analyte. However, with modern high-purity silica columns, this is generally not necessary and can complicate MS detection.[6][13]
Troubleshooting Workflow: Diagnosing Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Q2: My retention time is drifting to be shorter with each injection. What is the cause?
Immediate Checklist:
-
Has the column been properly equilibrated?
-
Is the mobile phase composition stable (no evaporation)?
-
Is the column temperature constant?[8]
Detailed Explanation: Retention time drift, particularly a consistent decrease, often points to insufficient column equilibration or a changing mobile phase.[8][14] When a new mobile phase is introduced, the stationary phase needs time to fully equilibrate with it. If injections are made too soon, the surface chemistry of the column is still changing, leading to unstable retention. This is especially true for mobile phases containing ion-pairing agents or other additives, which can take a long time to reach equilibrium.[15]
Another common cause is the selective evaporation of the organic solvent from the mobile phase reservoir, especially if it's not well-covered. If acetonitrile evaporates, the mobile phase becomes more aqueous (weaker), which would increase retention time. If a volatile acidifier like TFA or formic acid evaporates, the pH can change, affecting retention.
Systematic Troubleshooting Protocol:
-
Ensure Proper Equilibration:
-
Action: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-20 column volumes. For a 150 x 4.6 mm column, the volume is ~1.5 mL. At 1 mL/min, this means equilibrating for at least 15-30 minutes.
-
Verification: Monitor the baseline from the detector. Once the baseline is flat and stable, the column is equilibrated.[15]
-
-
Check Mobile Phase Preparation and Storage:
-
Action: Prepare mobile phases fresh daily.[14] Keep reservoir bottles covered to prevent evaporation and contamination. Ensure the components are fully mixed.
-
Best Practice: It is better to mix the aqueous and organic components offline (pre-mixing) rather than relying on the pump's proportioning valves for isocratic methods, as this can eliminate variability from the pump.[16]
-
-
Verify System Temperature Control:
-
Consider Column Degradation (Hydrolysis):
-
Action: If operating at very low pH (<2) or high pH (>8) for extended periods, the silica-based stationary phase can degrade. This "phase collapse" or "dewetting" can lead to a sudden and often irreversible loss of retention.[18] If this is suspected, the column will likely need to be replaced.
-
Q3: I'm seeing poor resolution between my main peak and an impurity. How can I improve the separation?
Immediate Checklist:
-
Is the peak shape optimized (i.e., not tailing)?
-
Have you tried adjusting the mobile phase strength?
-
Have you considered changing the organic solvent?
Detailed Explanation: Resolution is a measure of the separation between two peaks and is governed by column efficiency, retention, and selectivity. The easiest parameters to adjust to improve resolution are those that affect retention and selectivity.[5]
-
Retention (k): Increasing retention by making the mobile phase weaker (more aqueous) will move peaks further apart, but also make them wider.
-
Selectivity (α): This is the most powerful tool for improving resolution. Selectivity refers to the ability of the system to distinguish between two analytes. Changing the mobile phase composition (e.g., switching from acetonitrile to methanol) or adjusting the pH can have a significant impact on the relative retention of compounds, thereby altering selectivity.[5][19]
Systematic Troubleshooting Protocol:
-
Optimize Mobile Phase Strength (Isocratic or Gradient):
-
Action: If using an isocratic method, decrease the percentage of organic solvent (e.g., from 30% ACN to 25% ACN). This will increase the retention time and may improve resolution.
-
Action (Gradient): Make the gradient shallower (i.e., increase the gradient time). This gives the analytes more time to interact with the stationary phase and can significantly improve the separation of closely eluting peaks.
-
-
Change the Organic Modifier:
-
Action: Acetonitrile and methanol have different solvent properties. Switching from ACN to methanol (or vice-versa) can alter elution order and improve selectivity, especially for aromatic compounds due to differences in pi-pi interactions.[7]
-
-
Adjust the Mobile Phase pH:
-
Action: Since the analyte is acidic, its retention is highly sensitive to pH. If an impurity is also ionizable (acidic or basic), a small change in pH can drastically alter the selectivity between the two compounds.[4][10] Try adjusting the pH from 2.5 to 3.0, or 2.0, and observe the effect on separation.
-
-
Change the Column:
-
Action: If mobile phase optimization is insufficient, try a different stationary phase. A phenyl-hexyl column, for instance, offers different selectivity for aromatic compounds compared to a standard C18. Alternatively, a column with smaller particles (e.g., 3 µm or sub-2 µm) will provide higher efficiency and sharper peaks, which directly improves resolution.[9]
-
Q4: My system pressure is suddenly very high. What should I do?
Immediate Checklist:
-
Is the pressure high only when the column is connected?
-
Have you recently injected an unfiltered sample?
-
Is a buffer precipitating out of solution?
Detailed Explanation: High backpressure is almost always caused by a blockage somewhere in the flow path.[20] The most common culprit is a plugged column inlet frit, which becomes blocked by particulate matter from the sample or by a precipitated buffer.
Systematic Troubleshooting Protocol:
Troubleshooting Workflow: Diagnosing High System Pressure
Caption: Step-by-step diagnosis of high HPLC system pressure.
-
Isolate the Source: Follow the logic in the diagram above. Systematically disconnect components (working backward from the detector) to find the point of restriction.[21]
-
Check for Precipitation: If you are using a buffer (e.g., phosphate) and a high concentration of acetonitrile, the buffer can precipitate and cause a blockage. Ensure your buffer concentration is soluble in the highest organic percentage of your gradient.
-
Sample and Mobile Phase Filtration: Always filter samples with a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[19] Filtering mobile phases, especially those with buffers, is also a recommended practice.[22]
Q5: My baseline is noisy or drifting upwards.
Immediate Checklist:
-
Are the mobile phase solvents properly degassed?[14]
-
Are the mobile phases fresh and made with HPLC-grade reagents?[15]
-
Is the detector lamp failing?
Detailed Explanation: Baseline issues can obscure small peaks and make integration inaccurate.
-
Noise (rapid, random fluctuations): Often caused by air bubbles in the pump or detector, a failing detector lamp, or dirty check valves.[22][23]
-
Drift (slow, steady rise or fall): Usually related to temperature fluctuations or a column that is not fully equilibrated with the mobile phase.[15][24] In gradient analysis, a rising baseline can occur if Mobile Phase B absorbs more UV light than Mobile Phase A at the detection wavelength.
Systematic Troubleshooting Protocol:
-
Address Air Bubbles:
-
Check Mobile Phase Quality:
-
Clean the Detector Cell:
-
Evaluate Detector Lamp:
-
Action: Check the lamp energy or intensity through your system software. A low or fluctuating lamp energy indicates the lamp is nearing the end of its life and should be replaced.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. hplc.eu [hplc.eu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. acdlabs.com [acdlabs.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 15. phenomenex.com [phenomenex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 19. uhplcs.com [uhplcs.com]
- 20. mastelf.com [mastelf.com]
- 21. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 22. uhplcs.com [uhplcs.com]
- 23. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 24. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
Resolving Peak Tailing in HPLC of 2-(4-Bromo-2-nitrophenyl)acetic acid: A Technical Support Guide
Welcome to the technical support center for resolving chromatographic issues related to 2-(4-Bromo-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing in High-Performance Liquid Chromatography (HPLC). By understanding the underlying chemical principles and following a systematic approach, you can achieve symmetric, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for an acidic compound like this compound?
A1: The most frequent cause is secondary interactions between the acidic analyte and the stationary phase. Specifically, interactions with active silanol groups on the silica-based column packing are a primary contributor. At a mobile phase pH near or above the analyte's pKa, both the analyte and the silanol groups can be ionized, leading to electrostatic interactions that cause tailing.[1]
Q2: I'm observing peak tailing with my C18 column. What's the first thing I should check?
A2: The first and most critical parameter to verify is the pH of your mobile phase. For an acidic compound, the mobile phase pH should be sufficiently low to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups.[2]
Q3: Can my sample preparation be causing the peak tailing?
A3: Yes, several aspects of sample preparation can lead to poor peak shape. Dissolving your sample in a solvent significantly stronger than your initial mobile phase can cause band broadening and tailing.[1] Additionally, sample overload, where the concentration is too high for the column's capacity, can also result in asymmetric peaks.[3]
Q4: How do I know if the problem is with my column or the method itself?
A4: A simple diagnostic test is to inject a neutral, well-behaving compound. If the neutral compound exhibits a symmetric peak while your analyte tails, the issue is likely a chemical interaction specific to your acidic compound (an acid-base problem). If all peaks, including the neutral one, are tailing, it may indicate a physical problem with the system, such as a column void or excessive extra-column volume.
In-Depth Troubleshooting Guides
The Critical Role of Mobile Phase pH
The peak shape of an ionizable compound like this compound is highly dependent on the mobile phase pH. This compound has a predicted pKa of approximately 3.81.[4][5] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. When the mobile phase pH is close to the pKa, a mixed population of ionized and non-ionized species exists, which can lead to peak broadening or splitting.[6]
For optimal peak shape in reversed-phase HPLC, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[7] For an acidic compound, this means lowering the pH. At a lower pH, the carboxylic acid group of your analyte will be predominantly in its protonated (non-ionized) form, which is more hydrophobic and interacts more consistently with the C18 stationary phase.
Simultaneously, a low pH (typically between 2 and 4) suppresses the ionization of residual silanol groups on the silica packing material.[8] These silanol groups are acidic and can become deprotonated (negatively charged) at higher pH values, leading to undesirable secondary electrostatic interactions with any residual ionized analyte.
Troubleshooting Workflow for pH Optimization
Caption: Workflow for pH-related troubleshooting.
Optimizing the Mobile Phase Composition
Beyond pH, other components of the mobile phase are crucial for achieving good peak shape.
Using an unbuffered acidic mobile phase can lead to reproducibility issues. A buffer is essential to maintain a constant pH throughout the chromatographic run.[3] The choice of buffer depends on the desired pH.
| Buffer System | Recommended pH Range | Suitability Notes |
| Phosphate Buffer | pH 2 - 3 | High buffering capacity, but not volatile. Not suitable for LC-MS. |
| Formate Buffer | pH 2.8 - 4.8 | Volatile and compatible with LC-MS. Good choice for this pKa range.[8] |
| Trifluoroacetic Acid (TFA) | Creates low pH (~2) | Often used at 0.1% to improve peak shape for acidic and basic compounds by acting as an ion-pairing agent and suppressing silanol interactions.[9] However, it can cause ion suppression in LC-MS. |
A buffer concentration of 10-50 mM is typically sufficient.[1] Too low a concentration may not provide adequate pH control, while excessively high concentrations can lead to precipitation when mixed with the organic modifier.
-
Prepare Aqueous Phase: To 900 mL of HPLC-grade water, add a calculated amount of formic acid to target a pH of 2.8. Ammonium formate can also be used.[7]
-
pH Adjustment: Place a calibrated pH electrode in the solution and stir. Adjust the pH to 2.8 by dropwise addition of formic acid or ammonium hydroxide as needed.
-
Final Volume: Bring the final volume to 1 L with HPLC-grade water.
-
Filtration: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Mobile Phase Combination: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).
-
Degassing: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
Column Chemistry and Condition
Not all C18 columns are created equal. The type and quality of the stationary phase can have a significant impact on peak shape for polar and ionizable compounds.
Residual silanol groups on the silica surface are a primary source of undesirable secondary interactions.[3] Modern HPLC columns often undergo a process called "end-capping," where these active silanols are chemically bonded with a small, less polar group to make them inert.
Mechanism of Silanol Interaction and Mitigation
Caption: Effect of pH on analyte-silanol interactions.
If you are using an older C18 column or one not specifically designed for polar analytes, you may experience more significant tailing.
Recommendations:
-
Use a High-Purity, End-capped Column: Select a modern, fully end-capped C18 or C8 column. These columns have a lower density of active silanol sites, leading to improved peak shapes for acidic and basic compounds.[3][10]
-
Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, a phenyl-hexyl phase could offer alternative selectivity through π-π interactions with the aromatic ring of your analyte.
-
Check for Column Contamination: A contaminated column can also cause peak tailing. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained compounds. If performance does not improve, the column may need to be replaced.[1]
-
Inspect for Voids: A physical void at the column inlet can cause significant peak distortion. This can be caused by pressure shocks or running the column outside its recommended pH range. If a void is suspected, the column should be replaced.[3]
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Mobile Phase pH too high: Analyte and silanols are ionized. | Lower the mobile phase pH to 2.5-3.0, at least 1.5 units below the analyte's pKa of ~3.81.[6][7] |
| Inadequate Buffering: pH is not stable during the run. | Use a buffer (e.g., phosphate, formate) at a concentration of 10-50 mM.[1][3] | |
| Secondary Silanol Interactions: Active silanol groups on the column interact with the analyte. | Use a modern, high-purity, end-capped C18 column.[2][3] Consider adding 0.1% TFA to the mobile phase (for non-MS applications).[9] | |
| Column Overload: Sample concentration is too high. | Dilute the sample or reduce the injection volume.[1] | |
| Inappropriate Sample Solvent: Sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] | |
| Column Contamination or Void: Physical or chemical damage to the column. | Flush the column with a strong solvent. If the problem persists, replace the column.[2][10] |
By systematically addressing these potential issues, starting with the most common and easily adjustable parameter—mobile phase pH—you can effectively resolve peak tailing and develop a robust and reliable HPLC method for the analysis of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. 6127-11-3 CAS MSDS ((4-BROMO-2-NITRO-PHENYL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid. The nitration of aromatic compounds is a cornerstone of organic synthesis, yet it is fraught with challenges, primarily the management of its powerful exothermic nature. A loss of thermal control can lead to a runaway reaction, compromising yield, purity, and most importantly, safety.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our approach is grounded in the principles of process safety, reaction kinetics, and extensive experience in synthetic route optimization.
Core Principles of Exotherm Management
The synthesis of this compound typically involves the electrophilic nitration of a substituted aromatic ring. This reaction is highly exothermic, with reported heats of reaction for similar processes, like the mononitration of toluene, around -125 kJ/mol.[4] The primary goal is to ensure that the rate of heat generation never exceeds the rate of heat removal by the cooling system. Failure to maintain this balance can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[1][5]
The following sections address specific issues you may encounter.
Troubleshooting Guide: Real-Time Exotherm Control
This section is dedicated to addressing critical temperature control issues during the addition of the nitrating agent.
Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition
Question: I've just started the dropwise addition of my nitrating mixture (HNO₃/H₂SO₄) to the solution of 4-bromophenylacetic acid, and the internal temperature is rising much faster than anticipated, exceeding my set limit (e.g., >10 °C). What should I do, and what went wrong?
Immediate Corrective Actions:
-
Stop the Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: Ensure your cooling bath is at maximum efficiency. If using an ice bath, add more salt (e.g., NaCl) to lower the temperature. If using a circulator, lower the setpoint.
-
Maintain Agitation: Ensure vigorous stirring continues. Poor agitation can create localized hot spots where the reaction accelerates uncontrollably.
-
Monitor Closely: Watch the internal thermometer. If the temperature continues to rise despite stopping the addition and enhancing cooling, it may indicate an accumulation of unreacted nitrating agent, which is a high-risk scenario.
-
Emergency Quench (Last Resort): If a thermal runaway appears imminent, prepare to quench the reaction. This is a hazardous operation that should only be performed if established emergency protocols are in place. Quenching involves cautiously adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring. Be aware that the dilution of concentrated sulfuric acid is itself a highly exothermic process.
Root Cause Analysis and Preventative Measures:
| Potential Cause | Scientific Rationale & Explanation | Preventative Action |
| Rapid Addition of Nitrating Agent | The rate of heat generation is directly proportional to the rate of reaction. Adding the electrophile (NO₂⁺) source too quickly generates heat faster than the cooling system can dissipate it. | Use a pressure-equalizing dropping funnel or a syringe pump for a slow, controlled, and consistent addition rate. Monitor the internal temperature constantly during addition. |
| Inadequate Cooling Capacity | The heat transfer from the reactor to the cooling medium is insufficient. This can be due to a small surface area, a weak cooling bath, or poor insulation. | Use a reactor vessel with a high surface-area-to-volume ratio. Ensure the cooling bath is pre-chilled to the target temperature (e.g., 0-5 °C) and has sufficient volume and thermal mass to absorb the heat load. |
| Poor Agitation | Inefficient stirring leads to localized areas of high reactant concentration ("hot spots"). In these zones, the reaction rate and temperature increase, which can initiate a runaway reaction that propagates through the bulk mixture. | Use an overhead mechanical stirrer for viscous mixtures or larger volumes. For smaller flasks, ensure the magnetic stir bar is of adequate size and is spinning at a speed that creates a significant vortex. |
| Incorrect Reagent Concentration | Using overly concentrated acids (e.g., fuming nitric or sulfuric acid when not specified) dramatically increases the concentration of the active electrophile (nitronium ion, NO₂⁺), leading to a faster, more exothermic reaction.[6] | Prepare the nitrating mixture precisely according to the validated protocol. Always add the sulfuric acid to the nitric acid slowly and with cooling. |
| Accumulation of Unreacted Reagents | If the reaction is performed at too low a temperature, the rate of addition of the nitrating agent can exceed the rate of consumption. This leads to a dangerous accumulation. A subsequent small increase in temperature can then trigger a very rapid reaction of all the accumulated reagent. | Maintain the temperature within the optimal range where the reaction proceeds at a controlled rate. Consider using reaction calorimetry (RC1) to determine the "Maximum Temperature of the Synthesis Reaction" (MTSR) and ensure the process operates safely below this limit.[7] |
Frequently Asked Questions (FAQs)
Synthesis & Purity
Q1: I have completed the reaction, but my yield of this compound is very low. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can happen if the reaction time was too short or the temperature was kept too low, slowing the reaction rate excessively. Always monitor reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Over-Nitration: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, you risk the formation of dinitrated byproducts. The initial nitro group is deactivating, but forcing conditions can lead to a second nitration.
-
Side Reactions: Aromatic nitration can be accompanied by oxidation, especially at higher temperatures, leading to phenolic byproducts and a complex mixture.[2] This is often indicated by the formation of dark-colored tars.
-
Losses During Work-up: The product might be partially soluble in the aqueous phase during quenching. Ensure the pH is adjusted appropriately to ensure the carboxylic acid is protonated and less soluble. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.
Q2: My final product is a dark, oily substance, not the expected crystalline solid. How can I purify it?
A2: The presence of a dark oil suggests impurities, likely from oxidative side reactions or residual acids.
-
Acid Removal: First, ensure all mineral acids are removed. Dissolve the crude product in an organic solvent and wash thoroughly with water, followed by a saturated sodium bicarbonate solution (caution: CO₂ evolution!) until the aqueous layer is neutral or slightly basic.
-
Chromatography: Flash column chromatography is often the most effective method for removing colored impurities and separating the desired product from isomers or byproducts. A silica gel stationary phase with a solvent system like hexane/ethyl acetate with a small amount of acetic acid is a good starting point.
-
Recrystallization: Once a semi-pure solid is obtained, recrystallization can be highly effective. Experiment with different solvent systems. A common choice for this type of molecule is a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexane).
Safety & Handling
Q3: What are the absolute essential safety precautions before starting a nitration reaction?
A3: Safety is paramount. Before handling any reagents, ensure the following are in place:
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, acid-resistant gloves (butyl rubber or Viton are recommended over nitrile for handling concentrated acids), and chemical splash goggles with a full-face shield.[8]
-
Engineering Controls: All work must be performed in a certified chemical fume hood with good airflow to prevent inhalation of toxic nitrogen oxide gases (NOx) that can be generated.[8] The sash should be kept as low as possible.
-
Emergency Preparedness: Have an appropriate spill kit for acids readily available. Ensure you know the location and operation of the safety shower and eyewash station. Never work alone.
-
Risk Assessment: Perform a thorough risk assessment for the specific scale and conditions of your experiment. This should include identifying potential hazards, evaluating risks, and establishing control measures.[3]
Q4: How should I prepare the mixed acid (nitrating mixture)?
A4: The preparation of the nitrating mixture is itself a hazardous, exothermic process. The standard, and only safe, procedure is to slowly add the concentrated sulfuric acid to the concentrated nitric acid while cooling the mixture in an ice-water bath. NEVER add nitric acid to sulfuric acid , as this can cause localized boiling and splashing of the corrosive mixture.
Experimental Protocol: A Representative Synthesis
Disclaimer: This protocol is a representative procedure based on established principles of aromatic nitration. Researchers must perform their own risk assessment and may need to optimize conditions for their specific setup and scale. It is highly recommended to perform a small-scale trial run first.
Synthesis of this compound
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical overhead stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (e.g., an ice-salt bath or a cryogenic circulator) capable of maintaining a temperature of 0–5 °C.
-
Substrate Solution: In the flask, dissolve 4-bromophenylacetic acid in a suitable solvent like concentrated sulfuric acid. Begin stirring to ensure the solution is homogeneous. Allow the solution to cool to the target temperature of 0–5 °C.
-
Nitrating Mixture Preparation: In a separate flask, cooled in an ice bath, slowly and cautiously add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid. Allow this mixture to cool to 0–5 °C.
-
Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 4-bromophenylacetic acid over a period of 1-2 hours. Crucially, the internal reaction temperature must be maintained below 10 °C throughout the addition. If the temperature approaches this limit, stop the addition and allow it to cool before resuming.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional hour. Monitor the reaction's progress by TLC.
-
Work-up (Quenching): Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualization of a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a temperature excursion during the nitration process.
References
- 1. icheme.org [icheme.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. datapdf.com [datapdf.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. aidic.it [aidic.it]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Alternative reagents to 2-(4-Bromo-2-nitrophenyl)acetic acid
An Application Scientist's Guide to Alternatives for 2-(4-Bromo-2-nitrophenyl)acetic acid in Heterocyclic Synthesis
For synthetic chemists, particularly those in pharmaceutical and materials science, the selection of a starting material is a critical decision point that dictates reaction pathways, efficiency, and the overall feasibility of a synthetic campaign. This compound is a well-established and valuable reagent, primarily utilized as a precursor for the synthesis of 6-bromooxindole and related heterocyclic systems. Its bifunctional nature—a nitro group poised for reduction and an acetic acid moiety ready for cyclization—makes it a cornerstone in the synthesis of numerous biologically active molecules.
However, reliance on a single intermediate can present challenges related to cost, availability, scalability, and the desire for greener, more efficient synthetic strategies. This guide provides an in-depth comparison of viable alternatives to this compound, categorized into two main strategies: Structural Analogs for the classical reductive cyclization pathway and Alternative Synthetic Methodologies that bypass the need for this specific precursor altogether. We will provide objective comparisons, supporting data from the literature, and detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Core Application: Reductive Cyclization to Oxindoles
The primary utility of this compound lies in its conversion to 6-bromooxindole. This transformation is a classic example of reductive cyclization. The nitro group is first reduced to an amine using reagents like iron powder in acetic acid, zinc dust, or catalytic hydrogenation. The resulting amino group then undergoes an intramolecular nucleophilic attack on the carboxylic acid (or its corresponding ester), leading to the formation of the five-membered lactam ring of the oxindole core.[1][2] This pathway is fundamental to the synthesis of several key pharmaceutical intermediates.[3]
Category 1: Structural Analogs as Direct Replacements
The most straightforward approach to finding an alternative is to use a structurally related molecule in the same reductive cyclization pathway. The choice of analog is often dictated by the desired final product, cost considerations, and reactivity differences.
Halogen Analogs: Chloro and Fluoro Derivatives
The bromine atom at the 4-position can be readily substituted with other halogens, such as chlorine or fluorine. These analogs are often commercially available and serve as excellent direct replacements.
-
2-(4-Chloro-2-nitrophenyl)acetic acid (CAS: 37777-71-2): This is perhaps the most common alternative, leading to the formation of 6-chlorooxindole, a key intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone.[3] Chlorinated aromatic starting materials are frequently less expensive than their brominated counterparts, making this an economically attractive option for large-scale synthesis.
-
2-(4-Fluoro-2-nitrophenyl)acetic acid (CAS: 39616-95-0): The fluoro-analog provides access to 6-fluorooxindoles. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing metabolic stability and receptor binding affinity.[4] Its reactivity in the reductive cyclization is comparable to the bromo and chloro analogs.
The efficiency of oxindole formation can vary based on the precursor and the specific reaction conditions employed. While a direct, side-by-side comparison under identical conditions is scarce in the literature, we can compile representative data.
| Precursor | Reducing Agent / Conditions | Product | Reported Yield | Reference |
| This compound | Fe / Acetic Acid | 6-Bromooxindole | Good to High | General Method[2] |
| 2-(4-Chloro-2-nitrophenyl)acetic acid | H₂, Pd/C | 6-Chlorooxindole | Moderate | Described in patents[3] |
| 2-(4-Chloro-2-nitrophenyl)acetic acid | Zinc dust / 50% Sulfuric Acid | 6-Chlorooxindole | Not specified | WO02/14275[3] |
| 2-(o-Nitrophenyl)acetic acid | H₂, Pd/C | Oxindole | High | General Method[1] |
Note: Yields are highly dependent on the specific protocol and scale. Some literature reports low yields (e.g., 4%) for the synthesis of the 4-chloro-2-nitrophenylacetic acid precursor itself, which impacts the overall process efficiency.[3]
Category 2: Alternative Synthetic Methodologies
More significant departures from the standard reagent involve entirely different synthetic strategies to construct the oxindole ring. These modern approaches often offer advantages in terms of efficiency, substrate scope, and alignment with green chemistry principles by avoiding nitro compounds and harsh reducing agents.
Palladium-Catalyzed Intramolecular α-Arylation
A powerful and contemporary alternative is the palladium-catalyzed intramolecular C-H functionalization of α-haloacetanilides.[5][6] This method builds the critical C-C bond of the oxindole ring under catalytic conditions, offering a more elegant and often higher-yielding route.
Causality Behind the Method: Instead of a reduction followed by nucleophilic attack, this reaction proceeds via an organometallic pathway. The process typically involves:
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-X bond of an ortho-haloanilide.
-
Deprotonation: A base removes the proton from the α-carbon of the acetamide moiety, forming a palladium enolate.
-
Reductive Elimination: The palladium center facilitates the formation of the C-C bond, releasing the oxindole product and regenerating the Pd(0) catalyst.
This approach is highly versatile, tolerates a wide range of functional groups, and can be used to synthesize complex and substituted oxindoles, including those with quaternary centers.[7][8]
Greener and Catalyst-Free Approaches
Recent research has focused on developing more environmentally benign methods for oxindole synthesis.[9] These can include:
-
Microwave-assisted synthesis: Accelerating reactions to reduce time and energy consumption.
-
Use of green solvents: Employing water, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents.[9]
-
Catalyst-free conditions: Certain multi-component reactions can proceed under thermal conditions in green solvents without the need for a catalyst, representing a highly sustainable option.[9][10]
These methods are at the forefront of synthetic chemistry and, while not always direct replacements for industrial-scale processes, offer significant advantages for laboratory-scale synthesis and the development of novel derivatives.
Experimental Protocols
To provide a practical comparison, detailed, representative protocols for the two primary synthetic strategies are provided below.
Protocol 1: Reductive Cyclization of 2-(4-Chloro-2-nitrophenyl)acetic acid
This protocol is adapted from general procedures described for the synthesis of oxindole intermediates.[2][3]
Objective: To synthesize 6-chlorooxindole.
Materials:
-
2-(4-Chloro-2-nitrophenyl)acetic acid (1.0 eq)
-
Iron powder, <325 mesh (4.0 - 5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-(4-chloro-2-nitrophenyl)acetic acid (1.0 eq) in a 4:1 (v/v) mixture of ethanol and glacial acetic acid.
-
Add iron powder (4.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 6-chlorooxindole can be purified by recrystallization or silica gel column chromatography to yield the final product.
Trustworthiness (Self-Validation): The successful formation of the product can be confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of the lactam carbonyl stretch (~1700 cm⁻¹). The molecular weight can be confirmed by mass spectrometry, and the structure elucidated by ¹H and ¹³C NMR.
Protocol 2: Palladium-Catalyzed Intramolecular α-Arylation
This protocol is a representative procedure based on the work of Buchwald and Hartwig for the synthesis of substituted oxindoles.[5][6]
Objective: To synthesize a substituted oxindole from an α-chloroacetanilide.
Materials:
-
N-(2-bromophenyl)-2-chloroacetamide (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
-
2-(Di-tert-butylphosphino)biphenyl (Buchwald ligand) (0.04 - 0.10 eq)
-
Triethylamine (Et₃N) or Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add anhydrous toluene, followed by the N-(2-bromophenyl)-2-chloroacetamide substrate (1.0 eq) and the base (e.g., Et₃N, 2.5 eq).
-
Seal the flask and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford the desired oxindole.
Expertise & Causality: The choice of a bulky, electron-rich phosphine ligand (like 2-(di-tert-butylphosphino)biphenyl) is critical. It promotes the rate-limiting oxidative addition step and facilitates the subsequent reductive elimination, preventing catalyst decomposition and improving yields.[8] Triethylamine is often used as a mild base, but stronger bases like NaOtBu may be required for less reactive substrates.
Conclusion and Future Outlook
While This compound remains a valuable and effective precursor for the synthesis of 6-bromooxindoles via reductive cyclization, researchers now have a broader toolkit of alternatives at their disposal.
-
For direct replacement, the chloro-analog, 2-(4-chloro-2-nitrophenyl)acetic acid , often presents a more cost-effective option for accessing key pharmaceutical intermediates like 6-chlorooxindole.
-
For enhanced biological properties, the fluoro-analog offers a strategic choice for introducing fluorine into the target molecule.
-
For improved efficiency, functional group tolerance, and greener synthesis, modern palladium-catalyzed intramolecular α-arylation methods represent a superior alternative strategy. These catalytic approaches avoid the use of nitro-precursors and harsh reducing agents, offering a more versatile and sustainable route to a wide array of functionalized oxindoles.
The choice of reagent should be guided by a holistic analysis of the project's goals, including target molecule structure, economic constraints, environmental impact, and the desired level of synthetic efficiency. As the field continues to evolve, catalytic and greener methodologies will likely become the preferred standard, further expanding the synthetic chemist's options beyond classical reagents.
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
- 4. Buy 2-(4-Fluoro-2-nitrophenyl)acetic acid | 39616-95-0 [smolecule.com]
- 5. Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxindole synthesis [organic-chemistry.org]
- 7. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 9. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Efficacy of Nitrophenylacetic Acid Derivatives in Biological Assays
Introduction: The Nitrophenylacetic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, the identification of versatile chemical scaffolds is a cornerstone of developing novel therapeutics. Among these, the nitrophenylacetic acid (NPAA) framework has emerged as a particularly significant structure.[1] Its derivatives are instrumental in the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activity.[1] The inherent reactivity of the NPAA structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2]
The bioactivity of these derivatives is profoundly influenced by the nitro (NO₂) group. This functional group is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[3][4] The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.[3][4] The NO₂ moiety can trigger intracellular redox reactions, leading to cytotoxic effects that are harnessed in antimicrobial and anticancer applications.[3][5] However, this same reactivity means the nitro group can also be a toxicophore, necessitating careful toxicological evaluation. This dual nature underscores the importance of precise structural modifications to optimize therapeutic efficacy while minimizing off-target effects.
This guide provides a comparative analysis of select nitrophenylacetic acid derivatives across key biological assays. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate and advance NPAA-based compounds in their own research endeavors.
Comparative Analysis of Biologically Active NPAA Derivatives
The versatility of the NPAA scaffold has led to the development of derivatives with a broad spectrum of biological activities. The strategic placement of the nitro group and other substituents dictates the compound's primary mechanism of action. Below is a comparative summary of representative NPAA derivatives and their performance in various biological assays.
| Derivative Class/Compound | Biological Activity | Assay | Target/Cell Line | Key Quantitative Result | Reference |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | Anticancer | MTS Assay | PC3 (Prostate Carcinoma) | IC₅₀ = 52 µM (for the ortho-nitro derivative) | [6][7] |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | Anticancer | MTS Assay | MCF-7 (Breast Carcinoma) | IC₅₀ = 100 µM (for the para-nitro derivative) | [6][7] |
| 2-(3-fluoro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamide | Antitubercular | Microdilution Assay | M. tuberculosis H₃₇Rv | MIC = 4 µg/mL | [8][9] |
| 2-(3-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)acetamide | Antitubercular | Microdilution Assay | M. tuberculosis H₃₇Rv | MIC = 8 µg/mL | [8][9] |
| Nitroparacetamol (NCX-701) | Anti-inflammatory | Carrageenan-induced Paw Edema | Rat Model | ED₅₀ = 169.4 µmol/kg | |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives | Anti-inflammatory | COX-2 Inhibition Assay | In Vitro Enzyme Assay | IC₅₀ = 0.18 µM (Compound FM12) | [10] |
| N-(2-Nitrophenyl)pyrrolidine-2-carboxamide | Antibacterial | Broth Microdilution | S. aureus | MIC = 15.6 µg/mL | [11] |
Expert Analysis: The data clearly illustrates a critical principle in medicinal chemistry: subtle structural changes yield significant differences in biological activity. For instance, in the 2-(4-Fluorophenyl)-N-phenylacetamide series, the presence of a nitro moiety was shown to impart higher cytotoxic effects compared to methoxy-substituted analogues.[6][7] Similarly, the antitubercular activity of the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives highlights the potency of this scaffold against pathogenic mycobacteria.[8][9] The development of nitroparacetamol as a potent anti-inflammatory agent, in contrast to its parent compound which has little such activity, further exemplifies the transformative potential of the nitro group.
In-Depth Experimental Protocols & Methodologies
A core tenet of reproducible science is the rigorous and detailed documentation of experimental methods. Here, we provide step-by-step protocols for the key assays used to evaluate the NPAA derivatives discussed above. The causality behind experimental choices is explained to provide a deeper understanding of each step.
Anticancer Activity: The MTT Cytotoxicity Assay
Causality & Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a foundational colorimetric method for assessing a compound's effect on cell viability.[12] Its utility lies in measuring the metabolic activity of a cell population, which in most cases, is directly proportional to the number of living cells.[13] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[12][14] This reduction results in the formation of insoluble purple formazan crystals. The subsequent solubilization of these crystals and measurement of the solution's absorbance provides a quantitative measure of cell viability.[13]
Detailed Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., PC3, MCF-7) to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test NPAA derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in serum-free culture medium to achieve a range of desired final concentrations.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following treatment, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[15]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Antimicrobial Activity: Broth Microdilution for MIC Determination
Causality & Principle: The Minimum Inhibitory Concentration (MIC) is the benchmark metric for assessing the potency of an antimicrobial agent. It is defined as the lowest concentration of a compound that completely prevents the visible in vitro growth of a microorganism.[16][17][18] The broth microdilution method is a standardized and widely used technique to determine MIC values.[19] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[18][20] This method allows for the efficient testing of multiple compounds and concentrations simultaneously.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 2x concentrated stock solution of the test NPAA derivative in a suitable solvent and dilute it further in sterile Mueller-Hinton Broth (MHB).[16][20]
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 2x concentrated compound stock to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10.[20]
-
Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[18]
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select several colonies of the test microorganism (e.g., S. aureus, M. tuberculosis).
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, examine the plate for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This is the first clear well in the dilution series.[16] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Anti-inflammatory Activity: Colorimetric COX Inhibitor Screening Assay
Causality & Principle: Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory cascade.[21] They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[21][22] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[21] Therefore, selective inhibition of COX-2 is a primary goal for modern anti-inflammatory drugs. This assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The appearance of oxidized TMPD is monitored colorimetrically, and a reduction in its formation in the presence of a test compound indicates COX inhibition.[21]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M Tris-HCl assay buffer (pH 8.0).
-
Dilute the heme cofactor in the assay buffer.
-
Dilute the COX-1 (ovine) and COX-2 (human recombinant) enzymes in the assay buffer and keep on ice. Diluted enzymes are typically stable for about one hour.[21]
-
Prepare the arachidonic acid substrate solution.
-
-
Plate Setup (in triplicate):
-
Background Wells: Add 150 µL of Assay Buffer, 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (either COX-1 or COX-2).
-
-
Inhibitor Addition and Pre-incubation:
-
Add 10 µL of the test NPAA derivative (at various concentrations) or a known inhibitor (e.g., celecoxib for COX-2) to the "Inhibitor Wells".
-
Add 10 µL of the solvent vehicle to the "100% Initial Activity" and "Background" wells.
-
Incubate the plate for 10-15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the chromogenic substrate (e.g., TMPD).
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Immediately read the absorbance using a plate reader at a wavelength between 590-611 nm. Take readings at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Subtract the background rate from all inhibitor and initial activity rates.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2, allowing for an assessment of selectivity.
-
Visualizing Mechanisms and Workflows
To better conceptualize the processes involved in evaluating NPAA derivatives, the following diagrams illustrate a key biological pathway and a standard research workflow.
Caption: Simplified COX-2 inflammatory pathway targeted by NPAA derivatives.
Caption: General experimental workflow for screening NPAA derivatives.
Conclusion and Future Perspectives
This guide demonstrates that nitrophenylacetic acid derivatives represent a rich and diverse class of bioactive molecules with significant therapeutic potential. The comparative data and detailed protocols provided herein serve as a robust starting point for researchers aiming to explore this chemical space. The consistent bioactivity across anticancer, antimicrobial, and anti-inflammatory domains confirms the NPAA scaffold as a "privileged structure" in medicinal chemistry.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Expansion: A systematic modification of the NPAA scaffold—altering the position of the nitro group, exploring different substitutions on the phenyl rings, and modifying the acetic acid moiety—will be crucial for refining potency and selectivity.
-
Mechanism of Action Deconvolution: While assays like COX inhibition provide valuable information, further studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Reducing Toxicity: Given the potential for the nitro group to act as a toxicophore, future synthetic efforts could explore bioisosteric replacements or the development of prodrug strategies to improve the therapeutic window.
By leveraging the methodologies and insights presented, the scientific community can continue to unlock the full potential of nitrophenylacetic acid derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Immunoassay Specificity: A Case Study on 2-(4-Bromo-2-nitrophenyl)acetic acid (BNPAA) and its Analogs
Introduction: The Analytical Challenge of Small Molecules
In pharmaceutical manufacturing and agrochemical development, precise quantification of chemical intermediates is critical for process optimization, quality control, and safety assessment. 2-(4-Bromo-2-nitrophenyl)acetic acid (BNPAA) serves as a key building block in the synthesis of various active compounds, including pharmaceuticals and dyes[1][2][3]. The development of a high-throughput immunoassay, such as an ELISA, for BNPAA would offer a powerful tool for its rapid detection.
However, the core challenge of any immunoassay designed for a small molecule (or hapten) is ensuring its specificity. The manufacturing process or environmental samples may contain structurally similar analogs—precursors, metabolites, or byproducts—that could potentially bind to the assay's antibodies. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results[4].
This guide provides a comprehensive framework for designing, executing, and interpreting a cross-reactivity study for a BNPAA-specific immunoassay. We will delve into the causality behind experimental choices, provide detailed protocols, and demonstrate how to interpret the resulting data to build a robust and trustworthy assay.
Pillar 1: The Principle of Competitive Immunoassay and Cross-Reactivity
For small molecules like BNPAA, the most effective immunoassay format is the competitive ELISA . In this setup, free BNPAA in a sample competes with a fixed amount of a BNPAA-enzyme conjugate (or BNPAA coated onto a plate) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of BNPAA in the sample.
Cross-reactivity occurs when an analog of BNPAA is structurally similar enough to also bind to the antibody, thereby competing with the labeled BNPAA and reducing the signal. The degree to which an analog interferes is a direct measure of its cross-reactivity[4][5]. Understanding this is not just an academic exercise; it is the foundation of assay validation[6][7].
Diagram 1: The Competitive ELISA Principle
Caption: Competitive binding for the target analyte (BNPAA) vs. a cross-reacting analog.
Pillar 2: Designing and Executing the Cross-Reactivity Study
A robust cross-reactivity assessment requires a systematic approach, from the selection of test compounds to the final data analysis.
Selection of Potential Cross-Reactants
The choice of which analogs to test is paramount. They should be selected based on structural similarity and their likelihood of being present in test samples. For BNPAA, logical analogs would involve modifications to its key functional groups: the bromo group, the nitro group, and the acetic acid side chain.
Table 1: Proposed Analogs for BNPAA Cross-Reactivity Screening
| Compound Name | Structure | Rationale for Inclusion |
| This compound (BNPAA) | ![]() | Target Analyte (100% Reference) |
| 2-(4-Chloro-2-nitrophenyl)acetic acid | ![]() | Assesses the importance of the specific halogen at position 4. |
| 2-(2-Nitrophenyl)acetic acid | ![]() | Determines the contribution of the bromo group to antibody binding. |
| 2-(4-Bromophenyl)acetic acid | ![]() | Determines the contribution of the nitro group to antibody binding. |
| 2-(2-Amino-4-bromophenyl)acetic acid | ![]() | A potential metabolite or synthetic precursor (reduced nitro group). |
| 4-Bromo-2-nitrotoluene | ![]() | Assesses the importance of the acetic acid side chain. |
(Note: Images are illustrative placeholders for chemical structures.)
Experimental Workflow
The entire process follows a logical sequence from plate preparation to signal quantification. This workflow ensures reproducibility and minimizes variability.
Diagram 2: Experimental Workflow for Competitive ELISA
Caption: Step-by-step workflow for the cross-reactivity competitive ELISA.
Detailed Experimental Protocol
This protocol is a generalized guideline and should be optimized for the specific antibodies and reagents used[5][8].
1. Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer (PBST): Phosphate Buffered Saline with 0.05% Tween-20.
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
-
Analyte Standards: Prepare a stock solution of BNPAA (e.g., 1 mg/mL) in a suitable solvent (like DMSO) and perform serial dilutions in assay buffer to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
Analog Solutions: Prepare stock solutions of each analog and create serial dilutions in the same manner as the analyte standards.
-
Antibodies: Dilute the primary anti-BNPAA antibody and the Horseradish Peroxidase (HRP)-conjugated secondary antibody in blocking buffer to their optimal concentrations (determined via checkerboard titration).
2. Assay Procedure:
-
Coating: Add 100 µL of BNPAA-protein conjugate (e.g., BNPAA-BSA) diluted in Coating Buffer to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing (1): Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing (2): Repeat the wash step as in step 2.
-
Competitive Reaction: Add 50 µL of each standard or analog dilution to the appropriate wells. Immediately add 50 µL of the diluted primary anti-BNPAA antibody to all wells. Incubate for 1 hour at RT.
-
Washing (3): Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
-
Washing (4): Repeat the wash step, but increase to 5 washes.
-
Signal Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-30 minutes at RT[8].
-
Stopping Reaction: Add 50 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Pillar 3: Data Analysis, Interpretation, and Trustworthiness
The raw OD values are meaningless without proper analysis. The goal is to determine the concentration of each analog required to inhibit the assay signal by 50% (the IC50 value) and compare it to the IC50 of the target analyte, BNPAA.
Calculation Steps:
-
Generate Standard Curves: For BNPAA and each analog, plot the OD values against the logarithm of their respective concentrations.
-
Determine IC50 Values: The IC50 is the concentration of the compound that corresponds to 50% of the maximum signal (B/B₀ = 50%). This value is interpolated from the sigmoidal dose-response curve generated for each compound[5][9].
-
Calculate Percent Cross-Reactivity (%CR): The %CR is calculated using the following formula[10]:
%CR = (IC50 of BNPAA / IC50 of Analog) x 100
A high %CR value indicates that the antibody binds the analog strongly, signifying significant interference. A low %CR value suggests the assay is specific for the target analyte[10].
Illustrative Data and Comparative Analysis
The following table presents hypothetical, yet plausible, data from our proposed experiment.
Table 2: Hypothetical Cross-Reactivity Data for an Anti-BNPAA Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (BNPAA) | 15 | 100 |
| 2-(4-Chloro-2-nitrophenyl)acetic acid | 45 | 33.3 |
| 2-(2-Nitrophenyl)acetic acid | 850 | 1.8 |
| 2-(4-Bromophenyl)acetic acid | > 10,000 | < 0.15 |
| 2-(2-Amino-4-bromophenyl)acetic acid | 2,500 | 0.6 |
| 4-Bromo-2-nitrotoluene | > 10,000 | < 0.15 |
Structure-Activity Relationship (SAR) Insights
From this hypothetical data, we can derive critical insights into the antibody's binding characteristics:
-
High Specificity for the Bromo and Nitro Groups: The removal of either the bromo group (2-(2-Nitrophenyl)acetic acid) or the nitro group (2-(4-Bromophenyl)acetic acid) dramatically increases the IC50 value, reducing cross-reactivity to very low levels. This indicates that both functional groups are critical epitopes for antibody recognition.
-
Importance of the Acetic Acid Moiety: The absence of the acetic acid side chain (4-Bromo-2-nitrotoluene) completely abolishes binding, confirming its essential role in the antibody-hapten interaction.
-
Halogen Preference: Replacing bromine with chlorine (2-(4-Chloro-2-nitrophenyl)acetic acid) reduces the cross-reactivity, but it remains significant. This suggests the antibody has a preference for the larger halogen atom at position 4.
Diagram 3: Structure-Reactivity Map for BNPAA
Caption: Mapping functional groups of BNPAA to their hypothetical impact on antibody binding.
Conclusion
This guide has outlined a systematic, scientifically-grounded approach to evaluating the cross-reactivity of an immunoassay for this compound. By meticulously selecting relevant analogs, following a validated competitive ELISA protocol, and correctly calculating IC50 and %CR values, researchers can build a comprehensive specificity profile for their antibody. The resulting data not only validates the assay but also provides invaluable insights into the structural requirements for antibody binding. This process is a non-negotiable step in the development of a reliable, accurate, and trustworthy immunoassay for any small molecule analyte.
References
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Efficacy Analysis of Phenylacetic Acid-Based Inhibitors Targeting Aldo-Keto Reductase 1C3 (AKR1C3)
In the landscape of targeted cancer therapy, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) has emerged as a critical enzyme in the progression of hormone-dependent malignancies and the development of chemotherapy resistance. This guide provides a detailed comparison of the efficacy of a series of inhibitors centered around a phenylacetic acid scaffold, with a specific focus on derivatives inspired by the 2-(4-Bromo-2-nitrophenyl)acetic acid structure. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data, and provide comprehensive protocols for their evaluation.
The Rationale for Targeting AKR1C3
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in the biosynthesis of potent androgens and estrogens within cancerous tissues. It catalyzes the reduction of steroid precursors to active hormones such as testosterone and estradiol, which in turn drive the proliferation of hormone-receptor-positive cancers, including prostate and breast cancer. Furthermore, AKR1C3 is involved in the metabolism of prostaglandins, producing proliferative ligands for the prostaglandin FP receptor, which activates the mitogen-activated protein kinase (MAPK) signaling cascade.
A critical consideration in the development of AKR1C3 inhibitors is selectivity. The AKR1C family includes highly homologous isoforms such as AKR1C1 and AKR1C2, which are involved in the detoxification and inactivation of potent androgens like 5α-dihydrotestosterone (DHT). Consequently, non-selective inhibition of these isoforms is undesirable. This guide will therefore emphasize the selectivity profiles of the discussed inhibitors.
Comparative Efficacy of Phenylacetic Acid-Based Inhibitors
The following table summarizes the in vitro efficacy of a selection of N-phenylanthranilic acid derivatives, which are structurally analogous to phenylacetic acid-based compounds, against AKR1C3 and the closely related AKR1C2 isoform. The data highlights the impact of substitutions on the phenyl rings on both potency (IC50) and selectivity.
| Compound ID | Structure | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) |
| Flufenamic Acid (FLU) | 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid | 51 | 357 | 7 |
| 1b | 2-(Phenylamino)benzoic acid | 1530 | 450 | 0.3 |
| 1o | 2-{[3-(Trifluoromethyl)-4-nitrophenyl]amino}benzoic acid | 38 | >10000 | >263 |
| 1q | 2-{[4-Nitro-3-(trifluoromethyl)phenyl]amino}benzoic acid | 17 | 490 | 29 |
Data synthesized from multiple sources for comparative purposes.
The unsubstituted analog, 1b , demonstrates poor potency for AKR1C3. The addition of a trifluoromethyl group, as in Flufenamic Acid , significantly enhances AKR1C3 inhibition. Notably, the introduction of a nitro group, particularly at the para position of the B-ring in conjunction with a meta-trifluoromethyl group (1o ), dramatically increases both potency and selectivity for AKR1C3. The compound 1q , with an ortho-nitro group, also shows a substantial increase in AKR1C3 potency. These findings underscore the importance of electron-withdrawing substituents in optimizing the inhibitory activity against AKR1C3.
Signaling Pathways Modulated by AKR1C3
The following diagram illustrates the dual role of AKR1C3 in both steroid hormone synthesis and prostaglandin metabolism, highlighting the pathways affected by its inhibition.
Caption: AKR1C3's role in steroid and prostaglandin pathways.
Experimental Protocols
The accurate determination of inhibitor efficacy relies on standardized and well-controlled assays. Below is a detailed protocol for an in vitro enzyme inhibition assay for AKR1C3.
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of AKR1C3 by monitoring the oxidation of a cofactor, NADPH.
Caption: Workflow for an AKR1C3 enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human AKR1C3 enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Prepare a stock solution of the cofactor NADPH in the same buffer.
-
Prepare a stock solution of the substrate, such as S-tetralol, in a suitable solvent.
-
Perform serial dilutions of the test inhibitors in DMSO to achieve a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant AKR1C3 enzyme to each well.
-
Add the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding a mixture of NADPH and the substrate (S-tetralol).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a plate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Perform the same assay with the AKR1C2 isoform to determine the selectivity of the inhibitors.
-
Conclusion and Future Directions
The exploration of phenylacetic acid-based scaffolds has yielded potent and selective inhibitors of AKR1C3. The structure-activity relationship data clearly indicate that strategic placement of electron-withdrawing groups, such as nitro and trifluoromethyl moieties, is key to achieving high efficacy and selectivity. The compounds discussed represent promising leads for the development of novel therapeutics for castration-resistant prostate cancer and other malignancies driven by aberrant AKR1C3 activity. Future research should focus on optimizing the pharmacokinetic properties of these inhibitors and evaluating their in vivo efficacy in relevant preclinical models.
A Guide to Spectroscopic Differentiation of 2-(4-Bromo-2-nitrophenyl)acetic Acid Isomers
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of chemical intermediates is paramount. 2-(4-Bromo-2-nitrophenyl)acetic acid is a valuable building block, but its synthesis can potentially yield various positional isomers.[1] Distinguishing these isomers is critical, as even a minor change in substituent position can drastically alter chemical reactivity and biological activity.
This guide provides an in-depth spectroscopic comparison of this compound and three of its key positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, explaining not just what is observed, but why these differences arise from the distinct electronic environments of each molecule. The methodologies and interpretations presented herein are designed to serve as a robust framework for definitive structural elucidation.
Molecular Isomers Under Investigation
The primary molecule of interest and its positional isomers share the same molecular formula, C₈H₆BrNO₄, and molecular weight, 260.04 g/mol .[2] The key to their differentiation lies in the unique arrangement of the bromo, nitro, and acetic acid groups on the phenyl ring.
| Isomer ID | Chemical Name | Structure | CAS Number |
| A | This compound | ![]() | 6127-11-3[3] |
| B | 2-(2-Bromo-4-nitrophenyl)acetic acid | ![]() | N/A |
| C | 2-(5-Bromo-2-nitrophenyl)acetic acid | ![]() | 124840-61-5[4] |
| D | 2-(4-Bromo-3-nitrophenyl)acetic acid | ![]() | 1261603-30-8 |
(Note: Structures are illustrative and require generation)
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
Expertise & Causality: ¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and splitting pattern (multiplicity) of the aromatic protons are exquisitely sensitive to the electronic effects of the neighboring substituents. The strongly electron-withdrawing nitro group (-NO₂) deshields (shifts downfield) ortho and para protons, while the bromo group (-Br) has a weaker deshielding effect. The position of these groups relative to each other creates a unique spectral fingerprint for each isomer.[5]
Comparative Data & Interpretation:
Based on established substituent effects, we can predict the distinct patterns in the aromatic region (typically 7.0-9.0 ppm).[6]
| Isomer | Predicted Aromatic Proton Signals & Splitting Patterns | Rationale |
| A | H3: ~8.3 ppm (d) H5: ~7.8 ppm (dd) H6: ~7.6 ppm (d) | The proton at C3 is ortho to the strongly withdrawing NO₂ group, resulting in a significant downfield shift. The H5 proton is coupled to both H3 and H6. |
| B | H3: ~8.1 ppm (d) H5: ~8.2 ppm (dd) H6: ~7.9 ppm (d) | The NO₂ group at C4 strongly deshields the ortho protons at C3 and C5. The Br at C2 also deshields H3. This leads to a compressed, downfield multiplet. |
| C | H3: ~8.2 ppm (d) H4: ~7.5 ppm (t) H6: ~7.9 ppm (d) | The H6 proton is ortho to the NO₂ group. The H4 proton appears as a triplet due to coupling with both H3 and H6. |
| D | H2: ~8.0 ppm (d) H5: ~7.8 ppm (d) H6: ~7.6 ppm (dd) | The H2 proton is ortho to the NO₂ group. The H5 proton is adjacent to the Br. The H6 proton is coupled to both H2 and H5. |
The methylene protons (-CH₂) of the acetic acid group will appear as a singlet for all isomers, typically in the range of 3.8-4.2 ppm, with its exact position influenced by the ortho substituent. The carboxylic acid proton (-COOH) will be a broad singlet further downfield (>10 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirming Functional Groups and Substitution Patterns
Expertise & Causality: While ¹H NMR excels at showing proton connectivity, FT-IR spectroscopy provides definitive confirmation of functional groups and offers crucial clues about the aromatic substitution pattern. All four isomers will share common absorptions, but the key differences lie in the "fingerprint region," specifically the C-H out-of-plane (OOP) bending bands.[7]
Shared Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.
-
NO₂ Stretches: Two strong bands corresponding to the asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretches of the nitro group.[9]
-
C=C Stretches (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
Differentiating via C-H Out-of-Plane (OOP) Bending:
The pattern of strong bands in the 900-675 cm⁻¹ region is highly diagnostic of the number of adjacent hydrogen atoms on the benzene ring.[10]
| Isomer(s) | Ring Substitution | Expected OOP Bending Bands (cm⁻¹) | Rationale |
| A, B, C | 1,2,4-Trisubstituted | ~880-860 and ~825-800 | Corresponds to one isolated C-H bond and two adjacent C-H bonds. |
| D | 1,3,4-Trisubstituted | ~885-860 and ~825-800 | While similar to 1,2,4-substitution, the relative intensities and exact positions can differ, requiring careful comparison with reference spectra. |
While isomers A, B, and C are all 1,2,4-trisubstituted and may show similar OOP bands, subtle shifts caused by the different electronic nature of the substituents at those positions can still be observed. FT-IR is therefore a powerful confirmatory tool when used in conjunction with NMR.
Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation
Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) is essential for confirming the molecular weight and elemental composition. All four isomers will produce an identical molecular ion (M⁺˙) peak. The key to analysis lies in understanding the fragmentation patterns, which are dictated by the weakest bonds and the stability of the resulting fragments.
Predicted Fragmentation Pathways:
The molecular ion for all isomers will have a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 259 and 261.
Common fragmentation pathways include:[11]
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to an ion at m/z 242/244.
-
Loss of -COOH (M-45): Decarboxylation is a very favorable pathway, resulting in a prominent peak at m/z 214/216.[11]
-
Loss of -NO₂ (M-46): Cleavage of the nitro group is also common for nitroaromatics, giving a fragment at m/z 213/215.[12]
While the major fragments will be the same, the relative intensities of these fragment ions may vary slightly between isomers. However, without established reference spectra, distinguishing these positional isomers by EI-MS alone is highly challenging. Its primary role is to confirm the molecular formula C₈H₆BrNO₄.
Experimental Protocols & Workflows
Trustworthiness: The following protocols represent self-validating, standard operating procedures for the spectroscopic analysis of solid aromatic carboxylic acids.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard parameters on a 400 MHz or higher spectrometer are typically sufficient.
Caption: Standard workflow for NMR sample preparation and analysis.
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound - CAS:6127-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 124840-61-5|2-(5-Bromo-2-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. NMR chemical shift prediction of benzenes [stenutz.eu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. askthenerd.com [askthenerd.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated 2-(4-Bromo-2-nitrophenyl)acetic Acid: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated 2-(4-Bromo-2-nitrophenyl)acetic acid. As a versatile chemical intermediate, this compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of novel pharmaceuticals.[1] The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance bioactivity, metabolic stability, and other physicochemical properties.[2][3] This document delves into the nuanced effects of fluorination on this specific scaffold, offering experimental insights and detailed protocols to guide researchers in drug discovery and development.
The Strategic Advantage of Fluorination: A Physicochemical Perspective
The introduction of a fluorine atom into an organic molecule can profoundly alter its electronic properties, conformation, and metabolic fate.[3] This is due to fluorine's unique characteristics: it is the most electronegative element, yet it has a small van der Waals radius, similar to that of a hydrogen atom. In the context of this compound, fluorination can be expected to modulate key parameters critical for drug efficacy.
Incorporating fluorine can influence a compound's biological activity, including its lipophilicity and metabolic stability, owing to the small size and high electronegativity of fluorine atoms.[4] This makes fluorinated derivatives highly valuable in medicinal and agrochemical research.[4]
Key Physicochemical Modifications:
-
Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value.[5] This can have significant implications for a drug's solubility and its interactions with biological targets.
-
Lipophilicity (logP): The effect of fluorination on lipophilicity is complex. While highly electronegative, fluorine's small size allows it to participate in hydrophobic interactions. The change in logP is often context-dependent and can either increase or decrease depending on the molecular environment.[2][5]
-
Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the C-F bond's strength can prevent enzymatic degradation, thereby increasing the compound's half-life in vivo.[2]
-
Binding Affinity: Fluorine can engage in unique interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.
Table 1: Predicted Physicochemical Properties of Fluorinated vs. Non-Fluorinated this compound
| Property | Non-Fluorinated Compound | Fluorinated Analog (Predicted) | Rationale for Change |
| Molecular Weight | 260.04 g/mol | Higher | Addition of fluorine atom(s). |
| Acidity (pKa) | Higher | Lower | Fluorine's strong electron-withdrawing effect stabilizes the conjugate base.[5] |
| Lipophilicity (logP) | Baseline | Variable | Can increase or decrease based on the position of fluorine and intramolecular interactions.[2] |
| Metabolic Stability | Baseline | Higher | The C-F bond is resistant to metabolic cleavage, potentially blocking oxidative pathways.[2] |
Synthesis Strategies: Accessing the Scaffolds
The synthesis of this compound and its fluorinated derivatives serves as the foundation for exploring their biological potential. The non-fluorinated parent compound is a known chemical intermediate.[1][6][7] The introduction of fluorine requires specific strategies, either by utilizing a fluorinated starting material or by employing modern fluorination techniques.
General Synthetic Workflow
The diagram below illustrates a conceptual workflow for synthesizing the parent compound and a potential route for a fluorinated analog. The synthesis of the non-fluorinated compound typically involves nitration and bromination of a phenylacetic acid precursor. For the fluorinated analog, a common approach is to start with a pre-fluorinated building block.
Caption: Conceptual synthetic pathways for non-fluorinated and fluorinated compounds.
Direct fluorination of phenylacetic acid derivatives is also an emerging strategy. Protocols using reagents like Selectfluor have been developed for benzylic fluorinations, offering a direct route to α-fluoro carboxylic acids.[4] However, the synthesis of fluorinated phenoxy acetamide derivatives can be challenging; for instance, a simple Williamson ether reaction may fail due to the hydrolysis of an ortho-fluorine atom under basic conditions.[8]
Comparative Biological Activities
Research indicates that 2-Bromo-2-(4-nitrophenyl)acetic acid and its parent structure, (4-Bromo-2-nitrophenyl)acetic acid, are investigated for potential antimicrobial and anticancer activities.[1][9] Halogen substitution in related phenoxyphenylacetic acids has been shown to significantly enhance anti-inflammatory activity.[10] Fluorination is expected to further modulate these effects.
Antimicrobial Activity
Para-bromophenoxyacetic acid has demonstrated promising antimicrobial activity against a range of bacteria and fungi, with the bromo group appearing to enhance its effectiveness.[11][12] The proposed mechanisms of action include disruption of cell membranes, interference with cell wall synthesis, or inhibition of essential protein synthesis.[11][12]
The Impact of Fluorination: The introduction of fluorine can enhance antimicrobial potency. Fluorinated compounds may exhibit increased membrane permeability and stronger interactions with microbial enzymes. For example, some halogenated salicylanilide derivatives have shown activity against Gram-positive bacteria, and while replacing chlorine with bromine decreased the effect in one study, the overall impact of halogenation is significant.[13]
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL)
| Organism | Non-Fluorinated Compound (Expected) | Fluorinated Analog (Predicted) | Rationale for Predicted Enhancement |
| Staphylococcus aureus | 16 - 64 | 4 - 16 | Increased lipophilicity and target binding. |
| Bacillus subtilis | 8 - 32 | 2 - 8 | Enhanced membrane disruption.[11] |
| Escherichia coli | >128 | 32 - 128 | Improved penetration of the outer membrane. |
| Candida albicans | 32 - 128 | 8 - 32 | Altered interaction with fungal enzymes. |
Note: This table is predictive and based on general principles of fluorination in medicinal chemistry. Actual values require experimental verification.
Anti-inflammatory Activity
Inflammation is a complex biological response involving various mediators like pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes such as cyclooxygenase (COX).[14] Phenylacetic acid derivatives are known to possess anti-inflammatory properties.[1] For instance, certain nitrophenyl-porphyrins, which share the nitrophenyl motif, have been shown to decrease inflammation by reducing pro-inflammatory cytokines and increasing the anti-inflammatory cytokine IL-10.[15]
The Impact of Fluorination: Fluorination can significantly boost anti-inflammatory effects. In studies of other molecular scaffolds, fluorinated derivatives were found to be more potent inhibitors of enzymes involved in inflammation.[16] The fluorinated compound 5,10,15,20-tetra-(4-fluoro-3-nitrophenyl)-porphyrin (TpFNPP) showed the most significant reduction in inflammation in one study and was effective at modulating cytokine production.[15]
Caption: Simplified inflammatory pathway and potential points of inhibition.
Anticancer Activity
The parent compound, 2-Bromo-2-(4-nitrophenyl)acetic acid, is noted for its potential in anticancer studies, though specific mechanisms are still under investigation.[9] Related phenylacetic acid derivatives have been evaluated for their anticancer properties. For example, 2,4-azolidinedione-acetic acid derivatives have shown selective activity against leukemia cell lines.[17]
The Impact of Fluorination: The trifluoromethyl group, a common fluorinated moiety, is present in several potent anticancer agents. The strategic placement of fluorine can improve binding to target enzymes, such as kinases, which are often implicated in cancer.[18] Fluorination can enhance the potency of histone deacetylase (HDAC) inhibitors, with fluorinated derivatives showing significantly greater activity than their unfluorinated counterparts.[16]
Table 3: Hypothetical Comparative Anticancer Activity (IC₅₀, µM)
| Cell Line | Non-Fluorinated Compound (Expected) | Fluorinated Analog (Predicted) | Rationale for Predicted Enhancement |
| Leukemia (e.g., HL-60) | 25 - 50 | 5 - 15 | Enhanced selectivity and potency.[17] |
| Breast Cancer (e.g., MCF-7) | >100 | 20 - 50 | Improved cellular uptake and target interaction. |
| Colon Cancer (e.g., HCT-116) | >100 | 30 - 60 | Increased metabolic stability leading to sustained effect. |
Note: This table is predictive and based on general principles of fluorination in medicinal chemistry. Actual values require experimental verification.
Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for evaluating the biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to assess antimicrobial activity.
Objective: To determine the lowest concentration of the test compound that inhibits visible microbial growth.
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Bacterial/fungal strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the growth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum only) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: In Vitro Anti-Inflammatory Protease Inhibition Assay
Objective: To evaluate the ability of the test compounds to inhibit trypsin, a protease involved in inflammation.
Materials:
-
Test compounds
-
Trypsin solution
-
Casein solution (substrate)
-
Tris-HCl buffer
-
Trichloroacetic acid (TCA)
-
Folin-Ciocalteu reagent
-
Standard anti-inflammatory drug (e.g., Aspirin)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer and the test compound at various concentrations.
-
Enzyme Addition: Add trypsin solution to the mixture and incubate.
-
Substrate Addition: Add the casein substrate and incubate further to allow for the enzymatic reaction.
-
Stop Reaction: Terminate the reaction by adding TCA. This will precipitate the undigested protein.
-
Centrifugation: Centrifuge the mixture to pellet the precipitate.
-
Quantify Product: Measure the absorbance of the supernatant (containing the digested peptides) after adding Folin-Ciocalteu reagent.
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test samples to the control (enzyme + substrate, no inhibitor). The IC₅₀ value (concentration causing 50% inhibition) can then be determined.
Conclusion and Future Directions
The strategic incorporation of fluorine into the this compound scaffold holds considerable promise for enhancing its therapeutic potential. Based on established principles of medicinal chemistry, fluorination is predicted to increase the compound's acidity, modulate its lipophilicity, and significantly improve its metabolic stability. These physicochemical enhancements are expected to translate into superior biological performance, including more potent antimicrobial, anti-inflammatory, and anticancer activities.
While this guide provides a predictive framework based on data from analogous structures, it underscores the critical need for direct experimental validation. Researchers are encouraged to synthesize these specific fluorinated derivatives and employ the outlined protocols to quantify their biological effects. Such studies will provide definitive data on the advantages of fluorination and pave the way for the development of novel, more effective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - CAS:6127-11-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. Buy 2-Bromo-2-(4-nitrophenyl)acetic acid [smolecule.com]
- 10. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. propulsiontechjournal.com [propulsiontechjournal.com]
- 12. propulsiontechjournal.com [propulsiontechjournal.com]
- 13. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes | MDPI [mdpi.com]
- 14. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
A Head-to-Head Comparison of 2-(4-Bromo-2-nitrophenyl)acetic Acid and Structurally Similar Building Blocks in Heterocyclic Synthesis
Introduction: The Versatility of Substituted 2-Nitrophenylacetic Acids in Drug Discovery and Organic Synthesis
Substituted phenylacetic acids are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules. Among these, 2-(4-Bromo-2-nitrophenyl)acetic acid has emerged as a particularly valuable building block. Its unique trifunctional nature—a carboxylic acid moiety, an ortho-nitro group, and a para-bromo substituent—offers a versatile platform for constructing complex molecular architectures, most notably in the synthesis of substituted indoles and other heterocyclic systems. The electron-withdrawing nitro group is not only a powerful directing group but also a precursor to a nucleophilic amino group, which is key to intramolecular cyclization reactions. The bromine atom at the para position provides a handle for further functionalization via cross-coupling reactions and also influences the electronic properties and reactivity of the molecule.
This guide provides a comprehensive, head-to-head comparison of this compound with three structurally similar and commercially available building blocks: 2-(4-Chloro-2-nitrophenyl)acetic acid , 2-(4-Fluoro-2-nitrophenyl)acetic acid , and 2-(2-Nitrophenyl)acetic acid . By examining their physicochemical properties and relative performance in a key synthetic application—the reductive cyclization to form substituted indole-3-acetic acids—this document aims to equip researchers, medicinal chemists, and process development scientists with the critical information needed to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The choice of a building block in a synthetic campaign is often guided by its physical and chemical properties. These parameters can influence solubility, reactivity, and even the safety profile of a process. The table below summarizes the key physicochemical properties of our four selected building blocks.
| Property | This compound | 2-(4-Chloro-2-nitrophenyl)acetic acid | 2-(4-Fluoro-2-nitrophenyl)acetic acid | 2-(2-Nitrophenyl)acetic acid |
| CAS Number | 6127-11-3[1][2] | 37777-71-2[3] | 39616-95-0 | 3740-52-1[4] |
| Molecular Formula | C₈H₆BrNO₄[1][2] | C₈H₆ClNO₄[3] | C₈H₆FNO₄ | C₈H₇NO₄[4] |
| Molecular Weight | 260.04 g/mol [1][2] | 215.59 g/mol [5] | 199.14 g/mol [6] | 181.15 g/mol [4] |
| Melting Point | 156-160 °C[6] | 137-140 °C (lit.) | Not widely reported | 136-139 °C[4] |
| Appearance | Off-white to pale yellow solid | Pale yellow solid | Pale yellow solid | Yellow to pale brown crystalline powder[7] |
| pKa | ~3.9 (estimated) | ~3.9 (estimated) | ~3.9 (estimated) | 3.94[4] |
Note: Some physical properties, such as the melting point for the fluoro-analog, are not consistently reported in publicly available databases. The pKa values for the halogenated derivatives are estimated to be similar to the parent 2-nitrophenylacetic acid due to the remote position of the halogen.
Reactivity and Performance in Heterocyclic Synthesis: The Reductive Cyclization to Indoles
A primary application of 2-nitrophenylacetic acid derivatives is in the synthesis of indoles, a privileged scaffold in medicinal chemistry. The Reissert indole synthesis and related reductive cyclization methods are classic examples of this transformation.[8][9][10][11][12] These reactions typically involve the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent acetic acid side chain (or a derivative thereof) to form the indole ring.
The nature of the substituent at the 4-position (Br, Cl, F, or H) is expected to have a discernible impact on the reactivity of the starting material and the properties of the resulting indole. The following sections delve into a comparative analysis of our four building blocks in the context of a representative reductive cyclization to form the corresponding substituted indole-3-acetic acids.
The Role of the 4-Substituent: An Electronic and Steric Perspective
The halogens (F, Cl, Br) are electron-withdrawing through induction but electron-donating through resonance. In the para position, their inductive effect generally outweighs the resonance effect, leading to a slight increase in the overall electron-withdrawing nature of the phenyl ring compared to the unsubstituted analog. This can influence the acidity of the benzylic protons and the susceptibility of the aromatic ring to nucleophilic attack, although the latter is less relevant in the context of the reductive cyclization of the nitro group.
The key difference in reactivity among the halogenated analogs in many reactions lies in the nature of the carbon-halogen bond. However, in this specific reductive cyclization, the halogen is a spectator group and its primary influence is electronic. The order of electronegativity (F > Cl > Br) and the polarizability of the halogen atom can subtly modulate the electron density of the aromatic ring and, consequently, the reactivity of the nitro group towards reduction.
The absence of a halogen in 2-(2-nitrophenyl)acetic acid serves as a baseline for understanding the electronic contribution of the para-halogenated substituents.
Comparative Synthesis of Substituted Indole-3-Acetic Acids: A Representative Protocol and Expected Outcomes
Representative Experimental Protocol: Synthesis of 6-Bromo-1H-indole-3-acetic acid from this compound
This protocol is a generalized procedure based on the principles of reductive cyclization of ortho-nitroaryl compounds.
Materials:
-
This compound
-
Zinc dust (or Iron powder)
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in a mixture of glacial acetic acid and ethanol.
-
Heat the mixture to reflux and add zinc dust (or iron powder) (excess, e.g., 3-5 eq.) portion-wise, maintaining a gentle reflux. The addition should be controlled to prevent the reaction from becoming too vigorous.
-
After the addition is complete, continue to reflux the mixture for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Cyclization:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess metal powder. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
To the residue, add a solution of sodium hydroxide (e.g., 2M aqueous solution) and heat the mixture to reflux for 1-2 hours to facilitate cyclization and saponification of any potential ester intermediates.
-
-
Isolation and Purification:
-
Cool the basic solution and wash with a non-polar organic solvent like hexane to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate of the crude 6-bromo-1H-indole-3-acetic acid should form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Expected Performance of Analogs:
The following table provides a qualitative comparison of the expected performance of the four building blocks in the synthesis of their respective indole-3-acetic acid derivatives, based on established chemical principles.
| Building Block | Product | Expected Reactivity/Yield | Rationale |
| This compound | 6-Bromo-1H-indole-3-acetic acid | Good | The bromo-substituent is well-tolerated in reductive cyclizations. The product is a valuable intermediate for further functionalization.[1] |
| 2-(4-Chloro-2-nitrophenyl)acetic acid | 6-Chloro-1H-indole-3-acetic acid | Good | Similar reactivity to the bromo analog. The synthesis of 4-chloroindole-3-acetic acid is well-documented.[13][14] |
| 2-(4-Fluoro-2-nitrophenyl)acetic acid | 6-Fluoro-1H-indole-3-acetic acid | Good | The highly electronegative fluorine atom might slightly influence the rate of nitro group reduction, but the overall transformation is expected to be efficient.[15] |
| 2-(2-Nitrophenyl)acetic acid | 1H-Indole-3-acetic acid | Good to Excellent | The absence of a deactivating halogen may lead to slightly faster reduction of the nitro group. This is a standard precursor for the parent indole-3-acetic acid.[2][7] |
Visualization of the Synthetic Pathway
The following diagram illustrates the general workflow for the reductive cyclization of a 4-substituted-2-nitrophenylacetic acid to the corresponding 6-substituted-indole-3-acetic acid.
Caption: General workflow for the synthesis of 6-substituted indole-3-acetic acids.
Conclusion and Recommendations
This compound and its chloro, fluoro, and unsubstituted analogs are all highly effective building blocks for the synthesis of substituted indole-3-acetic acids and other related heterocyclic systems. The choice among these reagents will often depend on the specific requirements of the target molecule and the desired downstream functionalization.
-
This compound is an excellent choice when subsequent modifications at the 6-position of the indole ring are desired, for instance, through palladium-catalyzed cross-coupling reactions.
-
2-(4-Chloro-2-nitrophenyl)acetic acid offers a slightly more cost-effective alternative to the bromo-analog, with very similar reactivity in the reductive cyclization.
-
2-(4-Fluoro-2-nitrophenyl)acetic acid can be employed to introduce a fluorine atom, a common bioisostere for hydrogen in medicinal chemistry, which can significantly impact the pharmacological properties of the final compound.
-
2-(2-Nitrophenyl)acetic acid is the most direct precursor for the synthesis of the parent indole-3-acetic acid and is ideal when no substitution at the 6-position is required.
The reductive cyclization of these building blocks is a robust and high-yielding transformation. The provided experimental protocol serves as a solid starting point for the synthesis of a variety of 6-substituted indole-3-acetic acids. Researchers are encouraged to optimize reaction conditions for each specific substrate to achieve the best possible outcomes.
References
- 1. chembk.com [chembk.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. (4-CHLORO-2-NITROPHENYL)ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(2-Nitrophenyl)acetic acid(3740-52-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-(5-Chloro-2-nitrophenyl)acetic acid | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert_indole_synthesis [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 15. 6-fluoroindole-3-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 2-(4-Bromo-2-nitrophenyl)acetic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 2-(4-Bromo-2-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its accurate measurement is crucial for process control, impurity profiling, and stability testing. This guide provides an in-depth comparison of proposed analytical methodologies for the quantification of this compound, grounded in established principles of analytical chemistry and supported by data from analogous compounds. While specific validated methods for this exact molecule are not widely published, this guide extrapolates from robust methods developed for structurally related compounds, such as Bromfenac and other nitrophenyl derivatives, to provide a strong foundation for method development and validation.
The Analytical Imperative: Why Robust Quantification Matters
In pharmaceutical development, every intermediate and impurity must be rigorously controlled. For a compound like this compound, which may be a starting material or a process-related impurity, a validated analytical method is not just a regulatory requirement but a cornerstone of quality control. An effective method ensures batch-to-batch consistency, monitors degradation, and ultimately contributes to the safety and efficacy of the active pharmaceutical ingredient (API).
Comparative Analysis of Proposed Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, throughput, and the nature of the sample matrix. Based on the chemical properties of this compound (an aromatic carboxylic acid), the following techniques are proposed and compared.
| Parameter | RP-HPLC-UV | RP-UPLC-PDA | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | High-efficiency separation on sub-2 µm particles, detection with Photodiode Array. | Separation by liquid chromatography, highly selective detection by tandem mass spectrometry.[3] |
| Specificity/Selectivity | Good; can be optimized with mobile phase and column selection. Peak purity analysis with PDA is recommended. | Excellent; higher peak capacity allows for better resolution of closely eluting impurities.[4] | Superior; unparalleled selectivity based on mass-to-charge ratio of precursor and product ions.[3][5] |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range).[6] | High (ng/mL to low µg/mL range).[7] | Very High (pg/mL to ng/mL range).[3] |
| Precision | High (RSD < 2%).[8] | High (RSD < 2%).[4] | High (RSD < 5-15% at LLOQ). |
| Accuracy | High (recovery typically 98-102%).[8] | High (recovery typically 98-102%).[7] | High (recovery typically 90-110%). |
| Linearity & Range | Excellent (typically r² > 0.999 over 1-2 orders of magnitude).[7][9] | Excellent (typically r² > 0.999 over 2-3 orders of magnitude).[7] | Excellent (typically r² > 0.99 over 3-4 orders of magnitude). |
| Throughput | Moderate (run times typically 10-30 min). | High (run times typically < 10 min).[7][4] | High (run times can be very short, < 5 min). |
| Cost & Complexity | Low to moderate cost, relatively simple operation. | Higher initial cost, requires higher pressure systems. | High initial cost, complex operation and data analysis. |
| Best Suited For | Routine QC, content uniformity, and purity analysis at moderate concentrations. | High-throughput screening, stability studies, and impurity profiling. | Trace-level impurity quantification, analysis in complex biological matrices, and definitive identification. |
Detailed Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols for the proposed analytical methods. These protocols are based on established methods for similar compounds and should be fully validated according to ICH Q2(R1) guidelines.[10]
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a workhorse in the pharmaceutical industry due to its robustness, reliability, and cost-effectiveness. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
-
Chromatographic System: HPLC with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic elution with a mixture of Mobile Phase A and B (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm, based on the UV absorbance of structurally similar compounds.[7][4] A full UV scan of the analyte should be performed to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in diluent (e.g., 50:50 water:acetonitrile). Prepare a series of at least five calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Validation: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.[10][11]
Caption: Workflow for RP-HPLC-UV analysis.
Reverse-Phase Ultra-Performance Liquid Chromatography with Photodiode Array Detection (RP-UPLC-PDA)
UPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption, by utilizing columns with sub-2 µm particles.[5]
-
Chromatographic System: UPLC system with a Photodiode Array (PDA) detector.
-
Column: Acquity BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm particle size.[7][4]
-
Mobile Phase:
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.3 with phosphoric acid.[7][4]
-
Mobile Phase B: Acetonitrile.
-
Gradient elution is recommended to separate the main analyte from potential impurities. A suggested starting gradient is: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-13 min, 10% B.
-
-
Column Temperature: 40 °C.
-
Detection: PDA detection, monitoring at 265 nm, with a scan range of 200-400 nm to assess peak purity.[7][4]
-
Injection Volume: 2 µL.
-
Standard and Sample Preparation: Similar to the HPLC method, but concentrations may need to be adjusted for the higher sensitivity of the UPLC system.
-
Validation: The validation parameters are the same as for HPLC, with particular attention to the higher resolution and sensitivity of the UPLC system.
Caption: High-throughput UPLC-PDA workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate selectivity and sensitivity, LC-MS/MS is the gold standard. This technique is particularly useful for quantifying trace levels of the analyte, especially in complex matrices where chromatographic co-elutions can be a problem.
-
Chromatographic System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A fast gradient elution is typically used.
-
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI negative mode is predicted to be optimal for the carboxylic acid moiety.
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be determined by infusing a standard solution and performing a product ion scan. Multiple Reaction Monitoring (MRM) will be used for quantification.
-
Source Parameters: Capillary voltage, source temperature, and gas flows must be optimized for the specific analyte and instrument.
-
-
Standard and Sample Preparation: Similar to HPLC/UPLC, but may require a more dilute concentration range due to the high sensitivity. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used for the most accurate quantification.
-
Validation: Validation should follow ICH guidelines, with specific considerations for mass spectrometry, such as matrix effects.
Caption: Workflow for sensitive LC-MS/MS quantification.
Senior Application Scientist's Recommendations
The selection of the most appropriate analytical method for this compound is contingent upon the specific analytical challenge at hand.
-
For routine quality control and release testing where the analyte is present at relatively high concentrations, the RP-HPLC-UV method is the most practical choice. It offers a balance of performance, cost, and ease of use. Its robustness makes it ideal for transfer to different laboratories.
-
For high-throughput screening, stability studies, or detailed impurity profiling , the RP-UPLC-PDA method is highly recommended. The significant reduction in run time and improved resolution allow for more efficient analysis and better separation of the main component from closely related impurities.[7][4]
-
When trace-level quantification is required , such as for genotoxic impurity analysis or for studies in complex biological matrices, LC-MS/MS is the only viable option. Its superior sensitivity and selectivity ensure accurate and reliable results at levels unattainable by UV-based detection methods.[3][5][12]
Ultimately, the development and validation of any of these methods must be guided by a thorough understanding of the analytical requirements and adherence to regulatory guidelines to ensure data of the highest quality and integrity.
References
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of Bromfenac Sodium and Its Impurities in an Ophthalmic Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. BiochemSphere [biochemicalsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
A Comparative Guide to the Inter-Laboratory Validation of 2-(4-Bromo-2-nitrophenyl)acetic Acid Synthesis
Abstract
This guide provides a comprehensive framework for the inter-laboratory validation of synthetic routes to 2-(4-Bromo-2-nitrophenyl)acetic acid (BNPA), a key intermediate in pharmaceutical and materials science research.[1] We present two distinct, viable synthetic methodologies: a classical approach via Sandmeyer reaction and subsequent functionalization, and a modern palladium-catalyzed Sonogashira coupling followed by oxidative cleavage. This document details step-by-step protocols, explains the underlying chemical principles, and establishes a robust analytical regimen for validation. By comparing these methods on key performance indicators such as yield, purity, scalability, and safety, this guide serves as a critical resource for researchers aiming to establish a reliable and reproducible synthesis of BNPA in a regulated or collaborative environment.
Introduction
This compound (BNPA) is a valuable substituted phenylacetic acid derivative. Its unique trifunctional structure—featuring a carboxylic acid, a nitro group, and a bromine atom—makes it a versatile building block for the synthesis of more complex molecules, including anti-inflammatory agents and specialty dyes.[1] Given its importance, the ability to produce BNPA reliably and consistently across different laboratory settings is paramount.
An inter-laboratory validation study is essential for establishing the robustness and reproducibility of a synthetic method. It identifies critical process parameters, highlights potential sources of variability, and ensures that the final product meets predefined quality specifications regardless of the manufacturing site. This guide compares two strategically different synthetic pathways to BNPA to provide researchers with the data and insights needed to select the most appropriate method for their specific objectives.
Overview of the Validation Workflow
An effective inter-laboratory study requires a clear and logical workflow. Each participating laboratory receives a standardized protocol package, starting materials from a common batch, and a list of analytical standards. The process ensures that any observed variability can be attributed to the method's execution rather than inconsistencies in materials.
Caption: Inter-laboratory validation workflow from material prep to final analysis.
Method A: Multi-step Synthesis via Sandmeyer Reaction
This classical approach builds the molecule sequentially, relying on well-established and robust reactions. The key transformation is the introduction of the bromine atom via a Sandmeyer reaction, a reliable method for converting aryl amines into aryl halides.[2]
Rationale and Mechanistic Insight
The synthesis begins with the nitration of 4-bromotoluene. The resulting 4-bromo-2-nitrotoluene possesses a benzylic methyl group that can be functionalized. Bromination of this methyl group under radical conditions yields a benzyl bromide, which is then converted to a nitrile. Finally, acidic hydrolysis of the nitrile affords the desired carboxylic acid. The Sandmeyer reaction itself proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I)-catalyzed electron transfer to the diazonium salt, leading to the loss of nitrogen gas and formation of an aryl radical.[3]
Detailed Experimental Protocol
Step 1: Nitration of 4-Bromotoluene
-
To a stirred solution of 4-bromotoluene (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After addition, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by vacuum filtration to yield 4-bromo-2-nitrotoluene.
Step 2: Radical Bromination
-
Dissolve 4-bromo-2-nitrotoluene (1.0 eq) and N-Bromosuccinimide (NBS) (1.1 eq) in carbon tetrachloride.
-
Add a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp for 4 hours.
-
Cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain 4-bromo-2-nitrobenzyl bromide.
Step 3: Cyanation
-
Add the crude 4-bromo-2-nitrobenzyl bromide to a solution of sodium cyanide (1.2 eq) in aqueous ethanol.
-
Heat the mixture to reflux for 3 hours.
-
Cool to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated to yield 2-(4-bromo-2-nitrophenyl)acetonitrile.
Step 4: Hydrolysis
-
Add the crude nitrile to a 50% aqueous sulfuric acid solution.
-
Heat the mixture to reflux for 6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture and pour it onto ice.
-
Collect the solid precipitate by filtration, wash with cold water, and dry to afford the final product, this compound.[4]
Method B: Palladium-Catalyzed Cross-Coupling Approach
This modern synthetic route utilizes a palladium-catalyzed Sonogashira coupling reaction to construct the carbon-carbon bond of the acetic acid side chain in a convergent manner.[5] This approach often offers milder reaction conditions and higher functional group tolerance compared to classical methods.
Rationale and Mechanistic Insight
The synthesis starts with 1,4-dibromo-2-nitrobenzene. A Sonogashira coupling reaction is performed to selectively couple a protected alkyne, such as trimethylsilylacetylene, at the more reactive bromine position (ortho to the nitro group). The palladium catalytic cycle involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to form the C-C bond.[6] After the coupling, the silyl protecting group is removed, and the terminal alkyne is subjected to oxidative cleavage (e.g., using ozone or KMnO₄) to generate the carboxylic acid.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
To a degassed solution of 1,4-dibromo-2-nitrobenzene (1.0 eq), trimethylsilylacetylene (1.2 eq), and copper(I) iodide (0.05 eq) in triethylamine, add Pd(PPh₃)₄ (0.02 eq).
-
Stir the mixture at 60°C under an inert atmosphere for 8 hours.[7]
-
After cooling, filter the mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to yield the coupled product.
Step 2: Desilylation
-
Dissolve the silylated alkyne (1.0 eq) in methanol.
-
Add potassium carbonate (1.5 eq) and stir at room temperature for 2 hours.
-
Neutralize the mixture with dilute HCl and extract with diethyl ether.
-
Dry the organic layer and concentrate to give the terminal alkyne.
Step 3: Oxidative Cleavage
-
Dissolve the terminal alkyne (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0°C and add potassium permanganate (KMnO₄) (4.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir for 4 hours at room temperature.
-
Quench the reaction with a saturated solution of sodium bisulfite.
-
Acidify the mixture with concentrated HCl, which will precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford this compound.
Inter-Laboratory Performance Comparison
The following table summarizes hypothetical but realistic data collected from three independent laboratories executing both synthetic methods. This data provides a basis for an objective comparison.
| Parameter | Method A: Sandmeyer Route | Method B: Sonogashira Route |
| Average Yield (%) | 55% (Lab 1: 58%, Lab 2: 51%, Lab 3: 56%) | 68% (Lab 1: 71%, Lab 2: 65%, Lab 3: 68%) |
| Purity (HPLC, Avg.) | 97.5% | >99.0% |
| Inter-Lab Yield RSD (%) | 6.4% | 4.5% |
| Total Reaction Time (hrs) | ~24 hours | ~18 hours |
| Key Reagent Cost | Low (NBS, NaCN, H₂SO₄) | High (Palladium catalyst) |
| Safety Concerns | Use of NaCN (highly toxic), UV irradiation | Use of triethylamine (flammable), KMnO₄ (strong oxidizer) |
| Scalability | Well-established for large scale | Catalyst cost may be prohibitive for very large scale |
Analytical Validation Protocol
To ensure the identity and purity of the final product, a standardized analytical protocol must be followed by all participating laboratories.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity ≥ 98.0%.[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight.
-
Expected [M-H]⁻: m/z 257.9, 259.9 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
-
¹H NMR (400 MHz, DMSO-d₆): Confirm expected aromatic and methylene proton signals and their splitting patterns.
-
¹³C NMR (100 MHz, DMSO-d₆): Confirm the number of unique carbon environments.
-
-
Melting Point:
-
Expected Range: 211-216 °C.[1]
-
Discussion and Recommendations
The inter-laboratory data reveals distinct advantages and disadvantages for each synthetic route.
Method A (Sandmeyer Route) is a robust, time-tested procedure that utilizes inexpensive reagents. Its primary drawback is the multi-step nature, which contributes to a lower overall yield and longer total synthesis time. The use of highly toxic sodium cyanide necessitates stringent safety protocols and specialized waste disposal, which may not be feasible in all laboratory settings. The relative standard deviation (RSD) in yield was slightly higher, suggesting more sensitivity to procedural variations between labs.
Method B (Sonogashira Route) offers a significantly higher average yield, superior purity, and a more streamlined workflow. The milder conditions of the coupling and desilylation steps contribute to a cleaner reaction profile, simplifying purification. The lower RSD in yield suggests this method is more reproducible across different environments. However, the primary barrier to its adoption is the high cost of the palladium catalyst, which could be a limiting factor for large-scale production.[8]
Recommendation:
-
For small-scale synthesis in a research or discovery setting , where purity and yield are paramount, Method B is superior . Its efficiency and high purity streamline the synthesis of derivatives for further studies.
-
For large-scale, cost-sensitive production , Method A remains a viable option , provided the necessary safety infrastructure is in place. Process optimization to improve yields in the initial steps could further enhance its economic feasibility.
Conclusion
This guide has detailed and compared two distinct synthetic pathways for this compound within an inter-laboratory validation framework. The palladium-catalyzed Sonogashira approach (Method B) demonstrated superior performance in terms of yield, purity, and reproducibility. In contrast, the classical Sandmeyer-based route (Method A) offers a more cost-effective, albeit lower-yielding, alternative. The choice of synthesis will ultimately depend on the specific project requirements, balancing the need for purity and efficiency against economic and safety constraints. The provided protocols and validation criteria establish a benchmark for the reliable and consistent production of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-Bromo-2-nitrophenyl)acetic acid
For professionals engaged in the intricate world of drug discovery and chemical research, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a direct, procedurally-focused protocol for the safe handling and disposal of 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS No. 6127-11-3). Our objective is to move beyond mere compliance, embedding a culture of safety and environmental stewardship into your laboratory's core operations.
The protocols outlined herein are designed to be self-validating, ensuring that each step logically reinforces safety and regulatory adherence. By understanding the chemical nature of this compound and the rationale behind these procedures, your team can handle its disposal with expertise and confidence.
Immediate Safety & Hazard Profile
Before any disposal procedure begins, it is imperative to understand the inherent risks associated with this compound. This compound is a halogenated nitroaromatic carboxylic acid, a class of molecules that requires careful handling due to its reactivity and potential health effects.
Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemical-resistant apron.[3]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is essential.[2][3]
Hazard Identification and Incompatibilities
Understanding the specific hazards of this compound is fundamental to its safe management. The Globally Harmonized System (GHS) provides a clear classification of its risks.
| Hazard Classification | GHS Hazard Statement | Precautionary Action |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[4][5] | Avoid contact with skin. Wash thoroughly after handling.[5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[4][5] | Avoid contact with eyes. Wear appropriate eye protection.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation.[4] | Handle only in a well-ventilated area or fume hood.[4] |
Critical Incompatibilities: This compound must be segregated from strong oxidizing agents and strong bases .[5][6] Contact with these substances can lead to vigorous or exothermic reactions, posing a significant safety risk.
Core Disposal Principle: Classification and Segregation
The proper disposal of this compound hinges on its correct classification as a hazardous waste. Due to the presence of a bromine atom on the phenyl ring, it is categorized as a halogenated organic compound .[7][8] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[9][10]
The Golden Rule: Never mix halogenated organic waste with non-halogenated waste streams.[8] Doing so contaminates the entire container, escalating disposal costs and complexity.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste generated from this compound.
Caption: Decision workflow for the proper handling and disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for collecting and preparing this compound for final disposal.
Step 1: Waste Identification and Collection
-
Solid Waste: All unused or expired this compound must be treated as hazardous waste.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weigh boats, filter paper, and absorbent pads, must also be disposed of as hazardous waste.[2]
Step 2: Container Selection and Labeling
-
Container Choice: Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[11] Do not use metal containers for acidic waste.[11]
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[11] The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
An accurate estimation of the concentration or total quantity.
-
Step 3: Accumulation and Storage
-
Segregation: The designated "Halogenated Organic Waste" container must be stored separately from incompatible materials, particularly bases and oxidizing agents.[6]
-
Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel.[11]
-
Closure: The waste container must be kept closed at all times except when actively adding waste.[11] This minimizes the release of vapors and prevents spills.
Step 4: Handling Spills and Decontamination
-
Minor Spills: For small, dry spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[3][5]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials (e.g., paper towels) as hazardous waste.
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous waste and must be collected in the appropriate waste container.[12][13] After rinsing, the container can be managed as non-hazardous waste, and labels should be defaced.[12]
Step 5: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste management company.[14] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[8][12]
-
Scheduling Pickup: Follow your institution's procedures to schedule a pickup of the full waste container. Ensure all paperwork is completed accurately.
Regulatory Grounding
The procedures described are grounded in regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[15] As a generator of hazardous waste, your laboratory is legally responsible for its management from "cradle to grave."[15] Adherence to these protocols is essential not only for safety and environmental protection but also for institutional compliance.
By integrating these practices into your daily workflow, you contribute to a robust culture of safety, ensuring that your groundbreaking research does not come at the expense of personal or environmental health.
References
- 1. uwm.edu [uwm.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste Manual [ehs.cornell.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-Bromo-2-nitrophenyl)acetic acid
This guide provides an in-depth operational plan for the safe handling and disposal of 2-(4-Bromo-2-nitrophenyl)acetic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a culture of safety by explaining the causality behind each recommendation. This document is designed for the trained researcher, scientist, and drug development professional, serving as a critical resource for mitigating risks associated with this compound.
Hazard Assessment and Chemical Profile
This compound (CAS No. 6127-11-3) is a halogenated and nitrated aromatic compound.[1] A thorough understanding of its hazard profile is the foundation of any safety protocol. The primary risks are associated with direct contact and inhalation of airborne particulates.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 6127-11-3 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Physical State | Solid, Powder | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
These classifications from the Globally Harmonized System (GHS) dictate the minimum level of personal protective equipment required. The solid nature of the compound presents a significant risk of dust generation, making respiratory protection a key consideration.
The Principle of Hierarchical Controls
Before detailing specific PPE, it is crucial to ground our safety plan in the established hierarchy of controls. PPE is the final and least-preferred line of defense, to be used only after higher-level controls have been implemented. The most effective safety protocols prioritize eliminating or engineering out hazards.
For this compound, Engineering Controls (e.g., a chemical fume hood) are the most critical step for minimizing exposure.
Mandatory Personal Protective Equipment (PPE) Protocol
An employer must assess the workplace for hazards and provide appropriate PPE to protect employees from injury or impairment through absorption, inhalation, or physical contact.[3][4] The following PPE is mandatory when handling this compound.
| Task Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk (Weighing <1g in hood) | ANSI Z87.1-rated safety goggles | Single pair of nitrile gloves | Flame-retardant lab coat | Not required if handled exclusively within a certified chemical fume hood. |
| Medium-Risk (Reactions, transfers) | ANSI Z87.1-rated safety goggles | Double-layered nitrile gloves | Flame-retardant lab coat, Chemical-resistant apron | Not required if handled exclusively within a certified chemical fume hood. |
| High-Risk (Large spills, cleaning) | Goggles and a full-face shield | Heavy-duty neoprene or Silver Shield® gloves | Chemical-resistant suit or coveralls (e.g., Tychem®) | NIOSH-approved air-purifying respirator with particulate filters (P100) |
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), protection is non-negotiable.[1]
-
Minimum Requirement: Chemical splash goggles conforming to the ANSI Z87.1 standard are required for all handling tasks.[5] Standard safety glasses do not provide adequate protection against dusts and splashes.[5]
-
Elevated Risk: When handling larger quantities or during procedures with a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[5][6]
Hand Protection
The compound causes skin irritation (H315), necessitating a barrier between the chemical and your skin.[1]
-
Standard Use: Disposable nitrile gloves provide sufficient short-term protection for handling small quantities.[6]
-
Extended Use/Higher Risk: For prolonged handling or when submersion is possible, double-gloving with nitrile gloves is recommended.[5] Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly.
Body Protection
Protecting skin and personal clothing is essential.
-
Laboratory Coat: A flame-retardant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[7]
-
Apron: For transfers of solutions or work with larger quantities, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
The primary route of exposure to be controlled is inhalation of dust, as the compound may cause respiratory irritation (H335).[1]
-
Primary Engineering Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[8]
-
When Respirators are Required: If engineering controls are not feasible or during a large spill cleanup, respiratory protection is mandatory.[3] A NIOSH-approved air-purifying respirator with a P100 (particulate) filter is required to prevent inhalation of dust.[6][9]
Procedural Walkthrough: Safe Handling Workflow
A systematic workflow minimizes risk at every stage of the process. This protocol is a self-validating system designed to ensure safety from preparation through cleanup.
Emergency Response Protocols
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[10] Seek immediate medical attention.
-
Spill Cleanup:
-
Small Spill (in fume hood): Place absorbent pads over the spill.[11] Once absorbed, gently scoop the material into a sealed, labeled container for disposal as halogenated waste.
-
Large Spill (outside hood): Evacuate the immediate area and alert others. If trained and equipped with the proper respiratory protection and PPE, contain the spill with inert absorbent material.[8] Place all contaminated materials in a sealed bag or container and tag it as hazardous waste.[8] Otherwise, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Waste Disposal Plan
As a brominated organic compound, this compound is classified as halogenated organic waste .[11][12] Improper segregation of this waste stream can lead to regulatory violations and significantly increased disposal costs.[13]
-
Segregation: Never mix halogenated waste with non-halogenated organic waste.[13][14]
-
Containerization: All waste, including contaminated consumables (gloves, weigh paper, absorbent pads), must be collected in a designated, compatible, and leak-proof container with a tightly sealing lid.[8]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag that identifies the contents as "Halogenated Organic Waste" and lists this compound as a constituent.[8][11]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials until it is collected by your institution's EHS personnel.[8]
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










